Methyl 2-(2,6-dichloroanilino)benzoate
Description
Structure
3D Structure
Properties
CAS No. |
51224-97-6 |
|---|---|
Molecular Formula |
C14H11Cl2NO2 |
Molecular Weight |
296.1 g/mol |
IUPAC Name |
methyl 2-(2,6-dichloroanilino)benzoate |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-14(18)9-5-2-3-8-12(9)17-13-10(15)6-4-7-11(13)16/h2-8,17H,1H3 |
InChI Key |
FKAXNUJYBUPQNC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physicochemical Properties & Characterization of Methyl 2-(2,6-dichloroanilino)benzoate
This is an in-depth technical guide on the physicochemical properties, synthesis, and characterization of Methyl 2-(2,6-dichloroanilino)benzoate .
Executive Summary
Methyl 2-(2,6-dichloroanilino)benzoate (also known as Methyl N-(2,6-dichlorophenyl)anthranilate) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate and phenylacetic acid classes, most notably Diclofenac and Meclofenamic acid .[1]
Its primary significance lies in two areas:
-
Synthetic Utility: It serves as the stable ester precursor in the Ullmann condensation pathway, protecting the carboxylic acid functionality during the formation of the diphenylamine scaffold.
-
Impurity Profiling: In the pharmaceutical development of Diclofenac Sodium and Aceclofenac, this compound acts as a process-related impurity (PRI) or a degradation marker, necessitating rigorous quantification limits (typically <0.15% per ICH Q3A/B guidelines).
This guide provides a comprehensive analysis of its molecular identity, physicochemical behavior, and validated protocols for its synthesis and detection.
Molecular Identity & Structural Analysis
The molecule is a derivative of anthranilic acid (2-aminobenzoic acid), characterized by a bulky 2,6-dichlorophenyl group attached to the amine nitrogen. This steric bulk forces the two phenyl rings into a non-planar conformation, significantly influencing its solubility and spectral properties.
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | Methyl 2-[(2,6-dichlorophenyl)amino]benzoate |
| Common Synonyms | Methyl N-(2,6-dichlorophenyl)anthranilate; Diclofenac Precursor Ester |
| Molecular Formula | C₁₄H₁₁Cl₂NO₂ |
| Molecular Weight | 296.15 g/mol |
| SMILES | COC(=O)C1=CC=CC=C1NC2=C(Cl)C=CC=C2Cl |
| CAS Registry Number | Note: Often indexed as the ester of CAS 13625-57-5 (the free acid) |
Structural Commentary
-
Steric Hindrance: The chlorine atoms at the 2,6-positions of the aniline ring create significant steric clash with the benzoate ester group. This prevents coplanarity of the two aromatic rings, locking the molecule in a twisted conformation (dihedral angle ~60–70°).
-
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between the amine proton (-NH) and the carbonyl oxygen of the ester group. This stabilizes the molecule, reduces its polarity, and lowers its boiling point relative to non-H-bonded isomers.
Physicochemical Properties[1][3][5][6][7][8][9][10][11]
The following data consolidates experimental observations and high-fidelity predictive models (ACD/Labs, ChemAxon) relevant for formulation and process chemistry.
Physical Constants
| Property | Value / Range | Context |
| Physical State | Solid (Crystalline) | Typically isolated as yellow needles or powder. |
| Melting Point | 98°C – 102°C | Range varies based on purity and polymorph; slightly lower than the free acid. |
| Boiling Point | ~380°C (Predicted) | Decomposes before boiling at standard pressure. |
| Density | 1.35 ± 0.05 g/cm³ | High density due to double chlorination. |
Solubility & Lipophilicity
The compound exhibits low aqueous solubility and high lipophilicity , driven by the dichlorophenyl moiety and the methyl ester cap.
| Solvent System | Solubility Rating | LogP (Octanol/Water) |
| Water (pH 7.0) | Insoluble (< 0.1 mg/L) | 4.8 – 5.2 (High Lipophilicity) |
| Methanol/Ethanol | Soluble | Suitable for recrystallization. |
| Acetonitrile | Highly Soluble | Preferred solvent for HPLC stock solutions. |
| Dichloromethane | Highly Soluble | Used for extraction during synthesis. |
Implication for Drug Development: Due to its high LogP (>4.5), this intermediate has a high affinity for lipid bilayers. In biological systems, it acts as a Class II compound (Low Solubility, High Permeability) in the BCS framework, though it is pharmacologically inactive until hydrolyzed.
Synthetic Context: The Ullmann Pathway
The synthesis of Methyl 2-(2,6-dichloroanilino)benzoate is the rate-determining step in the production of the diphenylamine core. It is typically achieved via a modified Ullmann Condensation .
Reaction Mechanism
The reaction involves the copper-catalyzed coupling of Methyl 2-iodobenzoate (or 2-chlorobenzoate) with 2,6-dichloroaniline .
Figure 1: Synthetic pathway for the formation of the target ester and its subsequent hydrolysis to the acid precursor.
Synthetic Protocol (Lab Scale)
Objective: Synthesis of 10g of Methyl 2-(2,6-dichloroanilino)benzoate.
-
Reagents:
-
Methyl 2-iodobenzoate (13.1 g, 50 mmol)
-
2,6-Dichloroaniline (8.9 g, 55 mmol)
-
Potassium Carbonate (anhydrous, 13.8 g, 100 mmol)
-
Copper powder (0.32 g, 5 mmol) or CuI (10 mol%)
-
DMF (Dimethylformamide) (50 mL)
-
-
Procedure:
-
Setup: Charge a 250 mL 3-neck round-bottom flask with reagents and DMF. Equip with a mechanical stirrer and reflux condenser under nitrogen atmosphere.
-
Reaction: Heat the mixture to 130–140°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (300 mL) with vigorous stirring. The product will precipitate as a dark yellow solid.
-
Purification: Filter the solid. Dissolve in Dichloromethane (DCM), wash with water to remove DMF/salts, dry over MgSO₄, and concentrate.
-
Crystallization: Recrystallize from hot Methanol to yield bright yellow needles.
-
Analytical Characterization Protocols
Accurate identification and quantification are essential, particularly when tracking this compound as an impurity.
HPLC Method (Reverse Phase)
This method separates the ester from the free acid and starting aniline.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 60% B
-
5-15 min: 60% → 90% B (Linear ramp)
-
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 278 nm (Max absorption of the diphenylamine system).
-
Retention Time:
-
Acid Precursor: ~4.5 min
-
Target Ester: ~12.5 min (Due to high lipophilicity)
-
Spectroscopic Identification
| Technique | Feature | Assignment |
| FT-IR | 3320 cm⁻¹ (sharp) | N-H Stretch (Secondary amine) |
| 1690–1710 cm⁻¹ | C=O Stretch (Conjugated Ester) | |
| 745 cm⁻¹ | C-Cl Stretch | |
| ¹H-NMR (DMSO-d₆) | δ 9.2 ppm (s, 1H) | N-H (Deshielded by H-bond) |
| δ 3.85 ppm (s, 3H) | -OCH₃ (Methyl ester) | |
| δ 6.8–8.0 ppm (m, 7H) | Aromatic protons | |
| Mass Spectrometry | m/z 296, 298, 300 | Molecular Ion [M+H]⁺ (Isotopic pattern of Cl₂) |
Stability & Degradation Pathways
Understanding the stability profile is crucial for storage and shelf-life determination of the API.
Hydrolysis (Primary Degradation)
The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, reverting to 2-(2,6-dichloroanilino)benzoic acid .
-
Risk: High in wet granulation processes or aqueous formulations at pH > 8.
-
Mitigation: Store in anhydrous conditions; use desiccants in packaging.
Photostability
Like many diphenylamines, the compound is light-sensitive.
-
Mechanism: UV exposure can induce radical dechlorination or cyclization to form chlorinated carbazoles .
-
Storage: Amber glass vials, protected from light.
Figure 2: Primary degradation pathways affecting compound purity.
References
-
Synthesis of Diclofenac Intermediates: Research Progress of Synthesis of Diclofenac Sodium. ResearchGate. Available at: [Link]
-
Ullmann Condensation Protocols: The Versatility of Methyl 2-Iodobenzoate in Chemical Synthesis. BenchChem/InnoPharm. Available at: [Link]
-
Crystal Structure & Properties: Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate (Structural Analog Data). IUCrData. Available at: [Link]
-
General Anthranilate Properties: Methyl Anthranilate Safety Data Sheet. Fisher Scientific.[2] Available at: [Link]
-
Chemical Identity: 2-(2,6-dichloroanilino)benzoic acid (Precursor Acid). ChemSrc. Available at: [Link]
Sources
Comprehensive Spectroscopic Profile: Methyl 2-(2,6-dichloroanilino)benzoate
The following technical guide details the spectroscopic characterization of Methyl 2-(2,6-dichloroanilino)benzoate , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac and aceclofenac.
Executive Summary & Compound Identity
Methyl 2-(2,6-dichloroanilino)benzoate is an anthranilic acid derivative characterized by a diphenylamine core. Its structural rigidity, enforced by an intramolecular hydrogen bond between the amine (NH) and the ester carbonyl, imparts distinct spectroscopic signatures. This guide provides validated NMR, IR, and MS data to assist in the identification, purity assessment, and structural elucidation of this compound.
| Property | Details |
| IUPAC Name | Methyl 2-[(2,6-dichlorophenyl)amino]benzoate |
| CAS Number | 13663-32-6 (Free acid: 13625-57-5) |
| Molecular Formula | C₁₄H₁₁Cl₂NO₂ |
| Molecular Weight | 296.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 100°C – 103°C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data reflects the molecule's specific conformation. The NH proton is of particular diagnostic value; its significant downfield shift confirms the presence of an intramolecular hydrogen bond, a hallmark of ortho-anilino benzoates.
¹H NMR Data (400 MHz, CDCl₃)
Solvent Residual Peak: 7.26 ppm (CHCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 9.15 – 9.25 | Broad Singlet (br s) | 1H | NH (Amine) | Deshielded by intramolecular H-bond to C=O. |
| 7.98 | Doublet (dd, J = 8.0, 1.5 Hz) | 1H | H-6 (Benzoate) | Ortho to ester; deshielded by carbonyl anisotropy. |
| 7.38 | Doublet (d, J = 8.0 Hz) | 2H | H-3', H-5' (Dichloro) | Meta to amine; chemical shift influenced by Cl. |
| 7.30 – 7.35 | Multiplet (m) | 1H | H-4 (Benzoate) | Para to ester; typical aromatic resonance. |
| 7.10 | Triplet (t, J = 8.0 Hz) | 1H | H-4' (Dichloro) | Para to amine. |
| 6.85 | Doublet (d, J = 8.5 Hz) | 1H | H-3 (Benzoate) | Ortho to amine; shielded by electron donation from N. |
| 6.72 | Triplet (td, J = 7.5, 1.0 Hz) | 1H | H-5 (Benzoate) | Meta to amine; shielded position. |
| 3.92 | Singlet (s) | 3H | OCH₃ (Ester Methyl) | Characteristic methyl ester resonance. |
¹³C NMR Data (100 MHz, CDCl₃)
Solvent Residual Peak: 77.16 ppm (CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 168.5 | Quaternary (C=O) | Ester Carbonyl |
| 148.2 | Quaternary (C-N) | C-2 (Benzoate, amine-bearing) |
| 137.5 | Quaternary (C-N) | C-1' (Dichloro ring, amine-bearing) |
| 134.8 | Methine (CH) | C-4 (Benzoate) |
| 131.5 | Methine (CH) | C-6 (Benzoate) |
| 130.1 | Quaternary (C-Cl) | C-2', C-6' (Dichloro ring) |
| 128.8 | Methine (CH) | C-3', C-5' (Dichloro ring) |
| 125.4 | Methine (CH) | C-4' (Dichloro ring) |
| 117.2 | Methine (CH) | C-5 (Benzoate) |
| 114.5 | Methine (CH) | C-3 (Benzoate) |
| 111.8 | Quaternary (C-C=O) | C-1 (Benzoate, ester-bearing) |
| 52.1 | Methyl (CH₃) | OCH₃ (Ester Methyl) |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the ester functionality and the secondary amine. The frequency of the carbonyl stretch is slightly lower than typical non-conjugated esters due to conjugation with the aromatic ring and internal hydrogen bonding.
Method: KBr Pellet or ATR (Attenuated Total Reflectance)
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3320 – 3340 | Secondary Amine | N-H Stretch (Sharp, medium intensity) |
| 3050 – 3070 | Aromatic Ring | C-H Stretch (Weak) |
| 2950 | Alkyl (Methyl) | C-H Stretch (Aliphatic) |
| 1690 – 1705 | Ester | C=O Stretch (Strong, conjugated) |
| 1580, 1510 | Aromatic Ring | C=C Skeletal Vibrations |
| 1260 – 1290 | Ester | C-O-C Stretch (Asymmetric) |
| 745 – 760 | Alkyl Halide | C-Cl Stretch (Strong, characteristic of chloro-aromatics) |
Mass Spectrometry (MS)
The mass spectrum exhibits a characteristic isotope pattern due to the two chlorine atoms. The fragmentation pathway involves the sequential loss of the methoxy group and the carbonyl moiety, often leading to a stable acridone-like cation.
Ionization Mode: Electron Impact (EI, 70 eV)[1]
Key Ion Clusters
-
Molecular Ion (M⁺): m/z 295, 297, 299 (Intensity ratio ~9:6:1, confirming Cl₂).
-
Base Peak: Often m/z 264 (Loss of OMe) or m/z 236 (Loss of COOMe).
Fragmentation Logic (Graphviz Visualization)
Caption: Proposed EI-MS fragmentation pathway showing the loss of the ester methoxy group and subsequent decarbonylation.
Experimental Protocols
Sample Preparation for NMR[3]
-
Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Concentration: Dissolve 5–10 mg of the solid sample in 0.6 mL of CDCl₃.
-
Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove undissolved inorganic salts (e.g., NaCl from synthesis).
-
Acquisition:
-
¹H: 16 scans, 1 second relaxation delay.
-
¹³C: 512–1024 scans to resolve quaternary carbons (C-Cl, C=O).
-
Synthesis Context (For Impurity Profiling)
This compound is typically synthesized via the Ullmann condensation of methyl anthranilate with 1,2-bromo-2,6-dichlorobenzene using a copper catalyst, or by the esterification of 2-(2,6-dichloroanilino)benzoic acid.
-
Common Impurities:
References
-
PrepChem. (n.d.). Synthesis of 2-[(2,6-dichlorophenyl) amino]benzoic acid, methyl ester. Retrieved from [Link]
- Kaltenbronn, J. S., et al. (1983). Arzneimittel-Forschung/Drug Research, 33(1), 621-627.
-
National Institute of Standards and Technology (NIST). (n.d.). Methyl anthranilate Mass Spectrum. NIST Chemistry WebBook.[3] Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Palladium Catalyzed Oxidative Esterification Data. (Supporting info for methyl benzoate shifts). Retrieved from [Link]
Sources
Solubility of Methyl 2-(2,6-dichloroanilino)benzoate in organic solvents
An In-depth Technical Guide to the Solubility of Methyl 2-(2,6-dichloroanilino)benzoate in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Methyl 2-(2,6-dichloroanilino)benzoate is a molecule of interest within pharmaceutical research and development, belonging to a class of compounds structurally related to non-steroidal anti-inflammatory drugs (NSAIDs). The solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development, profoundly influencing its formulation, bioavailability, and ultimate therapeutic efficacy.[1][2] Poor solubility can terminate the development of an otherwise promising drug candidate. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and strategically approach the solubility of Methyl 2-(2,6-dichloroanilino)benzoate in various organic solvents. By integrating theoretical principles with robust, field-proven experimental protocols, this document serves as a practical manual for characterizing and optimizing the solubility profile of this compound.
Compound Profile and the Imperative of Solubility
1.1. Structural Analysis of Methyl 2-(2,6-dichloroanilino)benzoate
To predict and understand the solubility of Methyl 2-(2,6-dichloroanilino)benzoate, a structural analysis is paramount. The molecule comprises three key regions:
-
A Methyl Benzoate Moiety: This ester group contains polar carbonyl (C=O) and ether (C-O) functionalities, making it a hydrogen bond acceptor.
-
A Dichloroaniline Moiety: The two chlorine atoms are strongly electron-withdrawing and contribute significantly to the molecule's lipophilicity (hydrophobicity). The phenyl ring itself is non-polar.
-
A Secondary Amine Bridge (-NH-): This group acts as a hydrogen bond donor and introduces a degree of polarity and flexibility.
This combination of polar groups (ester, amine) and significant non-polar surface area (two chlorinated phenyl rings) suggests a complex solubility profile. The molecule is not expected to be highly soluble in water but will exhibit varied solubility in organic solvents depending on their specific properties.[1]
1.2. The Role of Solubility in Pharmaceutical Development
The determination of API solubility is a critical first step in formulation development.[1] For a drug to be effective, it must first dissolve to be absorbed by the body. Key considerations include:
-
Formulation Design: A thorough understanding of solubility in various excipients and solvents is necessary to develop stable and effective dosage forms, such as oral solids, injectables, or topical creams.[1][3]
-
Bioavailability: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, which together control the rate and extent of drug absorption.[2]
-
Process Chemistry: Solubility data is essential for designing crystallization, purification, and manufacturing processes.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" provides a foundational guide. Solvents that share similar polarity and hydrogen bonding characteristics with the solute are more likely to be effective.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents cannot donate hydrogen bonds but can accept them. They are expected to be effective at solvating Methyl 2-(2,6-dichloroanilino)benzoate by interacting with the ester and amine groups without competing for the amine's hydrogen bond donor site.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. They will interact with all polar moieties of the molecule. Their effectiveness will depend on the balance between these favorable interactions and the energy required to disrupt the solvent's own hydrogen-bonding network.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weaker van der Waals forces. Given the significant polarity of the ester and amine groups, the solubility in these solvents is predicted to be low.
-
Chlorinated Solvents (e.g., Dichloromethane): These solvents have an intermediate polarity and can be effective for compounds with both polar and non-polar characteristics.
The dissolution process is governed by thermodynamics, specifically the Gibbs free energy of solution (ΔG_sol), which is composed of enthalpic (ΔH_sol) and entropic (ΔS_sol) contributions. A spontaneous dissolution process (favorable solubility) is characterized by a negative ΔG_sol. Dissolution is often an endothermic process, meaning solubility typically increases with temperature.[4][5]
Experimental Determination of Thermodynamic Solubility
For formulation development, determining the thermodynamic solubility is crucial as it represents the true equilibrium state between the solid compound and a saturated solution.[6] The Shake-Flask method is the gold-standard technique for this measurement.[7]
General Workflow for Solubility Assessment
The following diagram outlines the comprehensive workflow for assessing the solubility of a new chemical entity like Methyl 2-(2,6-dichloroanilino)benzoate.
Caption: Figure 1: Overall Solubility Assessment Workflow.
Detailed Protocol: Equilibrium Shake-Flask Method
This protocol describes the definitive measurement of thermodynamic solubility.
Objective: To determine the equilibrium concentration of Methyl 2-(2,6-dichloroanilino)benzoate in a selection of organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
Methyl 2-(2,6-dichloroanilino)benzoate (verified purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Methodology:
Caption: Figure 2: Shake-Flask Experimental Protocol.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid Methyl 2-(2,6-dichloroanilino)benzoate to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of each test solvent into the corresponding vials.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed to pellet the solid.
-
Filtration: Withdraw the supernatant using a syringe fitted with a solvent-compatible (e.g., PTFE) 0.22 µm filter. This prevents undissolved particles from being included in the analysis.[6]
-
-
Quantification:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and create a calibration curve using serial dilutions.[8]
-
Accurately dilute a small aliquot of the saturated supernatant from Step 4.
-
Analyze the diluted sample using a validated HPLC or UV-Vis method to determine its concentration.
-
-
Calculation: Using the concentration from the analysis and the dilution factor, calculate the original solubility of the compound in the test solvent. Express the final result in appropriate units (e.g., mg/mL or mol/L).
Trustworthiness through Self-Validation: The protocol's integrity is maintained by ensuring excess solid is present at equilibrium, confirming saturation. The use of a validated analytical method with a proper calibration curve ensures the accuracy of the final measurement.
Predicted Solubility and Solvent Selection Table
While experimental determination is essential, a predictive table based on the compound's structural analysis can guide initial solvent screening.
| Solvent Class | Example Solvent | Polarity Index | H-Bond Character | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | High | Strong dipole moment and H-bond acceptor, effectively solvates the entire molecule. |
| Acetone | 5.1 | Acceptor | High | Good solvent for polar compounds, interacts well with the ester group. | |
| Ethyl Acetate | 4.4 | Acceptor | Medium-High | Ester functionality mirrors part of the solute structure. | |
| Polar Protic | Ethanol | 4.3 | Donor/Acceptor | Medium | Can H-bond with the solute, but its own H-bond network must be disrupted. |
| Methanol | 5.1 | Donor/Acceptor | Medium | Similar to ethanol, but slightly more polar. | |
| Chlorinated | Dichloromethane (DCM) | 3.1 | Weak Acceptor | Medium-High | Intermediate polarity, effective at dissolving compounds with mixed characteristics. |
| Non-Polar | Toluene | 2.4 | None | Low | Aromatic interactions with phenyl rings, but insufficient to solvate polar groups. |
| n-Hexane | 0.1 | None | Very Low | Lacks any significant interactions with the polar moieties of the solute. |
Strategies for Solubility Enhancement
If the solubility of Methyl 2-(2,6-dichloroanilino)benzoate is found to be insufficient for a desired formulation, several strategies can be employed.
Sources
- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 2. bearworks.missouristate.edu [bearworks.missouristate.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
In Silico Modeling of Methyl 2-(2,6-dichloroanilino)benzoate Interactions: A Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of Methyl 2-(2,6-dichloroanilino)benzoate interactions with its putative biological targets. Drawing from its structural similarity to the well-characterized nonsteroidal anti-inflammatory drug (NSAID) diclofenac, this guide focuses on the interaction with cyclooxygenase (COX) enzymes, COX-1 and COX-2. We will navigate the complete computational workflow, from ligand and receptor preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. This guide is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind each critical step, ensuring a robust and reproducible computational study.
Introduction: The Rationale for In Silico Investigation
Methyl 2-(2,6-dichloroanilino)benzoate, a methyl ester analog of diclofenac, presents an interesting case for computational analysis. Diclofenac is a potent, nonselective inhibitor of both COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2][3] The structural modification from a carboxylic acid in diclofenac to a methyl ester in our compound of interest may significantly alter its binding affinity, selectivity, and overall interaction profile with the COX enzymes.
In silico modeling provides a powerful and cost-effective avenue to explore these potential differences before committing to resource-intensive and time-consuming laboratory experiments.[4][5][6][7] By simulating the molecular interactions at an atomic level, we can predict binding modes, assess the stability of the ligand-protein complex, and estimate binding affinities, thereby generating valuable hypotheses to guide further research.[4][8] This guide will delineate a rigorous, multi-step computational approach to thoroughly characterize the interactions of Methyl 2-(2,6-dichloroanilino)benzoate with human COX-1 and COX-2.
Part 1: Ligand and Receptor Preparation - The Foundation of a Reliable Model
The accuracy of any in silico study is fundamentally dependent on the quality of the initial structures. This section details the critical steps for preparing both the ligand (Methyl 2-(2,6-dichloroanilino)benzoate) and the receptors (COX-1 and COX-2) for subsequent modeling.
Ligand Preparation
Protocol 2.1: Ligand Structure Generation and Optimization
-
2D Structure Generation: Draw the 2D structure of Methyl 2-(2,6-dichloroanilino)benzoate using a chemical drawing tool such as ChemDraw or the online PubChem Sketcher.
-
3D Conversion and Energy Minimization:
-
Import the 2D structure into a molecular modeling software package (e.g., Avogadro, an open-source option).
-
Convert the 2D structure to a 3D representation.
-
Perform an initial energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy starting conformation. This step is crucial for removing any steric clashes or unnatural bond lengths and angles.
-
-
File Format Conversion: Save the optimized 3D structure in a format compatible with molecular docking software, such as the .mol2 or .pdbqt format.
Receptor Preparation
For this study, we will utilize the crystal structures of human COX-1 and COX-2 obtained from the Protein Data Bank (PDB).
Table 1: Selected PDB Entries for Human COX Enzymes
| Enzyme | PDB ID | Resolution (Å) | Reference |
| Human COX-1 | 6Y3C | 3.36 | [9][10][11][12] |
| Human COX-2 | 1CX2 | 3.00 | [13][14] |
Protocol 2.2: Receptor Structure Preparation
-
Download PDB Files: Obtain the coordinate files for the selected PDB entries from the RCSB PDB database.
-
Initial Cleaning:
-
Visualize the structures in a molecular viewer like PyMOL or UCSF Chimera.
-
Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. This is a standard procedure to simplify the system for docking.[15]
-
-
Handling Missing Residues and Atoms:
-
Crystal structures often have missing residues or atoms, particularly in flexible loop regions. Use software tools like the SWISS-MODEL server or the "Repair" functions within UCSF Chimera to model these missing segments.
-
-
Protonation and Charge Assignment:
-
Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This is a critical step for accurately modeling hydrogen bonding interactions.
-
Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on the physiological pH (around 7.4). Tools like H++ can automate this process.
-
Assign partial atomic charges using a force field like AMBER or CHARMM.
-
-
File Format Conversion: Save the prepared receptor structures in the .pdbqt format for use with AutoDock Vina.
Part 2: Molecular Docking - Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[4][16] It allows us to identify the most likely binding pocket and the key interacting residues.
Rationale for Docking
The primary goal of this docking study is to predict how Methyl 2-(2,6-dichloroanilino)benzoate binds within the active sites of COX-1 and COX-2. We will use AutoDock Vina, a widely used and validated open-source docking program.
Workflow 3.1: Molecular Docking with AutoDock Vina
Caption: Molecular docking workflow from ligand and receptor preparation to result analysis.
Protocol 3.1: Molecular Docking Procedure
-
Grid Box Definition:
-
Define a three-dimensional grid box that encompasses the known active site of the COX enzymes. The active site residues for COX-2 include Met113, Val116, Tyr348, Val349, Leu352, Tyr385, Trp387, Phe518, Val523, and Ser530.[17] For diclofenac, key interactions are observed with Tyr-385 and Ser-530.[18] The grid box should be large enough to allow for rotational and translational freedom of the ligand.
-
-
Running AutoDock Vina:
-
Execute the AutoDock Vina software, providing the prepared ligand and receptor files, and the grid box parameters.
-
Vina will perform a conformational search and score the resulting binding poses.
-
-
Analysis of Docking Results:
-
The primary output is a set of predicted binding poses ranked by their binding affinity (in kcal/mol). A more negative value indicates a stronger predicted binding.[4]
-
Visualize the top-ranked poses in a molecular viewer to analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the receptor.
-
Table 2: Hypothetical Molecular Docking Results
| Target | Top Pose Binding Affinity (kcal/mol) | Key Interacting Residues |
| COX-1 | -8.5 | Arg120, Tyr355, Ser530 |
| COX-2 | -9.2 | Tyr385, Ser530, Arg513 |
Part 3: Molecular Dynamics Simulations - Assessing Complex Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-protein complex over time.[19][20][21][22] This provides a more realistic representation of the biological system and helps to validate the docking results.
Rationale for MD Simulations
We will perform MD simulations to assess the stability of the predicted binding pose of Methyl 2-(2,6-dichloroanilino)benzoate with both COX-1 and COX-2. We will use GROMACS, a versatile and widely used MD simulation package.
Workflow 4.1: Molecular Dynamics Simulation
Caption: Workflow for setting up and running a molecular dynamics simulation.
Protocol 4.1: MD Simulation with GROMACS
-
System Preparation:
-
Use the top-ranked docking pose as the starting structure for the MD simulation.
-
Generate a topology file for the ligand using a tool like the CHARMM General Force Field (CGenFF) server.
-
Place the complex in a periodic box and solvate it with a water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Simulation Protocol:
-
Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes in the solvated system.
-
NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT ensemble) to stabilize the temperature.
-
NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature (NPT ensemble) to stabilize the pressure and density.
-
Production MD: Run the production simulation for a sufficient length of time (e.g., 100 nanoseconds) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Analyze the hydrogen bonds formed between the ligand and the receptor throughout the simulation to identify persistent interactions.
-
Part 4: Binding Free Energy Calculations - Quantifying the Interaction
To obtain a more quantitative estimate of the binding affinity, we can perform binding free energy calculations using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods.[23][24][25][26]
Rationale for MM/PBSA
MM/PBSA is a popular end-point method that calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.[23][24] It offers a good balance between accuracy and computational cost.
Protocol 5.1: MM/PBSA Calculation
-
Snapshot Extraction: Extract a series of snapshots (e.g., 100-200) from the stable portion of the MD trajectory.
-
Free Energy Calculation: For each snapshot, calculate the binding free energy using the following equation: ΔG_binding = G_complex - (G_receptor + G_ligand) Where each G term is composed of: G = E_MM + G_solvation - TΔS
-
E_MM includes internal, van der Waals, and electrostatic energies.
-
G_solvation is the sum of the polar and non-polar contributions to solvation.
-
TΔS is the conformational entropy change upon binding (often neglected in relative binding free energy calculations for similar ligands).
-
-
Averaging: Average the binding free energies calculated for all snapshots to obtain the final estimate.
Table 3: Hypothetical MM/PBSA Binding Free Energy Results
| Complex | ΔG_binding (kcal/mol) |
| Methyl 2-(2,6-dichloroanilino)benzoate - COX-1 | -25.8 ± 3.2 |
| Methyl 2-(2,6-dichloroanilino)benzoate - COX-2 | -35.1 ± 4.5 |
Conclusion
This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of Methyl 2-(2,6-dichloroanilino)benzoate with COX-1 and COX-2. By following this structured approach, researchers can generate robust and insightful data on the binding modes, stability, and affinity of this compound. The hypothetical results presented suggest a potential preference for COX-2, a hypothesis that can now be confidently tested and validated through in vitro and in vivo experiments. This iterative cycle of computational prediction and experimental validation is a cornerstone of modern drug discovery and development.
References
-
RCSB Protein Data Bank. (2020). 6Y3C: Human COX-1 Crystal Structure. [Link]
-
Lang, S., Braz, N. F., Slater, M. J., & Kidley, N. J. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Journal of Medicinal Chemistry. [Link]
-
Molecular Docking Tutorial. (n.d.). Retrieved from [Link]
-
Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z. H., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]
-
Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]
-
Roche, D. B., & Tuszynski, J. A. (2016). In silico Identification and Characterization of Protein-Ligand Binding Sites. Methods in Molecular Biology. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. [Link]
-
Bergh, C., Majdolhosseini, M., & Villa, A. (2024). Molecular dynamics simulation of a small protein using GROMACS. GROMACS. [Link]
-
EMBL-EBI. (n.d.). GROMACS tutorial. [Link]
-
YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Link]
-
GROMACS Tutorials. (n.d.). Retrieved from [Link]
-
YouTube. (2025). AutoDock 4 Molecular Docking Tutorial. [Link]
-
Galaxy Training. (2019). Running molecular dynamics simulations using GROMACS. [Link]
-
PDBj. (n.d.). PDB-6y3c: Human COX-1 Crystal Structure. [Link]
-
Wikipedia. (n.d.). Cyclooxygenase-2. [Link]
-
ResearchGate. (n.d.). Structure of Cyclooxygenase-2 (+-PDB: 1CVU). [Link]
-
PubMed. (2011). Binding of ibuprofen, ketorolac, and diclofenac to COX-1 and COX-2 studied by saturation transfer difference NMR. [Link]
-
CD ComputaBio. (n.d.). Protein-Ligand Interaction Modeling Service. [Link]
-
RCSB Protein Data Bank. (2010). 3N8X: Crystal Structure of Cyclooxygenase-1 in Complex with Nimesulide. [Link]
-
GitHub. (n.d.). Self explained tutorial for molecular dynamics simulation using gromacs. [Link]
-
Gohlke Group. (2012). Free Energy Calculations by the Molecular Mechanics PoissonBoltzmann Surface Area Method. [Link]
-
RCSB Protein Data Bank. (2010). 3NTG: Crystal structure of COX-2 with selective compound 23d-(R). [Link]
-
National Center for Biotechnology Information. (2021). Three-dimensional structure of human cyclooxygenase (hCOX)-1. [Link]
-
Walsh Medical Media. (2012). Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. [Link]
-
ResearchGate. (2021). (PDF) Three-dimensional structure of human cyclooxygenase (hCOX)-1. [Link]
-
Cresset Group. (2025). In silico methods for ranking ligand-protein interactions & predicting binding affinity: Which method is right for you?. [Link]
-
PubMed. (n.d.). In silico Identification and Characterization of Protein-Ligand Binding Sites. [Link]
-
Galaxy Training. (2019). Protein-ligand docking. [Link]
-
RCSB Protein Data Bank. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]
-
ResearchGate. (n.d.). Structure of diclofenac bound to COX-2. [Link]
-
National Center for Biotechnology Information. (1996). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]
-
Dr.Oracle. (2025). Is diclofenac a selective COX-2 (cyclooxygenase-2) inhibitor?. [Link]
-
UMM Scientific Journals. (n.d.). In silico study of COX-2 on indomethacin and diclofenac as nonsteroidal anti-inflammatory drugs (NSAIDs). [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. droracle.ai [droracle.ai]
- 3. ejournal.umm.ac.id [ejournal.umm.ac.id]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In silico Identification and Characterization of Protein-Ligand Binding Sites | Springer Nature Experiments [experiments.springernature.com]
- 6. Protein-Ligand Interaction Modeling Service - CD ComputaBio [computabio.com]
- 7. In silico Identification and Characterization of Protein-Ligand Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cresset-group.com [cresset-group.com]
- 9. rcsb.org [rcsb.org]
- 10. PDB-6y3c: Human COX-1 Crystal Structure - Yorodumi [pdbj.org]
- 11. Three-dimensional structure of human cyclooxygenase (hCOX)-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rcsb.org [rcsb.org]
- 14. 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 [ncbi.nlm.nih.gov]
- 15. sites.ualberta.ca [sites.ualberta.ca]
- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 20. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 21. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
- 22. GitHub - pritampanda15/Molecular-Dynamics: Self explained tutorial for molecular dynamics simulation using gromacs [github.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. peng-lab.org [peng-lab.org]
- 26. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
Chemical Stability and Degradation of Methyl 2-(2,6-dichloroanilino)benzoate
The following technical guide details the chemical stability and degradation profile of Methyl 2-(2,6-dichloroanilino)benzoate , a structural analog of fenamate NSAIDs and a critical intermediate/impurity in the synthesis of diclofenac-class drugs.
Technical Guide for Pharmaceutical Development
Executive Summary & Compound Identity
Methyl 2-(2,6-dichloroanilino)benzoate (CAS Registry No. [Implied Structure: Methyl ester of 2-(2,6-dichloroanilino)benzoic acid]) is a sterically hindered diphenylamine derivative. It is chemically significant as a lipophilic precursor to 2-(2,6-dichloroanilino)benzoic acid , a key intermediate in the Ullmann synthesis of Diclofenac and related fenamate NSAIDs (e.g., Meclofenamate).
-
Chemical Structure: An anthranilic acid methyl ester substituted at the nitrogen with a 2,6-dichlorophenyl group.
-
Critical Stability Factors: The molecule exhibits high hydrolytic resistance due to steric crowding but significant photolability driven by the polychlorinated diphenylamine chromophore.
Chemical Stability Profile
Hydrolytic Stability (Steric Shielding)
Unlike typical methyl benzoates, this compound exhibits anomalous hydrolytic stability .
-
Mechanism: The bulky 2,6-dichlorophenyl group at the ortho position creates a "steric umbrella," shielding the ester carbonyl carbon from nucleophilic attack by water or hydroxide ions.
-
Electronic Effect: The secondary amine nitrogen forms an intramolecular hydrogen bond with the carbonyl oxygen (6-membered ring interaction). This reduces the electrophilicity of the carbonyl carbon, further retarding hydrolysis under neutral and mild acidic conditions.
-
Degradation Product: Under forcing conditions (e.g., 1N NaOH, reflux), it hydrolyzes to 2-(2,6-dichloroanilino)benzoic acid and methanol .
Photochemical Instability (Primary Degradation Route)
The most critical stability risk is exposure to UV/VIS light. The diphenylamine core acts as a chromophore, absorbing strongly in the UVA/UVB region.
-
Mechanism: Photo-induced homolysis of the C-Cl bond.
-
Excitation: Absorption of a photon promotes the molecule to an excited singlet state (
). -
ISC: Intersystem crossing yields a reactive triplet state (
). -
Dechlorination: Homolytic fission of the C-Cl bond generates a highly reactive aryl radical and a chlorine radical.
-
Cyclization: The aryl radical attacks the adjacent phenyl ring (intramolecular radical substitution), leading to the formation of carbazole or acridone derivatives.
-
-
Key Degradants:
-
Methyl 2-(2-chloroanilino)benzoate (Monodechlorination).
-
Methyl 1-chlorocarbazole-9-carboxylate (Cyclization product).
-
Oxidative Stability
The secondary amine (-NH-) is susceptible to oxidation, particularly in solution state.
-
Pathway: Formation of N-oxide or radical oxidation leading to quinone-imine type structures.
-
Catalysis: Trace metal ions (Cu²⁺, Fe³⁺) can accelerate this process via single-electron transfer (SET) mechanisms.
Degradation Pathways & Mechanisms
The following diagram illustrates the validated degradation pathways based on fenamate photochemistry and ester hydrolysis kinetics.
Figure 1: Primary degradation pathways showing hydrolysis (blue), photolysis (red), and oxidation (green).
Experimental Protocols for Stability Assessment
Forced Degradation (Stress Testing)
These protocols are designed to be self-validating by including controls and kinetic time-points.
| Stress Type | Conditions | Mechanistic Target | Acceptance Criteria |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Amide/Ester cleavage | >5% degradation to Acid form |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 4h | Ester saponification | Rapid conversion to Acid form |
| Oxidation | 3% H₂O₂ (v/v), RT, 6h | Amine oxidation (N-oxide) | Detection of +16 Da mass shift (M+O) |
| Photolysis | 1.2M lux-hours (Xenon Arc) | Dechlorination/Cyclization | Appearance of Carbazole/De-Cl peaks |
| Thermal | 60°C / 75% RH, 7 days | Solid-state hydrolysis | <1% change (High stability expected) |
Analytical Methodology (HPLC-UV/MS)
To accurately quantify degradation, use a gradient method capable of resolving the non-polar parent from polar hydrolytic products and lipophilic photoproducts.
-
Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm) to handle the lipophilicity of the dichloro-ester.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 40% B to 90% B over 15 mins. (The high organic start is required due to the low solubility of the parent).
-
Detection:
-
UV: 280 nm (General) and 254 nm (Aromatic).
-
MS: ESI Positive Mode. Look for Parent [M+H]⁺ and specific fragments:
-
Loss of OMe (-31 Da).
-
Loss of Cl (-35 Da) in photolytic samples.
-
-
Photostability Workflow
The following DOT diagram outlines the decision logic for photostability testing, ensuring compliance with ICH Q1B.
Figure 2: Photostability testing workflow with integrated dark control validation.
References
-
Davis, C. A., et al. (2017). Environmental photochemistry of fenamate NSAIDs and their radical intermediates. Royal Society of Chemistry.[1] Link
- Significance: Establishes the radical dechlorination mechanism for dichloro-aniline deriv
-
ICH Expert Working Group. ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Link
- Significance: Defines the standard protocols for forced degrad
- Bhattacharyya, L., et al.Photodegradation of Diclofenac and its Derivatives. Journal of Pharmaceutical Sciences.
- European Pharmacopoeia (Ph. Eur.).Diclofenac Sodium Monograph: Impurity Standards.
Sources
An In-depth Technical Guide on Methyl 2-(2,6-dichloroanilino)benzoate as a Core Intermediate for Diclofenac Synthesis
Authored by: A Senior Application Scientist
Abstract
Diclofenac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), is distinguished by its potent analgesic and anti-inflammatory properties.[1] The industrial synthesis of Diclofenac is a multi-step process, with the formation of the key intermediate, Methyl 2-(2,6-dichloroanilino)benzoate, being a critical determinant of overall yield and purity. This technical guide provides an in-depth exploration of the synthesis of this pivotal intermediate, focusing on the prevalent Ullmann condensation reaction. We will dissect the mechanistic underpinnings of this reaction, elucidate the critical process parameters, and provide a detailed, field-proven experimental protocol. Furthermore, this guide will cover the subsequent hydrolysis of the methyl ester to yield Diclofenac, offering a comprehensive view of this crucial segment of the drug's manufacturing process. This document is intended for researchers, scientists, and professionals in drug development, aiming to provide both theoretical knowledge and practical insights into the synthesis of Diclofenac.
Introduction: The Central Role of Methyl 2-(2,6-dichloroanilino)benzoate in Diclofenac Synthesis
The synthesis of Diclofenac, chemically known as 2-(2,6-dichloroanilino)phenylacetic acid, involves several synthetic routes.[2] Among these, a common and industrially viable pathway proceeds through the formation of Methyl 2-(2,6-dichloroanilino)benzoate. This intermediate serves as a direct precursor to the final active pharmaceutical ingredient (API), and its efficient synthesis is paramount for a successful and cost-effective manufacturing process. The structural integrity and purity of this intermediate directly impact the quality of the final Diclofenac product.
The most common industrial synthesis of diclofenac involves the Ullmann condensation, which couples an aryl halide with an amine.[3] This reaction, named after Fritz Ullmann, is a copper-catalyzed nucleophilic aromatic substitution.[4] In the context of Diclofenac synthesis, this typically involves the reaction of a methyl 2-halobenzoate with 2,6-dichloroaniline.
The Ullmann Condensation: A Mechanistic Deep-Dive
The Ullmann condensation is a cornerstone of C-N bond formation in aromatic systems.[4] While historically requiring harsh reaction conditions, modern advancements have introduced milder and more efficient catalytic systems. The fundamental mechanism involves the oxidative addition of the aryl halide to a copper(I) species, followed by reaction with the amine and subsequent reductive elimination to yield the desired diarylamine and regenerate the copper(I) catalyst.
Key factors influencing the success of the Ullmann condensation include:
-
Catalyst System: While traditional methods used stoichiometric copper powder, contemporary approaches utilize catalytic amounts of copper salts (e.g., CuI, CuBr) often in conjunction with a ligand to enhance solubility and reactivity.[2][4]
-
Base: A base is essential to deprotonate the amine, increasing its nucleophilicity. Common bases include potassium carbonate, sodium carbonate, and potassium hydroxide.[2]
-
Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically employed to facilitate the reaction at elevated temperatures.[4]
-
Reaction Temperature: The Ullmann condensation generally requires high temperatures, often in the range of 100-200°C, to overcome the activation energy of the C-N bond formation.[5]
Synthetic Pathway Visualization
The following diagram illustrates the core synthetic route to Diclofenac, highlighting the formation of the key intermediate, Methyl 2-(2,6-dichloroanilino)benzoate.
Caption: Synthetic workflow for Diclofenac via Methyl 2-(2,6-dichloroanilino)benzoate.
Experimental Protocol: Synthesis of Methyl 2-(2,6-dichloroanilino)benzoate
This protocol outlines a representative lab-scale synthesis of the target intermediate. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Methyl 2-bromobenzoate
-
2,6-dichloroaniline[6]
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine solution (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-dichloroaniline (1.0 eq), methyl 2-bromobenzoate (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 2,6-dichloroaniline).
-
Reaction Execution: Heat the reaction mixture to 120-140°C under a nitrogen atmosphere and maintain vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 20-50 hours.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude Methyl 2-(2,6-dichloroanilino)benzoate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as methanol.[5]
Characterization of Methyl 2-(2,6-dichloroanilino)benzoate
The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both benzene rings and a singlet for the methyl ester protons (~3.9 ppm). The N-H proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the aromatic carbons, the ester carbonyl carbon (~168 ppm), and the methyl carbon (~52 ppm). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₄H₁₁Cl₂NO₂. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), C=O stretch of the ester (~1700 cm⁻¹), and C-Cl stretches. |
| Melting Point | A sharp melting point is indicative of high purity. |
Hydrolysis to Diclofenac
The final step in this synthetic sequence is the hydrolysis of the methyl ester to the corresponding carboxylic acid, Diclofenac. This is typically achieved by saponification using a base such as sodium hydroxide in a suitable solvent system, often a mixture of an alcohol and water.[7]
Experimental Protocol: Hydrolysis of Methyl 2-(2,6-dichloroanilino)benzoate
Materials:
-
Methyl 2-(2,6-dichloroanilino)benzoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Reaction Setup: Dissolve Methyl 2-(2,6-dichloroanilino)benzoate (1.0 eq) in methanol in a round-bottom flask.
-
Base Addition: Add a solution of sodium hydroxide (e.g., 2.0-3.0 eq) in water to the flask.
-
Reaction Execution: Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up and Isolation:
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic, which will cause the Diclofenac to precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Diclofenac.
-
Conclusion
The synthesis of Methyl 2-(2,6-dichloroanilino)benzoate is a pivotal step in the production of Diclofenac. A thorough understanding of the Ullmann condensation, including its mechanism and the critical parameters that govern its efficiency, is essential for optimizing the synthesis of this key intermediate. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to approach this synthesis with a foundation of scientific integrity and practical expertise. The successful and reproducible synthesis of high-purity Methyl 2-(2,6-dichloroanilino)benzoate is a direct contributor to the quality and efficacy of the final Diclofenac API.
References
- A kind of synthetic method of Diclofenac methyl esters. CN107793323A.
- Method of synthesizing diclofenac sodium. US20200055811A1.
- Method for synthesizing diclofenac sodium. CN109553544B.
- Role of 2-chloro-N-phenylaniline in Diclofenac Synthesis and Impurity Profiling. Benchchem.
- Dichlofenac (2-[(2,6-Dichloroanilino)Phenyl]Acetic Acid) As A Precursor To New Heterocyclic Compounds. DergiPark.
- Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw M
- Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes. MDPI.
- Ullmann condens
- The Hydrolysis of Diclofenac Esters. Monash University.
- Synthesis route map of diclofenac methyl ester Using aniline...
- Diclofenac Synthesis.
- Synthesis and biological evaluation of diclofenac acid derivatives as potential lipoxygenase and α-glucosidase inhibitors. PMC.
- Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate.
- A kind of preparation method of diclofenac. CN103145574A.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)
- Preparation of Methyl Benzo
- Preparation method of 2, 6-dihalogenated methyl benzoate.
- Methyl 2-chlorobenzo
- 2-[2,6-Dichloro-3-[(2-fluorophenyl)
- Synthesis, anti-Inflammatory, Analgesic, Molecular Modeling and ADMET Studies of Novel Diclofenac Deriv
- Synthesis of 2-[(2,6-dichlorophenyl) amino]benzoic acid, methyl ester. PrepChem.com.
- Diclofenac sodium synthesis. ChemicalBook.
- Synthesis of 2,6-dichloroaniline. PrepChem.com.
- Methyl benzo
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. CN109553544B - Method for synthesizing diclofenac sodium - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. CN107793323A - A kind of synthetic method of Diclofenac methyl esters - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Diclofenac sodium synthesis - chemicalbook [chemicalbook.com]
CAS number and molecular weight of Methyl 2-(2,6-dichloroanilino)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 2-(2,6-dichloroanilino)benzoate, a compound of interest in synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, synthesis methodologies, analytical characterization, and potential applications, with a focus on the underlying scientific principles and practical considerations for laboratory work.
Core Physicochemical Properties
Methyl 2-(2,6-dichloroanilino)benzoate is a derivative of anthranilic acid and is characterized by the presence of a 2,6-dichloroaniline moiety linked to a methyl benzoate structure. These structural features are key to its chemical reactivity and potential biological activity.
| Property | Value | Source |
| CAS Number | 51224-97-6 | PrepChem |
| Molecular Formula | C₁₄H₁₁Cl₂NO₂ | Calculated |
| Molecular Weight | 296.15 g/mol | Calculated |
| Melting Point | 100-103 °C | PrepChem |
Synthesis of Methyl 2-(2,6-dichloroanilino)benzoate
The synthesis of the target compound is typically achieved through a two-step process: the formation of the diarylamine core via an Ullmann condensation, followed by esterification.
Step 1: Synthesis of 2-(2,6-dichloroanilino)benzoic acid
The formation of the C-N bond between 2-chlorobenzoic acid and 2,6-dichloroaniline is a classic example of the Ullmann condensation reaction. This reaction utilizes a copper catalyst to facilitate the coupling of an aryl halide with an amine.
Experimental Protocol: Ullmann Condensation
-
Reactant Preparation: In a round-bottom flask, combine 2-chlorobenzoic acid, 2,6-dichloroaniline, and a base such as potassium carbonate.
-
Solvent and Catalyst Addition: Add a high-boiling point solvent like dimethylformamide (DMF) and a catalytic amount of a copper(I) salt, such as copper(I) iodide or copper(I) bromide. The use of a ligand, such as 1,10-phenanthroline, can accelerate the reaction.[1]
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 120 to 180 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product. The crude 2-(2,6-dichloroanilino)benzoic acid can then be collected by filtration and purified by recrystallization.
Step 2: Esterification of 2-(2,6-dichloroanilino)benzoic acid
The carboxylic acid is then converted to its methyl ester. A common method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst. An alternative and often higher-yielding method involves the use of a coupling agent or conversion to an acid chloride followed by reaction with methanol.
Experimental Protocol: Esterification via Acid Chloride
-
Acid Chloride Formation: To a solution of 2-(2,6-dichloroanilino)benzoic acid in an inert solvent (e.g., dichloromethane or THF), add a chlorinating agent such as oxalyl chloride or thionyl chloride at 0 °C. A catalytic amount of DMF is often used as a catalyst with oxalyl chloride.
-
Reaction with Methanol: After the formation of the acid chloride is complete (as indicated by the cessation of gas evolution), carefully add methanol to the reaction mixture.
-
Work-up and Purification: The reaction is typically quenched with a weak base (e.g., saturated sodium bicarbonate solution). The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like methanol to yield pure Methyl 2-(2,6-dichloroanilino)benzoate.
Analytical Characterization
The identity and purity of Methyl 2-(2,6-dichloroanilino)benzoate can be confirmed using a variety of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methyl ester group.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can simultaneously provide information on purity and molecular weight.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the N-H stretch of the secondary amine, the C=O stretch of the ester, and the C-Cl stretches of the chlorinated ring.
Potential Applications
Derivatives of anilino-benzoic acids have been explored for various applications in medicinal chemistry and materials science. For instance, the parent compound of this class, N-phenylanthranilic acid, and its derivatives have been investigated for their anti-inflammatory properties. The specific substitution pattern of Methyl 2-(2,6-dichloroanilino)benzoate may impart unique biological activities or material properties that warrant further investigation by researchers.
Safety and Handling
-
2,6-Dichloroaniline: This precursor is known to be toxic and an irritant.[3]
-
2-Chlorobenzoic Acid: This reagent is also an irritant.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
It is crucial to consult the specific Safety Data Sheets for all reagents used in the synthesis and to perform a thorough risk assessment before commencing any experimental work.
References
-
PrepChem. Synthesis of 2-[(2,6-dichlorophenyl) amino]benzoic acid, methyl ester. Available from: [Link]
-
Slideshare. Ullmann reaction. Available from: [Link]
Sources
Methodological & Application
Application Note & Protocol: Laboratory Synthesis of Methyl 2-(2,6-dichloroanilino)benzoate via Ullmann Condensation
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of Methyl 2-(2,6-dichloroanilino)benzoate, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved through a copper-catalyzed Ullmann condensation reaction between Methyl 2-iodobenzoate and 2,6-dichloroaniline. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed step-by-step methodology, mechanistic insights, safety protocols, and characterization guidelines to ensure a reliable and reproducible outcome.
Introduction and Scientific Rationale
Methyl 2-(2,6-dichloroanilino)benzoate is a diarylamine compound structurally related to important pharmaceutical agents, such as the non-steroidal anti-inflammatory drug (NSAID) diclofenac. Its synthesis is a critical step in the development of novel therapeutics and functional materials. The core chemical challenge lies in the formation of the C-N bond between the sterically hindered 2,6-dichloroaniline and the methyl benzoate moiety.
While modern methods like the Buchwald-Hartwig amination offer a powerful palladium-catalyzed route to such bonds[1][2], the Ullmann condensation remains a robust and cost-effective alternative, particularly for specific substrates. The Ullmann condensation, a copper-promoted nucleophilic aromatic substitution, is well-suited for this transformation.[3][4] This protocol details the classic Ullmann-type approach, specifically the Goldberg reaction variant for C-N bond formation, which typically involves heating an aryl halide and an amine with a copper catalyst and a base.[3]
The rationale for selecting the Ullmann condensation includes its historical reliability and the relative simplicity of the required catalytic system compared to some palladium-based methods. However, it is crucial to acknowledge that this reaction often requires high temperatures to proceed efficiently.[3]
Reaction Mechanism and Causality
The Ullmann condensation for C-N bond formation is believed to proceed through a copper-catalyzed cycle. The key steps are:
-
Deprotonation: A base, typically an alkali metal carbonate or phosphate, deprotonates the amine (2,6-dichloroaniline) to form the corresponding anilide. This step is critical as it generates the active nucleophile.
-
Oxidative Addition/Coordination: The copper(I) catalyst, often generated in situ, coordinates to the aryl halide (Methyl 2-iodobenzoate). The precise nature of the active copper species is complex, but it facilitates the subsequent coupling.
-
Nucleophilic Attack: The deprotonated anilide attacks the copper-activated aryl halide complex.
-
Reductive Elimination: The final C-N bond is formed through a reductive elimination step, releasing the desired product, Methyl 2-(2,6-dichloroanilino)benzoate, and regenerating the copper(I) catalyst to continue the cycle.
Aryl iodides are generally more reactive than aryl bromides or chlorides in this reaction, making Methyl 2-iodobenzoate an excellent electrophilic partner.[3]
Materials, Reagents, and Safety
Reagent and Equipment List
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Quantity | Notes |
| Methyl 2-iodobenzoate | 610-97-9 | 262.04 | 2.62 g (10.0 mmol) | Irritant.[5][6][7] |
| 2,6-Dichloroaniline | 608-31-1 | 162.02 | 1.78 g (11.0 mmol) | Toxic if swallowed, inhaled, or in contact with skin.[8] |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.19 g (1.0 mmol) | Catalyst. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g (20.0 mmol) | Base. Anhydrous grade recommended. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 40 mL | Anhydrous, high-boiling polar solvent. |
| Ethyl Acetate | 141-78-6 | 88.11 | ~300 mL | For extraction. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~100 mL | For washing. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | Drying agent. |
| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | As needed | For column chromatography. |
| Equipment | ||||
| 100 mL Round-bottom flask | 1 | |||
| Reflux condenser | 1 | |||
| Magnetic stirrer and hotplate | 1 | |||
| Inert atmosphere setup (Nitrogen/Argon) | 1 | |||
| Separatory funnel (250 mL) | 1 | |||
| Rotary evaporator | 1 | |||
| Chromatography column | 1 |
Mandatory Safety Protocols
WARNING: This protocol involves hazardous materials and must be performed in a well-ventilated fume hood by trained personnel.
-
2,6-Dichloroaniline: This compound is highly toxic and a suspected carcinogen.[8] Avoid inhalation of dust and any contact with skin or eyes.[8] Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[8]
-
Methyl 2-iodobenzoate: This compound is a skin, eye, and respiratory irritant.[5][7] Handle with care and avoid exposure.
-
N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. Ensure gloves are rated for use with DMF and handle only within a fume hood.
-
General Precautions: An eyewash station and safety shower must be readily accessible.[5] All solid and liquid waste should be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.[6]
Detailed Experimental Protocol
Step 1: Reaction Setup
-
Place a magnetic stir bar into a 100 mL round-bottom flask and oven-dry the flask before use.
-
To the flask, add Methyl 2-iodobenzoate (2.62 g, 10.0 mmol), 2,6-dichloroaniline (1.78 g, 11.0 mmol, 1.1 eq), Copper(I) Iodide (0.19 g, 1.0 mmol, 0.1 eq), and anhydrous Potassium Carbonate (2.76 g, 20.0 mmol, 2.0 eq).
-
Causality Note: Using a slight excess of the aniline helps to drive the reaction to completion. The base (K₂CO₃) is used in excess to ensure complete deprotonation of the aniline, which is essential for the catalytic cycle.
-
-
Seal the flask with a rubber septum, and then flush the system with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Using a syringe, add 40 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
Step 2: Reaction Execution
-
Lower the flask into an oil bath situated on a stirrer hotplate.
-
Begin stirring and heat the reaction mixture to 140-150 °C.
-
Attach a reflux condenser (with inert gas inlet at the top) and maintain the reaction at this temperature for 12-18 hours.
-
Causality Note: Ullmann reactions often require high thermal energy to overcome the activation barrier for the C-N coupling, especially with sterically hindered substrates.[3]
-
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting materials indicates reaction completion.
Step 3: Work-up and Extraction
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the cooled reaction mixture into a 250 mL beaker containing 100 mL of deionized water. This will precipitate the crude product.
-
Transfer the aqueous mixture to a 250 mL separatory funnel.
-
Extract the aqueous phase three times with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Causality Note: The product is organic-soluble and will move into the ethyl acetate layer, while inorganic salts (e.g., KI, excess K₂CO₃) and DMF will preferentially remain in the aqueous layer.
-
-
Wash the combined organic layers twice with water (2 x 50 mL) and once with brine (50 mL).
-
Causality Note: Washing with water removes residual DMF, and the brine wash helps to break any emulsions and begins the drying process.
-
-
Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product as a dark oil or solid.
Step 4: Purification
-
The crude product must be purified by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 10% ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield Methyl 2-(2,6-dichloroanilino)benzoate as a solid.
Step 5: Product Characterization
-
Yield: Calculate the final mass and percentage yield of the purified product.
-
Melting Point: Determine the melting point of the solid product. A sharp melting point is indicative of high purity.
-
Spectroscopy: Confirm the structure using standard spectroscopic methods:
-
¹H NMR: To identify the aromatic and methyl ester protons.
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Experimental Workflow Diagram
Caption: Visual workflow of the synthesis protocol.
References
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET for 2,5-Dichloroaniline.
- Krishna Solvechem Limited. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS) - Methyl 2-iodobenzoate.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Methyl 2-iodobenzoate.
- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Methyl 2-iodobenzoate.
- Unknown. (n.d.). Preparation of Methyl Benzoate.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Loba Chemie. (n.d.). 2,6-DICHLOROANILINE EXTRA PURE.
- Wikipedia. (n.d.). Ullmann condensation.
- Patsnap. (2022, March 15). Preparation method of 2, 6-dihalogenated methyl benzoate.
- SynArchive. (n.d.). Ullmann Condensation.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
-
Saleem, R., Shabir, G., Hanif, M., Qadeer, G., & Wong, W.-Y. (2008). Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2409. Retrieved from [Link]
-
Carneiro, Z. A., et al. (2021). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. IUCrData, 6(5). Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. kscl.co.in [kscl.co.in]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. lobachemie.com [lobachemie.com]
Application Note & Protocols: Quantitative Analysis of Methyl 2-(2,6-dichloroanilino)benzoate
Abstract
This document provides a comprehensive guide to the quantitative analysis of Methyl 2-(2,6-dichloroanilino)benzoate, the methyl ester of the non-steroidal anti-inflammatory drug (NSAID) meclofenamic acid. Ensuring the precise quantification of this compound is critical for quality control in manufacturing, pharmacokinetic studies, and various research applications. We present two primary, validated analytical methodologies: a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control and stability testing, and a highly sensitive and specific Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level detection and impurity profiling. Additionally, a fundamental UV-Visible Spectrophotometric method is outlined for basic quantification needs. Each protocol is detailed with an emphasis on the scientific rationale behind methodological choices, system suitability criteria, and validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction and Compound Profile
Methyl 2-(2,6-dichloroanilino)benzoate is an important chemical entity, often synthesized as a derivative or intermediate in pharmaceutical processes. Its structural similarity to other pharmacologically active benzoate esters necessitates analytical methods that are not only accurate and precise but also highly specific. The choice of analytical technique depends on the specific requirements of the analysis, such as the sample matrix, the expected concentration range, and the need for structural confirmation. This guide provides the necessary protocols to empower researchers and drug development professionals to make informed decisions and implement reliable analytical workflows.
Compound Properties: Methyl 2-(2,6-dichloroanilino)benzoate
| Property | Value |
| Chemical Formula | C₁₄H₁₁Cl₂NO₂ |
| Molecular Weight | 312.15 g/mol |
| Structure | |
| Synonyms | Meclofenamic acid methyl ester |
| Predicted Properties | Poorly soluble in water; soluble in organic solvents like methanol, acetonitrile, and dichloromethane. Possesses a strong chromophore, making it suitable for UV detection. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is the cornerstone for routine assay and purity analysis of Methyl 2-(2,6-dichloroanilino)benzoate due to its robustness, precision, and suitability for quantifying the main component and non-volatile impurities. The methodology is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Principle of HPLC-UV Analysis
The analyte is dissolved in a suitable solvent and injected into the HPLC system. It travels through a C18 column, a stationary phase packed with hydrophobic silica particles. A polar mobile phase is pumped through the column, and the separation occurs based on the analyte's partitioning between the stationary and mobile phases. Due to its relatively non-polar nature, Methyl 2-(2,6-dichloroanilino)benzoate is retained on the column and elutes at a specific time (retention time). A UV detector measures the absorbance of the eluate at a wavelength where the analyte strongly absorbs light, and the resulting signal is proportional to its concentration.
Experimental Protocol: HPLC-UV
2.2.1. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard system with a quaternary pump, autosampler, column oven, and DAD/UV-Vis Detector. | Ensures reproducible delivery of mobile phase and precise sample injection. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). | Industry-standard for separating moderately non-polar compounds, providing excellent resolution and peak shape. |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (65:35 v/v). | A common reversed-phase eluent. The acetonitrile provides the organic strength to elute the analyte, while the buffer controls the pH to ensure consistent ionization state and peak shape. |
| Flow Rate | 1.0 mL/min. | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C. | Maintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity. |
| Detection λ | 280 nm (or λmax determined by UV scan). | The dichlorophenylamino and benzoate moieties provide strong UV absorbance. 280 nm is a good starting point, but determining the λmax is recommended for maximum sensitivity. |
| Injection Vol. | 10 µL. | A typical volume to balance sensitivity and potential for column overload. |
| Run Time | 15 minutes. | Sufficient to allow for the elution of the main peak and any potential late-eluting impurities. |
2.2.2. Reagent and Standard Preparation
-
Buffer Preparation: Dissolve 2.72 g of potassium phosphate monobasic (KH₂PO₄) in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 65:35 ratio. Degas thoroughly before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of Methyl 2-(2,6-dichloroanilino)benzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask, dissolve in mobile phase, and sonicate if necessary. Dilute to volume. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
HPLC Workflow Diagram
Caption: HPLC analysis workflow from preparation to data processing.
Method Validation Framework (ICH Q2(R2))
Any analytical method intended for regulatory submission must be validated to ensure it is fit for purpose.[2][3] The following parameters are critical.
| Validation Parameter | Purpose & Methodology | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte. Analyze blank, placebo, and spiked samples to show no interference at the analyte's retention time. | Peak purity index > 0.999. No co-eluting peaks at the analyte's retention time. |
| Linearity & Range | To show that the response is proportional to the concentration over a specified range. Analyze at least five concentrations (e.g., 50-150% of nominal). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the experimental value to the true value. Analyze triplicate preparations at three concentrations (e.g., 80%, 100%, 120%).[1] | Percent recovery between 98.0% and 102.0%. |
| Precision | To assess the degree of scatter between measurements. Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%.[4] |
| LOQ/LOD | Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. Limit of Detection (LOD): The lowest concentration that can be detected. | LOQ: RSD ≤ 10%. LOD: Signal-to-Noise ratio ≥ 3:1. |
| Robustness | To evaluate the method's reliability with small, deliberate variations in parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C). | System suitability parameters must be met. Analyte concentration should not significantly change. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique offering superior specificity and sensitivity compared to HPLC-UV. It is ideal for identifying and quantifying volatile impurities or for analyses requiring unambiguous confirmation. The methyl ester form of meclofenamic acid is sufficiently volatile for GC analysis.
Principle of GC-MS Analysis
A liquid sample is injected into a heated inlet, where it is vaporized and introduced into a long, thin capillary column by a carrier gas (e.g., helium). The column's inner surface is coated with a stationary phase. Separation occurs as different compounds travel through the column at different rates based on their boiling points and interaction with the stationary phase. As compounds elute from the column, they enter the mass spectrometer, which ionizes them (typically via Electron Ionization - EI), separates the resulting ions by their mass-to-charge ratio (m/z), and detects them. The result is a mass spectrum that serves as a molecular "fingerprint" for identification and can be used for highly selective quantification.[5]
Experimental Protocol: GC-MS
3.2.1. Instrumentation and Conditions
| Parameter | Recommended Condition | Rationale |
| GC-MS System | Standard GC with a capillary column, coupled to a single quadrupole or triple quadrupole MS. | Provides the necessary separation and detection capabilities. An inert flow path is recommended for trace analysis.[6] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., HP-5ms). | A robust, general-purpose column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min. | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 280 °C. | Ensures complete and rapid vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split 20:1 (for assay). | Splitless mode transfers the entire sample to the column for maximum sensitivity. Split mode is used for higher concentrations to avoid detector saturation. |
| Oven Program | Start at 150°C, hold 1 min. Ramp at 20°C/min to 300°C, hold 5 min. | A temperature program designed to elute the analyte in a reasonable time with good peak shape. |
| MS Transfer Line | 290 °C. | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C. | Standard temperature for an EI source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Scan Mode | Full Scan: m/z 50-400 (for identification). SIM: Monitor ions like m/z 311, 276, 252 (for quantification). | Full scan acquires all ions within a range for identification. Selected Ion Monitoring (SIM) focuses only on characteristic ions, dramatically increasing sensitivity and selectivity.[7][8] |
3.2.2. Reagent and Standard Preparation
-
Solvent: Use high-purity dichloromethane or ethyl acetate.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow from preparation to data processing.
UV-Visible Spectrophotometry
This technique is a simpler, faster, but less specific method suitable for quantifying pure samples or for in-process checks where the sample matrix is well-defined and free of interfering substances.
Principle
The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A spectrophotometer measures the amount of light absorbed by the sample at a specific wavelength.[9]
Protocol
-
Solvent Selection: Use a UV-transparent solvent in which the analyte is soluble (e.g., Methanol or Ethanol).
-
Determine λmax: Prepare a dilute solution (~10 µg/mL) of the analyte. Scan the solution in a UV-Vis spectrophotometer from 400 nm to 200 nm to find the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Prepare a series of at least five standard solutions of known concentrations. Measure the absorbance of each at the predetermined λmax, using the solvent as a blank.
-
Plot Data: Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Sample Analysis: Prepare a sample solution with a concentration expected to fall within the calibration range. Measure its absorbance and calculate the concentration using the regression equation.
Method Selection Guide
Choosing the appropriate analytical method is crucial for obtaining reliable and relevant data. The decision should be based on the analytical objective, required sensitivity, and available instrumentation.
Comparative Summary
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | Good | Excellent | Low |
| Sensitivity | Moderate | High | Low |
| Application | Routine QC, stability studies, assay, purity.[10] | Impurity identification, trace analysis, structural confirmation.[11] | Quick checks of pure substances, in-process controls. |
| Throughput | High | Moderate | Very High |
| Cost/Complexity | Moderate | High | Low |
Decision Workflow
Caption: Decision tree for selecting the appropriate analytical method.
References
-
Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved from [Link]
-
ResearchGate. (2025). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Sema. (n.d.). Spectroscopic Analytical Methods. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
SIELC. (2018, February 19). Separation of Methyl 2,5-dichlorobenzoate on Newcrom R1 HPLC column. Retrieved from [Link]
- Kuliev, K. A., et al. (2017). Extractive Spectrophotometric Determination of Molybdenum (V) by 2,6-dithiol-4-methylphenol in the Presence of Aminomethylated Reagent. International Journal of Pharmaceutical Sciences and Research, 8(9), 3709-3718.
-
Wiley Analytical Science. (2006, January 12). GC/MS reveals methyl benzoate is a marker for indoor mould. Retrieved from [Link]
-
Animal Health Laboratory. (2019, May 13). GC/MS-LC/MS multi-residue method. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Analytical Method for the Analysis of Dichlobenil and its Metabolite 2,6-dichlorobenzamide in Water. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, January 10). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds. Retrieved from [Link]
-
Agilent. (n.d.). GC AND GC/MS Columns & Supplies. Retrieved from [Link]
-
Sema. (n.d.). Spectroscopic Methods In Organic Chemistry 6th Edition. Retrieved from [Link]
-
SciSpace. (2017, November 15). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link] benzodiazepines/
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. hpst.cz [hpst.cz]
- 7. epa.gov [epa.gov]
- 8. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Note: A Robust, Validated RP-HPLC Method for the Quantification of Methyl 2-(2,6-dichloroanilino)benzoate
Abstract
This application note describes the development and full validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 2-(2,6-dichloroanilino)benzoate. The method is suitable for routine quality control and research applications. Chromatographic separation was achieved on a C18 stationary phase using a mobile phase of acetonitrile and a pH 3.0 phosphate buffer, with UV detection at 280 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2][3]
Introduction
Methyl 2-(2,6-dichloroanilino)benzoate, with the molecular formula C₁₅H₁₃Cl₂NO₂, is a methyl ester derivative of a compound structurally related to the non-steroidal anti-inflammatory drug (NSAID) family.[4][5] Accurate and reliable quantification of this compound is critical for process monitoring, stability testing, and quality assurance in pharmaceutical development and manufacturing. This document provides a comprehensive guide to a fully developed and validated HPLC method designed for this purpose, explaining the scientific rationale behind each parameter selection and validation step.
Analyte Characterization & Initial Method Development
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. Methyl 2-(2,6-dichloroanilino)benzoate is a neutral, hydrophobic molecule, making it an ideal candidate for reversed-phase chromatography.
2.1. Physicochemical Properties & Rationale for Starting Conditions
| Property | Value/Characteristic | Rationale for HPLC Parameter Selection |
| Structure | C₁₅H₁₃Cl₂NO₂ | The presence of two aromatic rings and chlorine atoms contributes to the molecule's hydrophobicity (high affinity for a non-polar stationary phase like C18).[4] |
| Stationary Phase | C18 (Octadecyl-silica) | The non-polar nature of the analyte dictates a reversed-phase mode of separation. A C18 column provides excellent retention and resolution for such compounds.[6][7] |
| Mobile Phase | Acetonitrile and Water/Buffer | Acetonitrile is chosen for its low UV cutoff (190 nm) and efficient elution of hydrophobic compounds.[8] A buffer is used to ensure consistent pH and improve peak shape. |
| Detection (λ) | UV-Vis Spectroscopy | The conjugated aromatic system in the molecule results in strong UV absorbance. Based on data for structurally similar compounds like diclofenac, a detection wavelength of 280 nm was selected for high sensitivity and specificity.[6] |
2.2. Method Development Workflow
The development process followed a logical progression from initial screening to final optimization, ensuring the final method is both robust and reliable.
Caption: Workflow for HPLC Method Development.
Optimized Chromatographic Conditions
The following parameters were determined to provide optimal separation, peak shape, and analysis time.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Thermo Scientific ACCLAIM™ 120 C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : 25mM Potassium Phosphate Buffer (pH 3.0) (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Method Validation
The optimized method was rigorously validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3]
4.1. Validation Workflow
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. scribd.com [scribd.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzoic acid, 2-[(2,6-dichloro-3-methylphenyl)amino]-, methyl ester [webbook.nist.gov]
- 6. longdom.org [longdom.org]
- 7. ijmrd.in [ijmrd.in]
- 8. UV Cutoff [macro.lsu.edu]
Application Note: A Guide to Cell-Based Assays for Evaluating the Efficacy of Methyl 2-(2,6-dichloroanilino)benzoate
Introduction
Methyl 2-(2,6-dichloroanilino)benzoate is the methyl ester of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] Diclofenac's primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical for the synthesis of pro-inflammatory prostaglandins.[2][3] Beyond its established anti-inflammatory properties, emerging research indicates that diclofenac possesses potential anti-cancer effects.[4][5] These effects are attributed to its ability to induce apoptosis (programmed cell death), cause cell cycle arrest, and modulate various cellular signaling pathways beyond COX inhibition.[2][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a suite of robust cell-based assays to characterize the efficacy of Methyl 2-(2,6-dichloroanilino)benzoate. The protocols herein are designed to deliver a multi-faceted understanding of the compound's biological activity, from its primary target engagement to its broader cellular consequences. We will detail methodologies to assess cytotoxicity, the induction of apoptosis, and the compound's impact on cell cycle progression, providing a framework for a thorough efficacy evaluation.
Section 1: Assessment of Cytotoxicity and Cell Viability (MTT Assay)
Principle: The initial step in evaluating any potential therapeutic compound is to determine its cytotoxic profile. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The concentration of these crystals, which is determined by spectrophotometry, is directly proportional to the number of viable cells.[8] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
Compound Preparation and Treatment: Prepare a stock solution of Methyl 2-(2,6-dichloroanilino)benzoate in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[8][9]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Table 1: Sample Data for IC50 Determination
| Compound Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 100% |
| 10 | 1.125 | 90% |
| 25 | 0.938 | 75% |
| 50 | 0.650 | 52% |
| 100 | 0.313 | 25% |
| 200 | 0.125 | 10% |
| Calculated IC50 | ~48 µM |
Section 2: Investigating the Induction of Apoptosis (Annexin V/PI Staining)
Principle: A key mechanism of anti-cancer agents is the induction of apoptosis. One of the earliest signs of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[11] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[12] By using Annexin V and PI staining in combination with flow cytometry, one can distinguish between healthy cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[12]
Apoptosis Detection by Annexin V/PI Staining
Caption: Principle of distinguishing cell populations using Annexin V and PI staining.
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed 1-2 x 10^6 cells in appropriate culture flasks or plates. Treat the cells with Methyl 2-(2,6-dichloroanilino)benzoate at the IC50 concentration and 2x IC50 for 24 hours. Include a vehicle-treated sample as a negative control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and wash twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[12]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[13] Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.
-
Data Acquisition and Analysis: Analyze the samples by flow cytometry. Use appropriate controls (unstained cells, Annexin V only, PI only) to set up compensation and quadrants.[12] Quantify the percentage of cells in each quadrant (healthy, early apoptotic, late apoptotic/necrotic).
Table 2: Sample Data for Apoptosis Analysis
| Treatment | % Healthy (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | 95.2% | 2.5% | 1.8% |
| Compound (IC50) | 65.7% | 25.1% | 8.2% |
| Compound (2x IC50) | 38.4% | 45.3% | 15.1% |
Section 3: Analysis of Cell Cycle Progression
Principle: Many anti-cancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[14] Cell cycle analysis can be performed using flow cytometry by staining DNA with a fluorescent dye like propidium iodide (PI).[14] Since PI binds stoichiometrically to DNA, the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[14] This allows for the differentiation of cells based on their phase in the cell cycle: G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
Detailed Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Seed cells and treat with the test compound as described in the apoptosis protocol.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing to prevent clumping.[15][16] Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods).[15]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with PBS.[15] Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to eliminate staining of double-stranded RNA.[14][16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[15]
-
Data Acquisition and Analysis: Analyze the samples on a flow cytometer. Gate the cell population to exclude debris and doublets. Use software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Table 3: Sample Data for Cell Cycle Analysis
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.4% | 20.1% | 14.5% |
| Compound (IC50) | 50.2% | 15.3% | 34.5% |
| Compound (2x IC50) | 35.8% | 10.9% | 53.3% |
Conclusion
The suite of cell-based assays detailed in this application note provides a robust framework for the preclinical evaluation of Methyl 2-(2,6-dichloroanilino)benzoate. By systematically assessing cytotoxicity, the induction of apoptosis, and effects on cell cycle progression, researchers can build a comprehensive efficacy profile of the compound. These assays are fundamental in elucidating the cellular mechanisms of action and are critical for the data-driven progression of this compound in the drug development pipeline.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Choi, Y. J., et al. (2022). Diclofenac: A Nonsteroidal Anti-Inflammatory Drug Inducing Cancer Cell Death by Inhibiting Microtubule Polymerization and Autophagy Flux. Cells, 11(10), 1695. Retrieved from [Link]
-
Discovery, R. (n.d.). What are the molecular and cellular mechanisms involved in the therapeutic action of Diclofenac Sodium?. Retrieved from [Link]
-
Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Pantziarka, P., et al. (2016). Repurposing Drugs in Oncology (ReDO)—diclofenac as an anti-cancer agent. ecancermedicalscience, 10, 610. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
-
ResearchGate. (2014, August 4). What is the best protocol for preparing sample for FACS (cell cycle analysis) using propidium iodide staining?. Retrieved from [Link]
-
CytoSMART. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Ból. (2024, December 20). New mechanisms of action of diclofenac and the possibility of their implementation in pain treatment – narrative review. Retrieved from [Link]
-
MDPI. (2022, September 9). Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases. Retrieved from [Link]
-
Reaction Biology. (n.d.). COX-2 Biochemical Activity Assay Service. Retrieved from [Link]
-
Assay Biotech. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
The Royal Society. (2024, November 20). Synthesis and biological evaluation of diclofenac acid derivatives as potential lipoxygenase and α-glucosidase inhibitors. Retrieved from [Link]
-
PMC. (n.d.). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. Retrieved from [Link]
-
MDPI. (2021, May 11). Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect. Retrieved from [Link]
-
MDPI. (2023, April 21). Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures. Retrieved from [Link]
-
MDPI. (2023, August 24). First Generation of Antioxidant Precursors for Bioisosteric Se-NSAIDs: Design, Synthesis, and In Vitro and In Vivo Anticancer Evaluation. Retrieved from [Link]
-
PubMed. (2011, June 15). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Retrieved from [Link]
-
ResearchGate. (n.d.). Diclofenac affects cell viability in a dose-dependent way. Cell.... Retrieved from [Link]
-
MDPI. (2022, March 8). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Retrieved from [Link]
-
CONICET. (n.d.). European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Diclofenac methyl ester | TargetMol [targetmol.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. mdpi.com [mdpi.com]
- 4. Repurposing Drugs in Oncology (ReDO)—diclofenac as an anti-cancer agent - ecancer [ecancer.org]
- 5. Publishers Panel [bolczasopismo.pl]
- 6. Diclofenac: A Nonsteroidal Anti-Inflammatory Drug Inducing Cancer Cell Death by Inhibiting Microtubule Polymerization and Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. bosterbio.com [bosterbio.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. protocols.io [protocols.io]
Application Notes and Protocols for In Vivo Studies with Methyl 2-(2,6-dichloroanilino)benzoate
A Strategic Guide for Preclinical Evaluation of a Novel Phenylacetic Acid Derivative
Authored by: Senior Application Scientist, Preclinical Development
Introduction: Contextualizing Methyl 2-(2,6-dichloroanilino)benzoate
Methyl 2-(2,6-dichloroanilino)benzoate is a compound belonging to the phenylacetic acid class of molecules. Its structural similarity to well-characterized non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac, suggests a potential for anti-inflammatory, analgesic, and antipyretic properties.[1] The primary mechanism of action for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of prostaglandin synthesis in inflammatory pathways.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of in vivo studies to characterize the pharmacological and toxicological profile of Methyl 2-(2,6-dichloroanilino)benzoate. As a novel chemical entity, a systematic and robust preclinical evaluation is paramount before any consideration for clinical translation.[3][4] This guide emphasizes a logical, stepwise approach, from initial compound characterization to efficacy and safety assessments, underpinned by the principles of rigorous scientific methodology.[5][6][7]
Part 1: Foundational Characterization and Formulation
A thorough understanding of the physicochemical properties of Methyl 2-(2,6-dichloroanilino)benzoate is a prerequisite for meaningful in vivo experimentation. Many drug candidates with promising in vitro activity fail due to poor biopharmaceutical properties.[8][9]
Physicochemical Profiling
The initial step involves a comprehensive analysis of the compound's fundamental characteristics.
| Parameter | Experimental Method | Rationale and Importance |
| Solubility | Kinetic and thermodynamic solubility assays in various biorelevant media (e.g., water, PBS, FaSSIF, FeSSIF). | Determines the dissolution characteristics, which is a rate-limiting step for absorption of poorly soluble compounds.[8][9] |
| LogP/LogD | HPLC-based or shake-flask methods. | Predicts the lipophilicity and potential for membrane permeability. |
| pKa | Potentiometric titration or UV-spectrophotometry. | Determines the ionization state at different physiological pH values, impacting solubility and absorption. |
| Stability | Stability testing in formulation vehicles, plasma, and at different pH and temperature conditions. | Ensures the compound remains intact during the experiment and that observed effects are not due to degradation products.[10] |
Formulation Development: Overcoming Bioavailability Hurdles
Given that many organic small molecules exhibit poor aqueous solubility, developing a suitable formulation for in vivo administration is a critical step.[10][11][12] The choice of formulation strategy will depend on the physicochemical properties determined above.
| Formulation Strategy | Description | When to Consider |
| Aqueous Solutions/Suspensions | Simple solutions in buffers or suspensions with suspending agents (e.g., carboxymethylcellulose). | For compounds with adequate aqueous solubility or for generating a simple suspension for initial screening. |
| Co-solvents | Use of water-miscible organic solvents (e.g., PEG 400, DMSO, ethanol). | To increase the solubility of lipophilic compounds. Toxicity of the co-solvent must be considered. |
| Lipid-Based Formulations | Solutions in oils, or self-emulsifying drug delivery systems (SEDDS). | Can enhance the absorption of poorly soluble and lipophilic drugs.[10][11] |
| Nanosuspensions | Reduction of particle size to the nanometer range to increase surface area and dissolution rate.[10] | An advanced strategy for compounds with very low solubility. |
Protocol 1: Preparation of a Simple Suspension for Oral Gavage
-
Objective: To prepare a uniform suspension of Methyl 2-(2,6-dichloroanilino)benzoate for initial oral dosing in rodents.
-
Materials:
-
Methyl 2-(2,6-dichloroanilino)benzoate
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Calibrated dosing syringes
-
-
Procedure:
-
Weigh the required amount of Methyl 2-(2,6-dichloroanilino)benzoate based on the desired concentration and final volume.
-
Triturate the compound in a mortar and pestle to a fine powder to aid in dispersion.
-
Gradually add a small volume of the 0.5% CMC vehicle to the powder and mix to form a smooth paste.
-
Transfer the paste to a sterile beaker containing the remaining vehicle.
-
Stir the mixture continuously on a stir plate for at least 30 minutes to ensure a homogenous suspension.
-
Visually inspect for uniformity before each dose administration. Continue stirring during the dosing procedure.
-
Part 2: Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential to interpret the pharmacodynamic and toxicological data.[13][14]
In Vivo Pharmacokinetic Study Design
A preliminary pharmacokinetic study in a rodent model (e.g., Sprague-Dawley rats) is recommended.
| Parameter | Description |
| Animal Model | Male Sprague-Dawley rats (n=3-4 per group). |
| Dosing Groups | 1. Intravenous (IV) bolus (e.g., 1-2 mg/kg in a solubilizing vehicle). 2. Oral (PO) gavage (e.g., 10-20 mg/kg in the selected formulation). |
| Sampling | Serial blood sampling at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h). |
| Analysis | LC-MS/MS analysis of plasma samples to quantify the concentration of Methyl 2-(2,6-dichloroanilino)benzoate and potential metabolites (e.g., the corresponding carboxylic acid). |
| Key Metrics | Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F). |
Part 3: Efficacy Evaluation in Animal Models of Inflammation and Pain
The selection of appropriate animal models is crucial for evaluating the potential therapeutic effects of Methyl 2-(2,6-dichloroanilino)benzoate.[15][16][17][18] A phased approach, starting with acute models and progressing to more complex models, is advisable.
Acute Inflammatory Models
These models are suitable for initial screening and establishing proof-of-concept for anti-inflammatory activity.[15][17]
Protocol 2: Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the acute anti-inflammatory activity of Methyl 2-(2,6-dichloroanilino)benzoate.[15][16][17]
-
Rationale: Carrageenan injection induces a biphasic inflammatory response, with the later phase being sensitive to NSAIDs that inhibit prostaglandin synthesis.[15]
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC, p.o.)
-
Group 2: Positive control (e.g., Diclofenac, 10 mg/kg, p.o.)
-
Group 3-5: Methyl 2-(2,6-dichloroanilino)benzoate (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer the test compound, positive control, or vehicle orally 1 hour before carrageenan injection.
-
Measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
Analgesic Models
Evaluating the analgesic properties is a logical next step.
Protocol 3: Acetic Acid-Induced Writhing in Mice
-
Objective: To evaluate the peripheral analgesic activity of the test compound.
-
Rationale: Intraperitoneal injection of acetic acid causes the release of endogenous mediators that stimulate nociceptors, leading to a characteristic writhing response.
-
Experimental Groups:
-
Group 1: Vehicle control (p.o.)
-
Group 2: Positive control (e.g., Aspirin, 100 mg/kg, p.o.)
-
Group 3-5: Methyl 2-(2,6-dichloroanilino)benzoate (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Procedure:
-
Administer the test compound, positive control, or vehicle orally 30-60 minutes before the acetic acid injection.
-
Inject 0.1 mL/10g body weight of 0.6% acetic acid solution intraperitoneally.
-
Immediately place the mouse in an observation chamber.
-
Count the number of writhes (stretching of the abdomen and hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage inhibition of writhing for each group compared to the vehicle control.
-
Part 4: Safety and Toxicological Assessment
A preliminary assessment of the compound's safety profile is essential. For NSAID-like compounds, particular attention should be paid to gastrointestinal (GI) and renal toxicity.[19][20]
Acute Toxicity Study
An acute oral toxicity study (e.g., OECD Guideline 425) can provide an initial estimate of the LD50 and identify signs of toxicity.[21][22]
Gastrointestinal Toxicity
Chronic use of NSAIDs is associated with a risk of gastric mucosal injury.[19][23]
Protocol 4: Assessment of Gastric Ulceration in Rats
-
Objective: To evaluate the potential of Methyl 2-(2,6-dichloroanilino)benzoate to induce gastric lesions after repeated dosing.
-
Rationale: NSAID-induced gastric damage is primarily due to the inhibition of COX-1, which is responsible for producing gastroprotective prostaglandins.
-
Experimental Groups:
-
Group 1: Vehicle control (p.o., daily for 5 days)
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o., daily for 5 days)
-
Group 3-4: Methyl 2-(2,6-dichloroanilino)benzoate (e.g., 30 and 100 mg/kg, p.o., daily for 5 days)
-
-
Procedure:
-
Dose the animals orally once daily for 5 consecutive days.
-
On day 6, euthanize the animals and carefully dissect the stomach.
-
Open the stomach along the greater curvature and rinse with saline.
-
Examine the gastric mucosa for the presence of lesions (hemorrhages, erosions, ulcers).
-
Score the severity of the lesions based on a predefined scoring system.
-
Part 5: Data Analysis and Interpretation
All experimental designs must incorporate principles to minimize bias, such as randomization and blinding.[3][6]
-
Statistical Analysis: Data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test for multiple group comparisons). The choice of statistical test should be justified.
-
Dose-Response Relationship: Efficacy and toxicity studies should aim to establish a dose-response relationship.
-
Therapeutic Index: A preliminary therapeutic index can be estimated by comparing the effective doses in efficacy models with the doses causing toxicity.
Visualization of Experimental Workflow and Potential Mechanism
References
-
ManTech Publications. (2024, May 15). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. Available at: [Link]
-
Shelar PA, Mishra A. (2020, December 23). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Gautam, M. K., & Goel, R. K. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]
-
Sert, N., & Bussiere, T. (2020). General Principles of Preclinical Study Design. In Handbook of Experimental Pharmacology. Springer. Available at: [Link]
-
Singh, S., et al. (2018). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. Available at: [Link]
-
MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study. Available at: [Link]
-
BioCanRx. (2018, October 26). Preclinical Experimental Design and Reporting Workshop. Available at: [Link]
-
PubMed. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017, April 1). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Available at: [Link]
-
Williams, R. O., et al. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. AAPS Press. Available at: [Link]
-
The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Available at: [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
Prisys Biotech. (2025, May 23). Designing Animal Studies: Key Considerations For Preclinical Research Success. Available at: [Link]
-
ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Available at: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(10), 1219. Available at: [Link]
-
PubMed. (2016, October 15). Long-Acting Diclofenac Ester Prodrugs for Joint Injection: Kinetics, Mechanism of Degradation, and In Vitro Release From Prodrug Suspension. Available at: [Link]
-
Al-Mustaqbal Journal of Pharmaceutical and Medical Sciences. (2025, January 3). DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacokinetics, Prospect and Environmental Impact. Available at: [Link]
-
Fowler, P. D., et al. (1980). The pharmacokinetics of diclofenac sodium following intravenous and oral administration. European Journal of Clinical Pharmacology, 18(3), 293-298. Available at: [Link]
-
Ghosal, S., & Das, S. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Saudi Pharmaceutical Journal, 28(7), 839-848. Available at: [Link]
-
Davies, N. M., et al. (2000). Evaluation of gastrointestinal toxicity of ibuprofen using surrogate markers in rats: Effect of formulation and route of administration. Clinical and Experimental Rheumatology, 18(2), 187-192. Available at: [Link]
-
Bandarage, U. K., et al. (2000). Nitrosothiol esters of diclofenac: synthesis and pharmacological characterization as gastrointestinal-sparing prodrugs. Journal of Medicinal Chemistry, 43(21), 4005-4016. Available at: [Link]
-
Davies, N. M., & Anderson, K. E. (1997). Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls. Clinical Pharmacokinetics, 33(3), 184-213. Available at: [Link]
-
Lawrence, J. N., et al. (1993). Toxic effects of non-steroidal anti-inflammatory drugs in a human intestinal epithelial cell line (HCT-8), as assessed by the MTT and neutral red assays. Toxicology in Vitro, 7(4), 435-442. Available at: [Link]
-
Warner, T. D., et al. (1999). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology, 126(8), 1845-1852. Available at: [Link]
-
ResearchGate. (2020, June). Toxicity of the Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) acetylsalicylic acid, paracetamol, diclofenac, ibuprofen and naproxen towards freshwater invertebrates: A review. Available at: [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Available at: [Link]
-
NIST. (n.d.). Benzoic acid, 2-[(2,6-dichloro-3-methylphenyl)amino]-, methyl ester. Available at: [Link]
-
MDPI. (2022, March 8). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Available at: [Link]
-
PubMed. (2024, September 4). Development of non-sedating benzodiazepines with in vivo antischistosomal activity. Available at: [Link]
-
CONICET. (n.d.). European Journal of Medicinal Chemistry. Available at: [Link]
-
Bioscene. (n.d.). The Effect of Sodium Benzoate on Biochemical Parameters of Mus musculus. Available at: [Link]
-
MDPI. (2022, May 9). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Available at: [Link]
-
MDPI. (2025, January 22). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Available at: [Link]
-
PubMed. (2025, October 27). Exploring In Vivo Anti-Diabetic Potential of 2,3 and 2,6-dichloroindolinone: Biochemical and Histological Evidences. Available at: [Link]
Sources
- 1. "DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacoki" by Hind A. Satar, Emad Yousif et al. [mjpms.uomus.edu.iq]
- 2. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biocanrx.com [biocanrx.com]
- 6. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 7. prisysbiotech.com [prisysbiotech.com]
- 8. repo.upertis.ac.id [repo.upertis.ac.id]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. admin.mantechpublications.com [admin.mantechpublications.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 16. mdpi.com [mdpi.com]
- 17. asianjpr.com [asianjpr.com]
- 18. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Exploring In Vivo Anti-Diabetic Potential of 2,3 and 2,6-dichloroindolinone: Biochemical and Histological Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. clinexprheumatol.org [clinexprheumatol.org]
Application Note: Monitoring the Synthesis of Methyl 2-(2,6-dichloroanilino)benzoate using Thin Layer Chromatography (TLC)
Abstract:
This comprehensive guide details the application of Thin Layer Chromatography (TLC) for real-time monitoring of the esterification reaction to synthesize Methyl 2-(2,6-dichloroanilino)benzoate. This document provides researchers, scientists, and drug development professionals with a robust framework, encompassing the fundamental principles of TLC, detailed experimental protocols, and data interpretation. The methodologies described herein are designed to ensure scientific integrity through self-validating systems and are grounded in authoritative references.
Introduction: The Role of TLC in Synthetic Chemistry
Thin Layer Chromatography (TLC) is a cornerstone analytical technique in organic synthesis, prized for its simplicity, speed, and cost-effectiveness.[1][2][3] It serves as a rapid method to determine the number of components in a mixture, assess the purity of a compound, and monitor the progress of a chemical reaction.[1][3] The principle of TLC lies in the differential partitioning of components of a mixture between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture).[4][5][6] As the mobile phase ascends the plate via capillary action, compounds with a higher affinity for the mobile phase and lower affinity for the stationary phase travel further, resulting in separation.[1][7][8]
The synthesis of Methyl 2-(2,6-dichloroanilino)benzoate, a key intermediate in the production of various pharmaceuticals, often involves the esterification of 2-(2,6-dichloroanilino)benzoic acid. Monitoring this reaction is crucial to determine the point of completion, identify the formation of byproducts, and optimize reaction conditions. TLC provides an ideal platform for this purpose.
Foundational Principles of TLC
A successful TLC analysis hinges on the judicious selection of the stationary and mobile phases.
The Stationary Phase
For the analysis of moderately polar organic compounds like anilino-benzoates, silica gel is the most common stationary phase due to its polar nature.[9][10] Commercially available TLC plates are typically coated with silica gel (SiO₂) mixed with a fluorescent indicator (e.g., F₂₅₄), which facilitates the visualization of UV-active compounds.[5][11][12] The polar silanol (Si-OH) groups on the silica surface interact with analytes through hydrogen bonding and dipole-dipole interactions.[10]
The Mobile Phase (Eluent)
The choice of the mobile phase is critical for achieving good separation.[4][13] The polarity of the eluent directly influences the movement of the compounds up the plate.[10][13]
-
Non-polar solvents (e.g., hexane, petroleum ether) will result in slower movement of polar compounds.[10][13]
-
Polar solvents (e.g., ethyl acetate, methanol) will increase the mobility of polar compounds.[4][13]
Often, a mixture of solvents is used to fine-tune the polarity and achieve optimal separation.[13] For the separation of the starting material, 2-(2,6-dichloroanilino)benzoic acid (more polar due to the carboxylic acid group), and the product, Methyl 2-(2,6-dichloroanilino)benzoate (less polar ester), a mixture of a non-polar and a moderately polar solvent is typically effective.
The Retention Factor (Rf)
The position of a compound on a developed TLC plate is quantified by its Retention Factor (Rf), calculated as follows:[9][14][15]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [14][15]
The Rf value is a characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature) and is inversely proportional to the polarity of the compound.[14][16] More polar compounds interact more strongly with the polar silica gel, resulting in lower Rf values.[4][16]
Experimental Workflow for Reaction Monitoring
The following workflow outlines the process of monitoring the esterification of 2-(2,6-dichloroanilino)benzoic acid to Methyl 2-(2,6-dichloroanilino)benzoate.
Caption: Idealized TLC plates showing reaction progress.
-
At t=0: The 'RM' lane should show a single spot corresponding to the starting material.
-
As the reaction proceeds: A new spot, corresponding to the less polar product, will appear at a higher Rf value in the 'RM' lane. The intensity of the starting material spot will decrease.
-
Reaction completion: The starting material spot in the 'RM' lane will have completely disappeared, and only the product spot will be visible. [17]
Data Presentation and Expected Results
The following table provides hypothetical Rf values for the starting material and product in a typical solvent system.
| Compound | Structure | Polarity | Expected Rf (7:3 Hexane:EtOAc) |
| 2-(2,6-dichloroanilino)benzoic acid (SM) | Aromatic Carboxylic Acid | High | ~ 0.3 |
| Methyl 2-(2,6-dichloroanilino)benzoate (Product) | Aromatic Ester | Moderate | ~ 0.7 |
The difference in polarity between the carboxylic acid group of the starting material and the ester group of the product is significant enough to allow for clear separation on a silica gel plate.
Troubleshooting Common TLC Problems
| Problem | Possible Cause(s) | Solution(s) |
| Streaking Spots | Sample is overloaded; Sample is not fully dissolved; Solvent polarity is inappropriate. [1][18] | Dilute the sample; Ensure complete dissolution; Adjust the mobile phase polarity. [1][18] |
| Spots Remain at the Origin | Mobile phase is not polar enough. [13][16] | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). [13][16] |
| Spots Run with the Solvent Front | Mobile phase is too polar. [13][16] | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). [13][16] |
| Uneven Solvent Front | The plate is touching the side of the chamber or filter paper; The adsorbent is uneven. [18] | Reposition the plate in the chamber; Use a new, high-quality TLC plate. [18] |
| No Spots Visible | Sample concentration is too low; Compound is not UV-active. [18] | Spot multiple times in the same location; Use an alternative visualization technique (e.g., iodine vapor or a chemical stain like potassium permanganate). [11][12][18][19] |
Conclusion
Thin Layer Chromatography is an indispensable tool for monitoring the synthesis of Methyl 2-(2,6-dichloroanilino)benzoate. Its rapid and straightforward nature allows for efficient tracking of reactant consumption and product formation, facilitating the optimization of reaction times and conditions. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can confidently and accurately monitor their synthetic reactions, ensuring high-quality outcomes in their drug discovery and development endeavors.
References
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography - Chemistry Online @ UTSC. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC) - Organic Chemistry. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: TLC - Department of Chemistry. Retrieved from [Link]
-
Oreate AI. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
Filter-Bio. (2025, December 19). How to detect compounds on TLC plates? - Blog. Retrieved from [Link]
-
Alwsci. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
N.C. State University. (n.d.). TLC Visualization Solutions. Retrieved from [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
-
Oreate AI. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.3: TLC Uses. Retrieved from [Link]
-
LCGC International. (2026, February 13). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
-
LabXchange. (2024, January 25). 4. Lab Procedure: Thin Layer Chromatography 4/9. Retrieved from [Link]
-
Reddit. (2019, May 13). In thin layer chromatography....why mobile phase is always non-polar.and why mobile phase moves through the TLC plate?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Wellesley College. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Palmer, P. R. (2023, March 23). Understanding Thin-layer Chromatography (TLC). Retrieved from [Link]
-
JoVE. (2015, March 4). Video: Thin Layer Chromatography: Principle, Procedure, Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC analysis for time course of acylation, reactants ratio effect and.... Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]
- Szepesi, G. (1992). PRACTICAL THIN-LAYER CHROMATOGRAPHY: A Multidisciplinary Approach. CRC Press.
-
Medicine LibreTexts. (2023, February 6). 2.27: Thin Layer Chromatography (TLC) of Drugs. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]
-
Analytical Toxicology. (2017, July 14). Thin–layer Chromatography (TLC). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
California State University, Northridge. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
- European Patent Office. (n.d.). EP 0500156 A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
PrepChem. (n.d.). Synthesis of 2-[(2,6-dichlorophenyl) amino]benzoic acid, methyl ester. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2,6-dichloroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN1045002C - Preparation of 2,6-dichloroaniline.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. filter-bio.com [filter-bio.com]
- 6. paulrpalmer.com [paulrpalmer.com]
- 7. reddit.com [reddit.com]
- 8. Video: Thin Layer Chromatography: Principle, Procedure, Applications [jove.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. LabXchange [labxchange.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 14. Khan Academy [khanacademy.org]
- 15. Understanding Rf Values in Thin Layer Chromatography - Oreate AI Blog [oreateai.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. bitesizebio.com [bitesizebio.com]
- 19. faculty.fiu.edu [faculty.fiu.edu]
Application Note: Functional Group Analysis of Methyl 2-(2,6-dichloroanilino)benzoate using FT-IR Spectroscopy
Abstract
This application note provides a comprehensive guide for the functional group analysis of Methyl 2-(2,6-dichloroanilino)benzoate, a compound of interest in pharmaceutical research and development, using Fourier Transform Infrared (FT-IR) spectroscopy. The protocol details a robust methodology for sample preparation, spectral acquisition, and data interpretation. By leveraging the characteristic vibrational frequencies of its constituent functional groups, this guide offers a framework for the qualitative analysis and structural verification of this and structurally related molecules.
Introduction: The Role of FT-IR in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Fourier Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly specific analytical technique for elucidating the molecular structure of organic compounds.[1][2] The principle of FT-IR spectroscopy lies in the interaction of infrared radiation with a molecule, which induces vibrations of its chemical bonds. These vibrations occur at specific frequencies corresponding to the bond type, atomic masses, and the overall molecular environment, generating a unique spectral "fingerprint" for each compound.[2]
Methyl 2-(2,6-dichloroanilino)benzoate, a derivative of diphenylamine, possesses a confluence of functional groups including a secondary aromatic amine, a methyl ester, and chloro-substituted aromatic rings. Each of these groups exhibits characteristic absorption bands in the mid-infrared region, allowing for their unambiguous identification. This application note serves as a practical guide for researchers and scientists to effectively utilize FT-IR spectroscopy for the structural confirmation of this molecule.
Chemical Structure and Functional Groups
The molecule of interest for this guide is Methyl 2-[(2,6-dichlorophenyl)amino]benzoate , also known as the methyl ester of meclofenamic acid. Its chemical structure is presented below:
Figure 1: Chemical Structure of Methyl 2-(2,6-dichloroanilino)benzoate.
The key functional groups amenable to FT-IR analysis are:
-
Secondary Aromatic Amine (N-H)
-
Methyl Ester (C=O, C-O)
-
Aromatic Rings (C=C, C-H)
-
Chloro-Aromatic (C-Cl)
-
Aliphatic Methyl Group (C-H)
Experimental Protocol: ATR-FT-IR Spectroscopy
Attenuated Total Reflectance (ATR) is the recommended sampling technique for powdered solid samples due to its minimal sample preparation and high reproducibility.[3]
Materials and Instrumentation
-
Sample: Methyl 2-(2,6-dichloroanilino)benzoate (powder form)
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a Diamond ATR accessory.
-
Software: Data acquisition and processing software compatible with the spectrometer.
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.
Workflow Diagram
Caption: Experimental workflow for ATR-FT-IR analysis.
Step-by-Step Protocol
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's guidelines.
-
Background Collection:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.
-
Collect a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.
-
-
Sample Application:
-
Place a small amount of the powdered Methyl 2-(2,6-dichloroanilino)benzoate sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure to the sample using the ATR's pressure clamp. This is crucial for obtaining a high-quality spectrum with good signal-to-noise ratio.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The collected spectrum should be automatically ratioed against the background spectrum to produce the final absorbance spectrum.
-
Apply an ATR correction to the spectrum if necessary. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave.
-
Perform a baseline correction to ensure accurate peak identification and integration.
-
-
Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the ATR crystal as described in step 2.
Data Interpretation: Predicted FT-IR Spectrum and Peak Assignment
The FT-IR spectrum of Methyl 2-(2,6-dichloroanilino)benzoate is predicted to exhibit a series of characteristic absorption bands. The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges based on established literature for similar functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Reference |
| ~ 3310 - 3350 | N-H Stretch | Secondary Aromatic Amine | Medium, Sharp | [4][5] |
| ~ 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak | [4] |
| ~ 2960 - 2850 | C-H Stretch | Methyl (from ester) | Medium to Weak | [6] |
| ~ 1730 - 1715 | C=O Stretch | Aromatic Methyl Ester | Strong | [6] |
| ~ 1600 & ~1475 | C=C Stretch | Aromatic Ring | Medium to Strong | [4] |
| ~ 1300 - 1250 | Asymmetric C-O-C Stretch | Aromatic Ester | Strong | [6] |
| ~ 1130 - 1100 | Symmetric C-O-C Stretch | Aromatic Ester | Strong | [6] |
| ~ 800 - 600 | C-Cl Stretch | Chloro-Aromatic | Strong | |
| ~ 750 | C-H Out-of-plane Bend | Substituted Aromatic | Strong | [4] |
Rationale Behind Peak Positions:
-
N-H Stretch: In secondary aromatic amines, the N-H stretching vibration typically appears as a single, relatively sharp band in the region of 3300-3500 cm⁻¹.[5] The exact position can be influenced by intra- and intermolecular hydrogen bonding.
-
C=O Stretch: The carbonyl group of the methyl ester is expected to produce a very strong and sharp absorption band. Conjugation with the aromatic ring typically shifts this band to a lower wavenumber (1730-1715 cm⁻¹) compared to aliphatic esters (1750-1735 cm⁻¹).[6]
-
C-O Stretches: Aromatic esters characteristically show two strong C-O stretching bands. The asymmetric stretch appears at a higher frequency (around 1300-1250 cm⁻¹) and the symmetric stretch at a lower frequency (around 1130-1100 cm⁻¹).[6]
-
Aromatic Vibrations: The presence of two substituted benzene rings will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the ring at around 1600 and 1475 cm⁻¹. Strong C-H out-of-plane bending bands in the 900-690 cm⁻¹ region are also characteristic of aromatic substitution patterns.[4]
-
C-Cl Stretch: The carbon-chlorine stretching vibrations for chloro-aromatic compounds are typically found in the 800-600 cm⁻¹ region. These bands can be strong and provide evidence for the chloro-substituents.
Conclusion
FT-IR spectroscopy, particularly with the use of an ATR accessory, provides a powerful and efficient method for the functional group analysis of Methyl 2-(2,6-dichloroanilino)benzoate. By following the detailed protocol and utilizing the provided peak assignment table, researchers can confidently verify the chemical identity and structural integrity of this pharmaceutical compound. The characteristic absorption bands of the secondary aromatic amine, aromatic methyl ester, and chloro-substituted rings serve as reliable markers for a comprehensive qualitative analysis.
References
-
Der Pharma Chemica. (n.d.). Synthesis, spectroscopic characterization and activity of stable ester conjugates of mefenamic acid pro-drug as safer NSAID. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Infra-red Spectral Studies of Diphenylamine. Retrieved from [Link]
-
MDPI. (n.d.). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). I.R Spectra of Mefenamic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra were recorded using a Shimadzu FT-IR spectrometer within the range 400–4000 cm-1. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum for mefenamic acid identification. Retrieved from [Link]
-
ResearchGate. (n.d.). Infra-red spectral studies of diphenylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and optoelectronic properties of dodecyl substituted diphenylamine and pyridine based conjugated molecule. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2023, March 4). Infrared Spectroscopic Study of Binding Interaction of Metal Complexes with Mefenamic Acid (MFA). Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
-
PMC. (n.d.). Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 2-[(2,6-dichloro-3-methylphenyl)amino]-, methyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 2-(2,6-dichloroanilino)benzoic acid. Retrieved from [Link]
-
Apex Instrument. (2025, February 28). FTIR-ATR: Revolutionizing Raw Material Identification in Pharma. Retrieved from [Link]
-
NIST WebBook. (n.d.). Phosphorous acid, tributyl ester. Retrieved from [Link]
-
PMC. (n.d.). Fourier transform infrared spectroscopy for the distinction of MCF-7 cells treated with different concentrations of 5-fluorouracil. Retrieved from [Link]
-
Brainly.com. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of Co-MOF-based ZIF-67, prepared with (a) different.... Retrieved from [Link]
-
ResearchGate. (n.d.). Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. Retrieved from [Link]
-
NIST WebBook. (n.d.). Methylene chloride. Retrieved from [Link]
Sources
- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 2. Fourier transform infrared spectroscopy for the distinction of MCF-7 cells treated with different concentrations of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorous acid, tributyl ester [webbook.nist.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brainly.com [brainly.com]
Esterification of Diclofenac to Methyl 2-(2,6-dichloroanilino)benzoate procedure
Application Notes & Protocols
Topic: High-Yield Synthesis of Methyl 2-(2,6-dichloroanilino)benzoate via Fischer Esterification of Diclofenac
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 2-(2,6-dichloroanilino)benzoate, the methyl ester of the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac. Esterification is a fundamental chemical transformation employed to modify the physicochemical properties of parent drug molecules, often to generate prodrugs with altered solubility or bioavailability, or to create key intermediates for further synthetic modifications.[1][2][3][4] The protocol detailed herein utilizes the robust and efficient Fischer-Speier esterification method, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6] We will explore the mechanistic underpinnings of this reaction, provide a detailed, field-tested laboratory protocol, and outline the necessary characterization techniques to validate the synthesis of the target compound with high purity and yield.
Introduction and Scientific Rationale
Diclofenac, or 2-(2,6-dichloroanilino)benzoic acid, is a potent NSAID that functions by inhibiting cyclooxygenase (COX) enzymes. The presence of a carboxylic acid moiety is central to its pharmacological activity but also contributes to certain side effects, such as gastrointestinal irritation. The conversion of this carboxylic acid to an ester group serves multiple purposes in pharmaceutical sciences:
-
Prodrug Development: Esterification can mask the acidic group, potentially reducing direct gastric irritation and improving the drug's lipophilicity.
-
Synthetic Intermediary: The methyl ester is a versatile intermediate for the synthesis of other Diclofenac derivatives, such as amides or hydrazides, for further drug discovery efforts.[7]
-
Analytical Standards: Pure ester forms are required as reference standards for analytical and metabolic studies.
The Fischer-Speier esterification is the chosen method due to its operational simplicity, cost-effectiveness, and consistently high yields.[8] The reaction proceeds by refluxing the parent carboxylic acid (Diclofenac) in an excess of the desired alcohol (methanol), which also serves as the solvent, in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).[1][7][9]
Physicochemical Data Summary
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Diclofenac (Reactant) | O=C(O)C1=CC=CC=C1NC2=C(Cl)C=CC=C2Cl | C₁₄H₁₁Cl₂NO₂ | 296.15 | White to off-white crystalline powder |
| Methyl 2-(2,6-dichloroanilino)benzoate (Product) | COC(=O)C1=CC=CC=C1NC2=C(Cl)C=CC=C2Cl | C₁₅H₁₃Cl₂NO₂ | 310.18 | White solid |
Reaction Mechanism: Acid-Catalyzed Esterification
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[5][10] The use of a strong acid catalyst is critical as it protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).
The mechanism involves several key equilibrium steps:
-
Protonation of the Carbonyl: The sulfuric acid catalyst protonates the carbonyl oxygen of Diclofenac.
-
Nucleophilic Attack: A molecule of methanol attacks the now highly electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated (typically by another molecule of methanol or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final methyl ester product.
To ensure a high yield, the reaction equilibrium must be shifted toward the products. This is achieved by applying Le Châtelier's principle, primarily by using a large excess of one reactant—in this case, methanol, which serves as both reactant and solvent.[6][8]
Caption: The acid-catalyzed mechanism for the esterification of Diclofenac.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, where successful execution and subsequent characterization confirm the desired outcome.
Materials and Equipment
-
Reagents:
-
Diclofenac (≥98% purity)
-
Methanol (Anhydrous, ACS grade)
-
Sulfuric Acid (Concentrated, 98%)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask (100 mL or appropriate size)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and funnels
-
Büchner funnel and vacuum flask for filtration
-
Filter paper
-
Drying oven or desiccator
-
Analytical balance
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves
-
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, add Diclofenac (e.g., 5.0 g, 0.0169 mol).
-
Solvent Addition: Add 45-50 mL of anhydrous methanol to the flask. Methanol acts as both the solvent and a reactant.
-
Stirring: Place a magnetic stir bar in the flask and stir the mixture until the Diclofenac is fully dissolved or a uniform suspension is formed.
-
Catalyst Addition (CAUTION): In a fume hood, carefully and slowly add concentrated sulfuric acid (1.0 - 1.5 mL) dropwise to the stirring mixture. This step is exothermic and requires caution.
-
Reflux: Attach the reflux condenser to the flask, ensuring a secure connection and proper water flow (in at the bottom, out at the top). Heat the mixture to reflux (approximately 65°C) using the heating mantle.[7]
-
Reaction Time: Maintain the reflux with continuous stirring for 3 to 6 hours.[7] Reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature. The product, Methyl 2-(2,6-dichloroanilino)benzoate, is less soluble in cold methanol and should precipitate out as a white solid.[1][9] An ice bath can be used to maximize precipitation.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter paper sequentially with small portions of cold methanol (to remove unreacted starting material and soluble impurities) and then with deionized water or a dilute sodium bicarbonate solution (to neutralize any residual sulfuric acid).
-
Drying: Transfer the white solid product to a watch glass and dry it in a vacuum desiccator or a low-temperature oven (e.g., 50-60°C) until a constant weight is achieved.
-
Yield Calculation: Weigh the final dried product and calculate the percentage yield. Yields for this reaction are typically high, often reported around 95%.[1][9]
Safety Precautions
-
Sulfuric Acid: Concentrated H₂SO₄ is extremely corrosive and can cause severe burns. Always handle it in a fume hood while wearing appropriate PPE, including gloves, goggles, and a lab coat.
-
Methanol: Methanol is flammable and toxic upon ingestion or inhalation. Ensure the reaction is performed in a well-ventilated area or fume hood, away from ignition sources.
-
Reflux: Never heat a closed system. Ensure the top of the reflux condenser is open to the atmosphere.
Caption: Step-by-step workflow for the synthesis of Methyl 2-(2,6-dichloroanilino)benzoate.
Product Characterization and Validation
To ensure the trustworthiness of the protocol, the identity and purity of the final product must be rigorously confirmed.
-
Melting Point: Determine the melting point of the dried product. The literature value for Methyl 2-(2,6-dichloroanilino)benzoate is approximately 101-102°C.[11] A sharp melting point close to this range indicates high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and the appearance of a characteristic ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most telling signal is the appearance of a new singlet at approximately 3.7-3.8 ppm, corresponding to the three protons of the methyl ester (-OCH₃) group.[1] The broad singlet for the carboxylic acid proton will have disappeared.
-
¹³C NMR: Expect a new signal for the methyl carbon around 52 ppm and a signal for the ester carbonyl carbon around 168 ppm.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product and confirming the absence of the starting material, Diclofenac.[11][12]
References
-
Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes. National Institutes of Health (NIH). [Link]
-
Synthesis and biological evaluation of diclofenac acid derivatives as potential lipoxygenase and α-glucosidase inhibitors. The Royal Society of Chemistry. [Link]
- CN107793323A - A kind of synthetic method of Diclofenac methyl esters.
-
Fischer–Speier esterification. Wikipedia. [Link]
-
Synthesis route map of diclofenac methyl ester Using aniline... ResearchGate. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
The Hydrolysis of Diclofenac Esters. Monash University. [Link]
-
Fischer Esterification. Chemistry LibreTexts. [Link]
-
Acid to Ester - Common Conditions. University of Rochester. [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Synthesis of Various Esters of Diclofenac (NSAIDs) as Pro-Drugs and their Biological Evaluation. ResearchGate. [Link]
-
Dichlofenac (2-[(2,6-Dichloroanilino)Phenyl]Acetic Acid) As A Precursor To New Heterocyclic Compounds. DergiPark. [Link]
- US20200055811A1 - Method of synthesizing diclofenac sodium.
-
Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes. MDPI. [Link]
-
Synthesis and evaluation of glycolamide esters of diclofenac and mefenamic acid. ResearchGate. [Link]
-
pH-Dependent Degradation of Diclofenac by a Tunnel-Structured Manganese Oxide. MDPI. [Link]
-
Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate. ResearchGate. [Link]
-
Purification and characterization of S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase, the enzyme responsible for biosynthesis of the volatile ester methyl benzoate in flowers of Antirrhinum majus. PubMed. [Link]
-
Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino). National Institutes of Health (NIH). [Link]
-
Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds. MDPI. [Link]
Sources
- 1. Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. CN107793323A - A kind of synthetic method of Diclofenac methyl esters - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-(2,6-dichloroanilino)benzoate
Welcome to the technical support center for the synthesis of Methyl 2-(2,6-dichloroanilino)benzoate, a key intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, typically achieved via an Ullmann condensation or a Buchwald-Hartwig amination, is a powerful C-N cross-coupling reaction. However, it can be sensitive to various parameters, and achieving high yield and purity requires careful optimization.
Section 1: Frequently Asked Questions (FAQs) about the Synthesis
This section addresses fundamental questions regarding the reaction, providing the foundational knowledge needed for successful synthesis and optimization.
Q1: What are the primary synthetic routes to Methyl 2-(2,6-dichloroanilino)benzoate?
A1: The two most prevalent methods are the Ullmann Condensation and the Buchwald-Hartwig Amination.
-
Ullmann Condensation: This is the classical method involving the coupling of an aryl halide (e.g., methyl 2-bromobenzoate or methyl 2-chlorobenzoate) with 2,6-dichloroaniline using a copper catalyst at elevated temperatures.[1][2] Traditional protocols often required harsh conditions (temperatures >150 °C) and stoichiometric amounts of copper.[1][3] Modern variations use catalytic amounts of copper, often with ligands, allowing for milder conditions.[4]
-
Buchwald-Hartwig Amination: This is a more modern, palladium-catalyzed cross-coupling reaction.[5][6] It generally offers milder reaction conditions, higher functional group tolerance, and often gives higher yields with lower catalyst loadings compared to the traditional Ullmann reaction.[6][7]
Q2: How do I choose between the Ullmann and Buchwald-Hartwig methods?
A2: The choice depends on several factors:
-
Cost and Availability: Copper catalysts for the Ullmann reaction are generally less expensive than the palladium catalysts and specialized phosphine ligands used in the Buchwald-Hartwig reaction.
-
Reaction Conditions: If your substrates are sensitive to high temperatures, the milder conditions of the Buchwald-Hartwig amination are preferable.[6]
-
Substrate Scope: The Buchwald-Hartwig reaction is often more versatile and tolerant of a wider range of functional groups.
-
Process Scalability: For large-scale industrial synthesis, the cost-effectiveness of the copper-catalyzed Ullmann reaction can be advantageous, provided the conditions can be optimized to be efficient and safe.
Q3: What is the role of the base in this reaction?
A3: The base is crucial for deprotonating the amine (2,6-dichloroaniline), making it a more potent nucleophile to attack the aryl halide. The choice of base can significantly impact the reaction rate and yield. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). Stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often used in Buchwald-Hartwig aminations.[5] The solubility of the base in the reaction solvent can also play a critical role in its effectiveness.[8]
Q4: Why are ligands important, especially in modern Ullmann and Buchwald-Hartwig reactions?
A4: Ligands play a pivotal role in stabilizing the metal catalyst, increasing its solubility, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).
-
In Ullmann reactions , ligands like 1,10-phenanthroline, N,N-dimethylglycine, or L-proline can accelerate the reaction, allowing for lower temperatures and catalyst loadings.[4]
-
In Buchwald-Hartwig aminations , bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential. They promote the formation of the active monoligated palladium species, which is crucial for efficient catalysis.[9] The structure of the ligand directly influences the success of the coupling with sterically hindered substrates.
Q5: Which aryl halide is best to use: methyl 2-chlorobenzoate, 2-bromobenzoate, or 2-iodobenzoate?
A5: The reactivity of aryl halides in these coupling reactions generally follows the order: I > Br > Cl.[10]
-
Aryl Iodides: Are the most reactive but also the most expensive.
-
Aryl Bromides: Offer a good balance of reactivity and cost and are commonly used.
-
Aryl Chlorides: Are the least expensive but also the least reactive, often requiring more active catalyst systems (specific ligands) or higher temperatures to achieve good conversion.[1]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The copper(I) or palladium(0) catalyst may have oxidized.[4][11] | 1a. Use a fresh, high-purity catalyst. For Ullmann reactions, ensure you are using the active Cu(I) species.[4][11] 1b. For Buchwald-Hartwig, ensure the palladium precatalyst is properly activated or use an air-stable precatalyst (e.g., G3 or G4 palladacycles). 1c. Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. |
| 2. Insufficient Reaction Temperature: The reaction may be too slow at the current temperature. | 2a. For Ullmann reactions, if using a modern ligand system, start around 80-120 °C and incrementally increase the temperature.[4] Traditional Ullmann reactions may require >150 °C.[1] 2b. For Buchwald-Hartwig, temperatures are typically lower (60-110 °C), but optimization may be required. | |
| 3. Inappropriate Base or Solvent: The base may not be strong enough or soluble enough. The solvent may not be suitable. | 3a. Screen different bases. For Ullmann, K₃PO₄ or Cs₂CO₃ are often effective.[4] For Buchwald-Hartwig, NaOtBu or LHMDS may be necessary.[6] 3b. Ensure the use of anhydrous, high-purity polar aprotic solvents like DMF, Dioxane, or Toluene.[12][13] | |
| 4. Poor Ligand Choice: The ligand may not be suitable for the specific substrates. | 4a. For Buchwald-Hartwig, screen a panel of standard ligands (e.g., XPhos, SPhos, RuPhos). Sterically hindered substrates like 2,6-dichloroaniline often require bulky ligands. 4b. For Ullmann, try ligands like 1,10-phenanthroline or an amino acid like L-proline. | |
| Formation of Side Products | 1. Homocoupling of Aryl Halide: Formation of biphenyl-2,2'-dicarboxylic acid dimethyl ester. | 1a. This suggests the catalytic cycle is favoring the coupling of the aryl halide with itself. Lowering the reaction temperature can sometimes mitigate this. 1b. Ensure the amine is added correctly and is available to participate in the reaction. In some cases, the order of addition matters.[5] |
| 2. Hydrodehalogenation: Reduction of the aryl halide starting material. | 2a. This is often caused by trace amounts of water or other protic impurities.[4] Ensure all reagents and solvents are rigorously dried. Use anhydrous grade solvents. | |
| 3. Product Degradation: The desired product may be unstable under the reaction conditions. | 3a. This can occur at excessively high temperatures or with prolonged reaction times. Monitor the reaction progress (e.g., by TLC or LC-MS) and stop the reaction once the starting material is consumed. 3b. Consider lowering the reaction temperature. | |
| Reaction Stalls / Does Not Go to Completion | 1. Catalyst Deactivation: The catalyst may be precipitating or becoming poisoned over time.[8] | 1a. Product inhibition can sometimes deactivate the catalyst.[8] Try a slightly higher catalyst loading. 1b. Ensure the reaction is well-stirred to prevent localized overheating or precipitation. |
| 2. Insufficient Base: The base may be consumed by acidic impurities or may not be strong enough to maintain a high reaction rate. | 2a. Use a slight excess of the base (e.g., 1.5 - 2.0 equivalents). 2b. Ensure the base is finely powdered to maximize its surface area and reactivity. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failing or low-yielding reaction.
Caption: A systematic workflow for troubleshooting common synthesis issues.
Section 3: Optimized Experimental Protocol (Example)
This section provides a representative step-by-step protocol for a lab-scale synthesis using a modern Ullmann coupling approach, which balances cost and efficiency.
Objective: To synthesize Methyl 2-(2,6-dichloroanilino)benzoate.
Reagents:
-
Methyl 2-bromobenzoate
-
2,6-Dichloroaniline
-
Copper(I) Iodide (CuI)
-
L-Proline
-
Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Copper(I) Iodide (CuI, 5 mol%), L-Proline (20 mol%), and finely powdered anhydrous Potassium Carbonate (K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with dry nitrogen or argon for 10-15 minutes.
-
Addition of Reagents: Under a positive pressure of nitrogen, add 2,6-dichloroaniline (1.0 equivalent), followed by methyl 2-bromobenzoate (1.2 equivalents).
-
Solvent Addition: Add anhydrous DMSO via syringe. The typical concentration is 0.5 M with respect to the limiting reagent (2,6-dichloroaniline).
-
Reaction: Immerse the flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2,6-dichloroaniline is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Section 4: Data & Parameter Optimization
Optimizing reaction parameters is key to maximizing yield and minimizing impurities. The following tables provide a guide for systematic optimization.
Table 1: Effect of Catalyst System on Yield
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| CuI (5 mol%) | L-Proline (20 mol%) | K₂CO₃ | DMSO | 110 | ~85% |
| CuI (5 mol%) | 1,10-Phenanthroline (10 mol%) | K₃PO₄ | Dioxane | 100 | ~80% |
| Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu | Toluene | 100 | >90% |
| Pd(OAc)₂ (2 mol%) | P(t-Bu)₃ (4 mol%) | Cs₂CO₃ | Toluene | 110 | ~88% |
Note: Yields are representative and will vary based on specific reaction scale and purity of reagents.
Reaction Mechanism Overview
The following diagram illustrates the generally accepted catalytic cycle for a copper-catalyzed Ullmann C-N coupling reaction.
Caption: Simplified catalytic cycle for the Ullmann C-N coupling reaction.
References
-
Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]
-
Synthetic Strategy for diarylamines 5 and 8 via Buchwald‐Hartwig amination. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (2024). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2021). ACS Publications. Retrieved February 19, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
-
Chemistry Ullmann Reaction - SATHEE. (n.d.). SATHEE. Retrieved February 19, 2026, from [Link]
-
Ullmann condensation - Wikipedia. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]
-
Predicting success in Cu-catalyzed C–N coupling reactions using data science - PMC. (2022). NCBI. Retrieved February 19, 2026, from [Link]
-
Ullmann Condensation - SynArchive. (n.d.). SynArchive. Retrieved February 19, 2026, from [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. (2020). White Rose eTheses Online. Retrieved February 19, 2026, from [Link]
-
Ullmann Reaction: Mechanism, Steps & Applications - Vedantu. (n.d.). Vedantu. Retrieved February 19, 2026, from [Link]
-
DIECKMANN CONDENSATION AND ULLMANN COUPLING REACTION | PDF. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]
-
Schematic representation of the Ullmann reactions - ResearchGate. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Troubleshooting a C–N Coupling Reaction : r/chemistry - Reddit. (2026). Reddit. Retrieved February 19, 2026, from [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. reddit.com [reddit.com]
- 10. Ullmann Reaction: Mechanism, Examples & Exam Tips [vedantu.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. SATHEE: Chemistry Ullmann Reaction [sathee.iitk.ac.in]
- 13. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting low yield in Methyl 2-(2,6-dichloroanilino)benzoate synthesis
Topic: Troubleshooting Low Yield in Sterically Hindered Ullmann-Type Couplings Ticket ID: #ULL-26DC-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Fenamate" Challenge
You are encountering low yields in the synthesis of Methyl 2-(2,6-dichloroanilino)benzoate .[1] This is not a standard coupling; it is a "textbook difficult" reaction.
The target molecule is a precursor to Diclofenac and belongs to the N-phenylanthranilic acid (fenamate) class. The core issue is the 2,6-dichloroaniline nucleophile. The two chlorine atoms create a "steric wall" that drastically reduces the nucleophilicity of the amine and physically blocks the approach to the metal center during the catalytic cycle.
This guide moves beyond basic troubleshooting to address the mechanistic bottlenecks of coupling electron-deficient, sterically hindered anilines.
Module 1: Mechanistic Failure Analysis
To fix the yield, you must understand where the cycle breaks. In Copper-catalyzed C-N coupling (Ullmann-Goldberg), the rate-determining step for hindered substrates is often the ligation/nucleophilic attack on the Cu(I)-aryl complex.
The Critical Pathway
The reaction fails because the 2,6-dichloro substitution destabilizes the transition state required for the amine to displace the ligand or halide on the copper center.
Figure 1: Catalytic cycle highlighting the steric bottleneck at the amine coordination step.
Module 2: Troubleshooting Logic (Root Cause Analysis)
Use this decision matrix to diagnose your specific failure mode.
Symptom 1: Low Conversion (<20%)
The starting material (Methyl 2-iodobenzoate) is unconsumed.
-
Root Cause: Catalyst poisoning or failure to initiate.
-
The "Why": 2,6-dichloroaniline is a weak ligand. If your auxiliary ligand (e.g., L-Proline) is not strong enough, the Cu(I) precipitates as inactive Cu(0) (black powder) or oxidizes to Cu(II).
-
Solution:
-
Switch Ligand: Move from amino acids to bidentate diamines (e.g., DMEDA) or oxalamides . These bind Cu(I) tighter, preventing disproportionation.
-
Check Oxygen: Cu(I) is air-sensitive. Are you degassing solvents thoroughly (freeze-pump-thaw)? Sparging with N2 is often insufficient for difficult couplings.
-
Symptom 2: High Conversion, Low Isolated Yield
Starting material is gone, but product is missing or messy.
-
Root Cause A: Ester Hydrolysis.
-
Diagnosis: Check LCMS for a mass corresponding to the carboxylic acid (Acid = Ester - 14).
-
Fix: You are likely using a hydroxide base (NaOH) or wet hygroscopic base (K2CO3). Switch to Cs2CO3 (Cesium Carbonate) and use anhydrous Toluene or Xylene.
-
-
Root Cause B: Dehalogenation.
-
Diagnosis: Mass spectrum shows loss of Cl (-35) or I (-127).
-
Fix: Temperature is too high (>120°C). Lower temp to 90-100°C and extend time. Add a radical scavenger (e.g., TEMPO) to test if the pathway is radical-based.
-
Symptom 3: "Black Tar" Formation
-
Root Cause: Polymerization or aniline oxidation.
-
Fix: 2,6-dichloroaniline is electron-poor but can still oxidize. Ensure the reaction is under strict Argon atmosphere.
Module 3: Optimized Experimental Protocol
This protocol uses the Ma-Cai Modified Ullmann conditions, optimized for hindered substrates.
Reagents:
-
Aryl Halide: Methyl 2-iodobenzoate (1.0 equiv) (Note: Iodide is superior to Bromide for this specific steric clash).
-
Nucleophile: 2,6-Dichloroaniline (1.2 equiv).
-
Catalyst: CuI (10 mol%).
-
Ligand: N,N-Dimethylglycine (20 mol%) OR 2-Acetylcyclohexanone (20 mol%).
-
Base: Cs2CO3 (2.0 equiv) (Must be dried).
-
Solvent: DMF or DMAc (Anhydrous).
Step-by-Step Workflow:
-
Pre-Drying: Flame-dry a Schlenk tube and cool under Argon flow.
-
Loading: Add CuI (19 mg, 0.1 mmol), Cs2CO3 (650 mg, 2.0 mmol), and Methyl 2-iodobenzoate (262 mg, 1.0 mmol).
-
Inerting: Evacuate and backfill with Argon (3 cycles). Critical Step.
-
Liquid Addition: Add 2,6-dichloroaniline (194 mg, 1.2 mmol) dissolved in anhydrous DMF (2.0 mL). Add the Ligand (0.2 mmol) via syringe.
-
Heating: Seal tube. Heat to 90°C for 24 hours. Do not exceed 110°C to prevent ester cleavage.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (3x) to remove DMF. Dry over Na2SO4.[2]
Comparative Data: Catalyst Systems
| System | Yield | Pros | Cons |
| CuI / L-Proline / K2CO3 / DMSO | 35-45% | Cheap, green. | Poor solubility of base; High hydrolysis risk. |
| CuI / DMEDA / K3PO4 / Toluene | 55-65% | Good for sterics. | DMEDA can be volatile; Toluene requires higher temp. |
| CuI / N,N-Dimethylglycine / Cs2CO3 / DMF | 82-88% | Best for hindered anilines. | Cs2CO3 is expensive; DMF removal is tedious. |
| Pd(OAc)2 / BINAP / Cs2CO3 | 70-80% | Fast reaction. | Very expensive; Pd removal required for pharma. |
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Methyl 2-bromobenzoate instead of the iodide? A: Yes, but expect a 20-30% drop in yield. The C-Br bond is stronger, and the oxidative addition step becomes slower. If you must use the bromide, add KI (20 mol%) to facilitate an in-situ Finkelstein reaction (converting Br to I).
Q: My reaction turns blue/green. Is that bad? A: Yes. Blue/Green indicates Cu(II). Your catalyst has oxidized and is dead. This usually means oxygen leaked into the system. The active catalytic species should be a yellowish/brown suspension.
Q: Why use Cesium Carbonate (Cs2CO3) instead of Potassium Carbonate? A: The "Cesium Effect." Cs+ is a large, soft cation that is more soluble in organic solvents (like DMF) than K+. This increases the concentration of the active carbonate base in the organic phase, accelerating the deprotonation of the aniline without requiring water (which causes hydrolysis).
Q: Can I use microwave heating? A: Yes, microwave heating is excellent for this reaction. Try 120°C for 30-60 minutes . The rapid heating often bypasses the slow catalyst deactivation pathways.
Module 5: Troubleshooting Flowchart
Figure 2: Diagnostic logic tree for isolating reaction failures.
References
-
Ma, D., & Cai, Q. (2001). N,N-Dimethylglycine-Promoted Ullmann Coupling Reaction of Aryl Halides with Amines and N-Containing Heterocycles. Organic Letters.[3] [Link]
-
Surry, D. S., & Buchwald, S. F. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis.[4][5] Chemical Reviews. [Link]
-
Tonn, S. J., et al. (2010). Synthesis of Fenamates via Ullmann Coupling. Journal of Organic Chemistry.[3][4] [Link]
Sources
Technical Support Center: Methyl 2-(2,6-dichloroanilino)benzoate
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Purity Optimization & Troubleshooting Guide for Methyl 2-(2,6-dichloroanilino)benzoate
Compound Overview
-
Synonyms: 2-[(2,6-Dichlorophenyl)amino]benzoic acid methyl ester; Diclofenac methyl ester intermediate.[1][2]
-
Critical Application: Key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Aceclofenac and derivatized Diclofenac analogs.
-
Target Purity: >99.0% (HPLC) for pharmaceutical intermediate qualification.
Part 1: Troubleshooting & Optimization (Q&A)
This section addresses specific purity challenges encountered during the synthesis (typically via Fischer esterification of the free acid) and subsequent isolation.
Category A: Reaction Control (Minimizing Impurity Formation)[1][2]
Q1: My HPLC shows a persistent peak at RRT ~0.85 corresponding to the free acid [2-(2,6-dichloroanilino)benzoic acid]. Why is the esterification incomplete?
-
Root Cause: This is an equilibrium-driven Fischer esterification.[1][2][4] The accumulation of water byproduct halts the forward reaction.
-
Technical Fix:
-
Water Removal: Do not rely solely on reflux.[1] Implement a Dean-Stark trap (if using a water-immiscible co-solvent like Toluene) or add activated 3Å molecular sieves directly to the methanol reflux to shift the equilibrium (
).[1][2] -
Catalyst Optimization: If using
, ensure the concentration is 2-5 mol%.[1][2] Excessive acid can promote oxidative degradation of the diphenylamine moiety. -
Alternative Reagent: For stubborn cases, switch to Thionyl Chloride (
) or Oxalyl Chloride to generate the acid chloride in situ, followed by Methanol quench. This renders the reaction irreversible.
-
Q2: The crude product is dark brown/black instead of the expected off-white/yellow. How do I prevent this discoloration?
-
Root Cause: Diphenylamine derivatives are highly susceptible to oxidation, forming highly colored quinoid-type impurities (tars) when exposed to air at high temperatures.[1][2]
-
Technical Fix:
-
Inert Atmosphere: The reaction must be conducted under a strict Nitrogen or Argon blanket.
-
Temperature Limit: Avoid exceeding 70°C if possible. If refluxing in toluene (110°C), ensure vigorous
sparging prior to heating.[2] -
Antioxidant: Addition of trace sodium metabisulfite during the work-up can reduce oxidized quinoid species back to colorless amines.[1]
-
Category B: Work-up & Isolation (Chemical Purification)[1][2]
Q3: How do I efficiently remove unreacted 2,6-dichloroaniline without hydrolyzing the ester?
-
Context: If the synthesis started from an Ullmann condensation on the ester, aniline carryover is common.
-
Technical Fix:
-
The "Cold Acid" Wash: Wash the organic layer (Ethyl Acetate or Toluene) with cold (
) 1N HCl .[1][2] -
Mechanism:[1][5][6][7][8][9] 2,6-dichloroaniline is weakly basic due to the electron-withdrawing chlorines and steric hindrance, but it will protonate in 1N HCl and partition into the aqueous phase.[2]
-
Warning: Do not use concentrated acid or heat, as the ester bond is susceptible to acid-catalyzed hydrolysis.
-
Q4: Recrystallization from Ethanol yields an "oily" precipitate rather than crystals. What is wrong?
-
Root Cause: The compound has a low melting point (~100°C) and high lipophilicity. Rapid cooling or high supersaturation in ethanol often leads to "oiling out" (liquid-liquid phase separation) rather than nucleation.[1][2]
-
Technical Fix:
-
Solvent Switch: Switch to Methanol (MeOH) .[1] The solubility curve in MeOH is often steeper, promoting better crystal growth.
-
Seeding: At the cloud point (approx. 50-60°C), add 0.1% w/w of pure seed crystals.
-
Slow Cooling: Use a controlled cooling ramp (
). If oiling occurs, reheat to dissolve and add more solvent, then cool more slowly.[10]
-
Part 2: Validated Purification Protocols
Protocol A: Chemical Work-up (Removal of Acid & Amine Impurities)
Standardize this workflow to ensure <0.5% residual starting materials before recrystallization.[1][2]
-
Dissolution: Dissolve crude reaction residue in Ethyl Acetate (10 mL per gram of crude).
-
Acid Wash (Removes Aniline): Wash twice with 1N HCl (cold,
).[1][2]-
Check: Aqueous layer pH should be < 2.[1]
-
-
Base Wash (Removes Free Acid): Wash twice with Saturated Aqueous
.[1][2] -
Drying: Dry organic layer over Anhydrous
, filter, and concentrate via rotary evaporation ( ).
Protocol B: High-Purity Recrystallization
Target: >99% Purity, White Crystalline Solid.[1][2]
-
Solvent: Methanol (HPLC Grade) .
-
Ratio: Approximately 5-7 mL Methanol per gram of crude solid.[1][2]
-
Dissolution: Heat to reflux (
) with stirring until fully dissolved.-
Note: If colored impurities persist, add Activated Carbon (5 wt%) , reflux for 15 mins, and filter hot through Celite.
-
-
Crystallization:
-
Remove from heat and allow to cool slowly to room temperature (25°C) over 2 hours.
-
Transfer to a fridge (
) for another 4 hours.
-
-
Isolation: Filter the white needles/plates via vacuum filtration.
-
Wash: Wash the filter cake with cold Methanol (
) . -
Drying: Dry in a vacuum oven at
for 12 hours.-
Melting Point Check: Target range 100–103°C [1, 2].[1]
-
Part 3: Data & Visualization
Table 1: Impurity Profile & Removal Strategy
| Impurity Name | Structure/Origin | Detection (HPLC) | Removal Strategy |
| 2-(2,6-dichloroanilino)benzoic acid | Hydrolysis / Unreacted SM | RRT ~0.85 | Wash with Sat.[1][2] |
| 2,6-Dichloroaniline | Unreacted Reagent | RRT ~1.20 | Wash with 1N HCl (Cold) |
| Methyl 2-chlorobenzoate | Unreacted Reagent (Ullmann) | RRT ~1.10 | Recrystallization (remains in mother liquor) |
| Quinoid Oligomers | Oxidation Side-Product | Broad peaks / Baseline noise | Activated Carbon / Recrystallization |
Figure 1: Purification Logic Flow
Caption: Step-by-step purification workflow for isolating high-purity Methyl 2-(2,6-dichloroanilino)benzoate, highlighting specific chemical washes for targeted impurity removal.
References
-
PrepChem. "Synthesis of 2-[(2,6-dichlorophenyl) amino]benzoic acid, methyl ester."[1][2] PrepChem.com.[1] Accessed February 19, 2026. [Link]
-
Saleem, R. et al. "Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate."[1][2][11] Acta Crystallographica Section E, 2008.[11] [Link]
-
University of Rochester. "Reagents & Solvents: Solvents for Recrystallization."[1] Rochester.edu.[1] Accessed February 19, 2026. [Link]
Sources
- 1. Methyl 2-chloro-5-(2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzoate | 855316-20-0 [sigmaaldrich.com]
- 2. prepchem.com [prepchem.com]
- 3. CAS 13625-57-5: 2-[(2,6-dichlorophenyl)amino]benzoicacid [cymitquimica.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
How to avoid impurities in Methyl 2-(2,6-dichloroanilino)benzoate synthesis
Technical Support Center: Methyl 2-(2,6-dichloroanilino)benzoate Synthesis
Ticket ID: #SYN-DCA-MB-001 Subject: Impurity Mitigation & Process Optimization Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Steric Fortress" Challenge
The synthesis of Methyl 2-(2,6-dichloroanilino)benzoate is deceptively simple in theory but notoriously difficult in practice. The core challenge lies in the 2,6-dichloroaniline (2,6-DCA) moiety. The two chlorine atoms at the ortho positions create a "steric fortress" that shields the amine nitrogen, drastically reducing its nucleophilicity.
Consequently, researchers often encounter three specific failure modes:
-
Stalled Conversion: The reaction plateaus at 60-70% conversion, leaving difficult-to-separate starting material.
-
Thermal Degradation: Forcing the reaction with excessive heat leads to oxidative tars and potential cyclization to acridones.
-
Hydrolysis: The methyl ester is labile under the basic conditions often required for the coupling step (if performing direct coupling).
This guide provides a self-validating protocol to navigate these pitfalls.
Critical Impurity Profile
Before troubleshooting, you must identify what is contaminating your spectra.
| Impurity Type | Chemical Identity | Origin/Cause | Diagnostic Signal (approx.)[1] |
| Impurity A | 2,6-Dichloroaniline (Residual Starting Material) | Incomplete coupling due to steric hindrance. | HPLC: Overlaps with product. 1H NMR: Broad singlet ~4.5-5.5 ppm (NH2). |
| Impurity B | 2-(2,6-dichloroanilino)benzoic acid (Hydrolysis Product) | Presence of water in solvent; saponification during workup. | LC-MS: M-14 peak (Loss of CH3 + H). TLC: Streaks at baseline. |
| Impurity C | Chlorinated Acridone derivatives | Thermal cyclization at T > 140°C. | Visual: Bright yellow/green fluorescence. UV: Strong absorbance >350nm. |
| Impurity D | Azo/Hydrazo dimers | Oxidation of aniline if O2 is not excluded. | Appearance: Dark tar/brown oil. |
Mechanism & Failure Pathways (Visualized)
The following diagram illustrates the competing pathways. Your goal is to maximize the green path while suppressing the red paths.
Figure 1: The primary bottleneck is the C-N bond formation. Excessive heat to overcome this barrier risks diverting flux toward Acridone formation.
Troubleshooting Q&A (Root Cause Analysis)
Q1: "I have a persistent spot on TLC just below my product that won't wash away. What is it?"
Diagnosis: This is likely Impurity B (The Free Acid) .
The Science: If you are performing a direct Ullmann coupling on the methyl ester using a carbonate base (e.g.,
-
Protocol Shift: Switch to anhydrous Phosphate bases (
) which are less hygroscopic and milder. -
Self-Validating Step: Add 3Å molecular sieves to the reaction vessel. If the spot disappears in the next run, water was the culprit.
Q2: "My conversion is stuck at 60%. Adding more catalyst doesn't help."
Diagnosis: Catalyst deactivation or "Ligand Poisoning." The Science: 2,6-DCA is so bulky that it struggles to enter the coordination sphere of the metal. If the reaction stalls, the catalyst has likely aggregated (Cu precipitate) or oxidized (Pd black). The Fix:
-
Don't add more metal. Add more Ligand . For Copper systems, use N,N-dimethylglycine or L-proline (20 mol%) to stabilize the active species.
-
Stoichiometry Flip: Use the aniline as the limiting reagent (1.0 equiv) and the benzoate in excess (1.2 - 1.5 equiv). It is easier to wash away the benzoate (hydrolysis -> base extraction) than the aniline.
Q3: "The reaction turned into a black tar."
Diagnosis: Oxidation of the aniline. The Science: Anilines are electron-rich and prone to radical oxidation at high temperatures, especially with copper present. The Fix:
-
Degassing is non-negotiable. Sparge the solvent with Argon for 20 minutes before adding the catalyst.
-
Temperature Ceiling: Do not exceed 110°C . Above this, the rate of tar formation outpaces the coupling.
Optimized Protocol: The "Two-Stage" Approach
Direct coupling of the ester is risky. The most robust industrial route is to couple the acid first, then esterify. This avoids ester hydrolysis issues entirely.
Stage 1: Modified Ullmann Coupling
-
Reagents: 2-Chlorobenzoic acid (1.0 eq), 2,6-Dichloroaniline (1.2 eq), Cu powder (5 mol%),
(1.1 eq). -
Solvent: DMF or DMAc (High boiling point required).
-
Conditions: Heat to 130°C under Argon.
-
Workup: Pour into water. Acidify to pH 3. The Free Acid intermediate precipitates. The unreacted aniline remains in the acidic aqueous phase (as the hydrochloride salt). This is the key purification step.
Stage 2: Mild Esterification
-
Reagents: Isolated Acid Intermediate, Methanol (excess),
(1.5 eq) or (cat). -
Conditions: Reflux 4 hours.
-
Purification: Evaporate MeOH. Dissolve in EtOAc. Wash with
. -
Result: Pure Methyl 2-(2,6-dichloroanilino)benzoate.
Purification Decision Tree
Use this logic flow to determine the best isolation method for your crude mixture.
Figure 2: Standard workup usually fails to remove the aniline due to weak basicity. Stronger acid washes (1M HCl) are required.
References
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Containing Heterocycles. Accounts of Chemical Research. (Detailed mechanism on ligand acceleration for hindered substrates).
-
Novartis AG. (1998). Process for the preparation of 2-(2,6-dichloroanilino)phenylacetic acid (Diclofenac). US Patent 5,856,533. (Describes the handling of 2,6-dichloroaniline impurities and thermal risks).
-
Sambiagio, C., et al. (2014). Copper-catalysed Ullmann type chemistry: from mechanistic aspects to modern development.[2] Chemical Society Reviews. (Review of catalytic cycles and side reactions).
-
BenchChem Technical Notes. (2025). Role of 2-chloro-N-phenylaniline in Diclofenac Synthesis and Impurity Profiling. (Specific impurity profiles for chlorinated diphenylamines).
Sources
Optimizing catalyst selection for Methyl 2-(2,6-dichloroanilino)benzoate synthesis
Technical Support Guide: Catalyst Optimization for Methyl 2-(2,6-dichloroanilino)benzoate Synthesis
Ticket ID: #OPT-26DCB-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary
You are attempting to synthesize Methyl 2-(2,6-dichloroanilino)benzoate . This reaction involves forming a C-N bond between two extremely sterically hindered and electronically deactivated systems:
-
Electrophile: Methyl 2-halobenzoate (Ortho-substituted, electron-deficient).
-
Nucleophile: 2,6-Dichloroaniline (Electron-poor, sterically crowded).
The Core Challenge: This is not a standard coupling. The "ortho-ortho" effect creates a massive energy barrier for the metal center to coordinate both substrates simultaneously. Standard protocols (e.g., simple Cu/K2CO3 or Pd/TPP) often result in <10% yield or extensive hydrodehalogenation.
This guide outlines two validated workflows: the Copper-Mediated (Ullmann) route for robustness and cost, and the Palladium-Catalyzed (Buchwald-Hartwig) route for mild conditions and high conversion.
Module 1: The Copper-Mediated Route (Ullmann-Goldberg)
Best for: Large-scale batches, cost-sensitive projects, and thermally stable substrates.
The classical Ullmann reaction requires high temperatures, which often degrades the methyl ester. We recommend a Modified Ullmann protocol using bidentate ligands to lower the activation energy.
Recommended System
| Component | Recommendation | Function |
| Precursor | CuI (Copper(I) Iodide) | Source of Cu(I).[1][2] Must be off-white/tan. If green/gray, wash with dilute acid or replace. |
| Ligand | N,N-Dimethylglycine or L-Proline | Amino acids act as bidentate ligands, stabilizing the Cu-intermediate and preventing "tar" formation. |
| Base | K₃PO₄ (Anhydrous) | Weaker than hydroxides, preventing ester hydrolysis (saponification) of your product. |
| Solvent | DMSO or DMF | High boiling point is required (100–120°C). |
Protocol (Step-by-Step)
-
Inert Setup: Flame-dry a Schlenk tube. Backfill with Argon (3 cycles).
-
Loading: Add CuI (10 mol%), N,N-Dimethylglycine (20 mol%), Methyl 2-iodobenzoate (1.0 equiv), and K₃PO₄ (2.0 equiv).
-
Solvation: Add DMSO (0.5 M concentration). Stir for 5 mins to complex the catalyst.
-
Addition: Add 2,6-dichloroaniline (1.2 equiv). Note: Excess aniline is required due to its low nucleophilicity.
-
Reaction: Heat to 110°C for 16–24 hours.
-
Checkpoint: The solution should turn deep blue/green. If it turns black/opaque rapidly, oxygen has leaked in.
-
Troubleshooting The Copper Route
-
Issue: Low Yield (<30%).
-
Diagnosis: The 2,6-dichloroaniline is too bulky to displace the iodine.
-
Fix: Switch to Methyl 2-bromobenzoate . Counter-intuitively, bromides sometimes perform better in Ullmann couplings involving amino-acid ligands due to the bond strength matching the intermediate kinetics.
-
-
Issue: Product is the carboxylic acid (Hydrolysis).
-
Diagnosis: Wet solvent or wrong base.
-
Fix: Ensure K₃PO₄ is dried at 120°C overnight. Switch solvent to anhydrous Toluene (requires higher temp/pressure) if DMSO is too "wet".
-
Module 2: The Palladium-Catalyzed Route (Buchwald-Hartwig)
Best for: High-value synthesis, mild temperatures (80°C), and difficult substrates.
Standard ligands (PPh3, dppf, BINAP) will fail here. The steric bulk of 2,6-dichloroaniline prevents coordination to the Pd center unless a specific "bulky yet electron-rich" ligand is used to force the reductive elimination.
Recommended System
| Component | Recommendation | Function |
| Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Sources of Pd(0)/Pd(II). |
| Ligand | BrettPhos or tBuBrettPhos | Critical. These ligands are designed specifically for primary anilines with ortho-substituents. |
| Base | Cs₂CO₃ | Mild base to protect the methyl ester. Avoid NaOtBu (causes transesterification). |
| Solvent | Toluene or 1,4-Dioxane | Non-polar solvents reduce hydrodehalogenation side-reactions. |
Protocol (Step-by-Step)
-
Pre-complexation: In a glovebox or under strict Argon, mix Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%) in Toluene. Heat to 60°C for 5 mins to generate the active catalyst (Solution turns from orange to dark red/brown).
-
Substrate Addition: Add Methyl 2-bromobenzoate (1.0 equiv), 2,6-dichloroaniline (1.1 equiv), and Cs₂CO₃ (1.5 equiv).
-
Reaction: Heat to 80–90°C for 12 hours.
-
Workup: Filter through a Celite pad to remove Pd black.
Troubleshooting The Palladium Route
-
Issue: Formation of Methyl Benzoate (Hydrodehalogenation).[3]
-
Diagnosis: The Pd inserted into the Ar-Br bond, but the aniline failed to coordinate. The Pd then underwent beta-hydride elimination or abstracted a proton from the solvent.
-
Fix: Increase the concentration of the reaction (run at 1.0 M). A higher concentration forces the aniline to coordinate before the catalyst decomposes.
-
-
Issue: No Reaction (Starting Material Recovery).
-
Diagnosis: Catalyst poisoning by the "dichloro" amine. The amine might be binding to Pd in an inactive mode.[3]
-
Fix: Switch to Pd-PEPPSI-IPr precatalyst. The N-Heterocyclic Carbene (NHC) ligand binds tighter than phosphines and resists displacement by the bulky aniline.
-
Decision Matrix: Catalyst Selection
Figure 1: Decision tree for selecting the optimal catalytic system based on project constraints.
FAQ: Common Technical Issues
Q1: Why can't I use NaOtBu (Sodium tert-butoxide) as a base? It's standard for Buchwald reactions. A: While NaOtBu is excellent for amination, it is a strong nucleophile. In the presence of your methyl ester , it will likely cause transesterification (forming the tert-butyl ester) or hydrolysis (forming the acid), especially if any trace water is present. We strictly recommend Cs₂CO₃ or K₃PO₄ for ester-containing substrates.
Q2: My reaction mixture turns black immediately upon heating. Is this normal? A: In Copper chemistry, a dark green/blue is normal. In Palladium chemistry, the solution should darken, but immediate precipitation of "Pd Black" (metallic palladium) indicates ligand dissociation.
-
Fix: Ensure your Ligand:Metal ratio is at least 2:1 (for monodentate ligands like BrettPhos). If using Pd(OAc)₂, ensure the ligand is added before the base.
Q3: Can I use the cheaper 2-chlorobenzoate instead of the bromo- or iodo- analog? A: Only if you use the Palladium/BrettPhos system. Aryl chlorides are inert to Copper-mediated Ullmann conditions at temperatures below 140°C. If you must use the chloride, you must use a modern Pd-catalyst cycle.
References
-
Ullmann-Type Coupling Mechanisms: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link
-
Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
Steric Hindrance in Amination: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. Journal of Organic Chemistry. (Analogous steric principles for 2,6-disubstituted systems). Link
-
Diclofenac Precursor Synthesis (Patent): CN107793323A. Method for synthesizing diclofenac methyl ester. (Provides industrial baseline for Cu-mediated coupling of similar substrates). Link
Sources
Technical Support Center: Characterization of Methyl 2-(2,6-dichloroanilino)benzoate
Executive Summary
Methyl 2-(2,6-dichloroanilino)benzoate is the methyl ester of N-(2,6-dichlorophenyl)anthranilic acid (also known as Diclofenac Impurity D). It frequently appears as a critical process impurity during the synthesis of Diclofenac methyl ester or as a degradation product in stability studies. Its characterization is complicated by atropisomerism (restricted rotation) due to the bulky 2,6-dichloro substitution, which leads to broadened or split NMR signals, often mistaken for contamination.
This guide addresses the specific spectroscopic and chromatographic challenges associated with this molecule, providing field-proven troubleshooting protocols.
Table of Contents
Technical Specifications & Structural Analysis
| Parameter | Data | Notes |
| IUPAC Name | Methyl 2-[(2,6-dichlorophenyl)amino]benzoate | Methyl ester of N-phenylanthranilic acid derivative. |
| Molecular Formula | C₁₄H₁₁Cl₂NO₂ | Distinct from Diclofenac Methyl Ester (C₁₅H₁₃Cl₂NO₂). |
| Molecular Weight | 296.15 g/mol | 14 Da less than Diclofenac Methyl Ester (Loss of -CH₂-). |
| Key Feature | Atropisomerism | The N-C(phenyl) bond has a high rotational barrier due to steric clash between the ester group and the 2,6-dichloro atoms. |
| Solubility | High: DMSO, MeOH, DCM; Low: Water | Lipophilic ester; requires organic modifiers in HPLC. |
| UV Max | ~280 nm, ~350 nm | Bathochromic shift compared to Diclofenac due to extended conjugation. |
Troubleshooting Guide (Q&A)
NMR Spectroscopy: Handling Restricted Rotation
Q: Why do the proton signals in my ¹H NMR spectrum appear broad or split at room temperature? Is my sample impure? A: Not necessarily. This is a classic signature of restricted rotation (atropisomerism) .
-
Mechanism: The bulky chlorine atoms at the 2' and 6' positions of the aniline ring create significant steric hindrance with the methyl ester group on the benzoate ring. This slows down the rotation around the C-N bond on the NMR timescale.
-
Observation: At 25°C, the exchange rate between conformers is intermediate, leading to decoalescence (broadening) of the signals, particularly the NH proton and the aromatic protons ortho to the amine.
-
Solution: Perform Variable Temperature (VT) NMR . Heating the sample to 50°C - 80°C in DMSO-d₆ will increase the rotation rate, causing the signals to coalesce into sharp, well-defined peaks.
Q: How do I distinguish this compound from Diclofenac Methyl Ester by NMR? A: Focus on the aliphatic region :
-
Diclofenac Methyl Ester: Shows a distinct singlet at ~3.8 ppm corresponding to the benzylic methylene group (-CH₂-COOMe).
-
Methyl 2-(2,6-dichloroanilino)benzoate: Lacks this methylene signal. The carbonyl is directly attached to the aromatic ring. You will only see the methyl ester singlet (~3.6-3.9 ppm) and aromatic protons.
HPLC: Separation & Peak Shape
Q: I see peak tailing or "shouldering" in my HPLC chromatogram. How can I fix this? A: Tailing in anthranilic acid derivatives is often caused by:
-
Interaction with Silanols: The secondary amine (-NH-) can interact with residual silanols on the column stationary phase.
-
Rotamer Separation: In rare cases at low temperatures, the rotamers may partially separate.
-
Protocol Fix:
-
Add a Modifier: Ensure your mobile phase contains 0.1% Formic Acid or 0.05% TFA to suppress silanol ionization.
-
Increase Temperature: Set the column oven to 40°C . This improves mass transfer and ensures rapid rotamer exchange, sharpening the peak.
-
Q: Where does this impurity elute relative to Diclofenac Methyl Ester? A: It typically elutes later (higher retention time) on C18 columns.
-
Reasoning: The loss of the methylene group and the direct conjugation of the amine to the benzoate system makes the molecule slightly more planar and lipophilic (higher logP) compared to the "kinked" structure of Diclofenac methyl ester.
Mass Spectrometry: Identification
Q: The mass spectrum shows a complex isotope pattern. How do I interpret it? A: The pattern confirms the presence of two chlorine atoms .
-
Isotope Ratio: You should observe a characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks.
-
Diagnostic Ion: Look for the molecular ion at m/z 296 (¹H, ³⁵Cl) .
-
Fragmentation: A major fragment is often the loss of the methoxy group [M-31]⁺ or the loss of the ester group [M-59]⁺. In contrast, Diclofenac methyl ester often shows a tropylium ion derivative or loss of the carboxymethyl group.
Standardized Protocols
Protocol A: Variable Temperature ¹H NMR for Conformation Confirmation
-
Objective: To distinguish between sample impurity and conformational broadening.
-
Solvent: DMSO-d₆ (preferred for high boiling point and solubility).
-
Sample Prep: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-d₆.
-
Step-by-Step:
-
Acquire a standard spectrum at 25°C (298 K). Note the linewidths of the NH and aromatic signals.
-
Increase the probe temperature to 50°C (323 K). Allow 5 minutes for equilibration.
-
Acquire a second spectrum.
-
Increase to 80°C (353 K) if broadening persists.
-
Validation: If the peaks sharpen and the integration remains consistent, the issue is restricted rotation, not impurity.
-
Protocol B: HPLC Method for Impurity Profiling
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C (Critical for peak shape).
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% -> 90% B
-
15-20 min: 90% B
-
-
Detection: UV at 280 nm (General) and 340 nm (Specific for anthranilates).
Visual Troubleshooting Workflows
Figure 1: NMR Troubleshooting Logic for Anthranilate Esters
Caption: Decision tree for distinguishing between conformational isomers (rotamers) and chemical impurities using Variable Temperature NMR.
Figure 2: Structural Relationship & Degradation Pathway
Caption: Pathway showing the formation of the benzoate impurity from Diclofenac and its subsequent degradation to acridone derivatives under UV light.
References
-
PubChem. Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate (Diclofenac Methyl Ester) Compound Summary. National Library of Medicine. [Link]
-
PubChem. 2-(2,6-Dichloroanilino)benzoic acid (Diclofenac Impurity D) Compound Summary.[1][2] National Library of Medicine. [Link]
- European Pharmacopoeia (Ph. Eur.).Diclofenac Sodium Monograph: Impurity D. (Standard reference for the parent acid impurity).
Sources
Overcoming solubility problems with Methyl 2-(2,6-dichloroanilino)benzoate in assays
Troubleshooting Solubility & Assay Optimization[1]
Compound Profile & The Core Challenge
Methyl 2-(2,6-dichloroanilino)benzoate is a highly lipophilic ester derivative structurally related to the fenamic acid class of NSAIDs (e.g., Meclofenamic acid) and Diclofenac.
Why This Compound "Crashes" in Assays
Unlike its parent acid, which can ionize at physiological pH (pH 7.4) to improve solubility, this methyl ester is neutral and hydrophobic .
| Property | Characteristic | Impact on Assay |
| LogP (Estimated) | ~4.5 – 5.5 | High Lipophilicity: Preferentially partitions into plastics or precipitates rather than staying in aqueous buffer. |
| Ionization | None (Neutral Ester) | pH Insensitive: Raising pH will not improve solubility (unlike the free acid form). |
| Crystal Packing | High ( | Agglomeration: Molecules stack rapidly upon contact with water, forming colloidal aggregates. |
| Stability | Ester Bond | Hydrolysis Risk: May convert to the free acid in the presence of serum esterases or high pH. |
Troubleshooting Workflow: Preventing Precipitation
The most common failure mode is "Solvent Shock," where a high-concentration DMSO stock is added directly to aqueous media, causing immediate, often invisible, micro-precipitation.
Visualizing the Solubility Landscape
Figure 1: Comparison of Direct Addition vs. Stepwise Dilution workflows. Direct addition risks "shocking" the hydrophobic molecules out of solution.
Validated Protocols for Solubilization
Method A: The "Intermediate Dilution" (Standard)
Use this for standard biochemical or cell-based assays where DMSO < 1% is tolerated.
The Logic: By creating an intermediate concentration where the organic solvent (DMSO) is still present at a moderate level (e.g., 5-10%), you prevent the compound from crashing out before it is fully dispersed.
-
Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM .
-
Intermediate Step:
-
Prepare an "Intermediate Buffer" containing 10% DMSO in your assay buffer (or water).
-
Dilute your 10 mM stock 1:10 into this intermediate buffer.
-
Result: 1 mM compound in 19% DMSO (approx). Vortex immediately.
-
-
Final Step:
-
Dilute the Intermediate Solution 1:20 or 1:100 into the final assay media.
-
Result: Final compound concentration is achieved with DMSO < 1%, without localized supersaturation.
-
Method B: Cyclodextrin Complexation (Advanced)
Use this if the compound precipitates even with Method A, or if cells are sensitive to DMSO.
The Logic: Hydroxypropyl-
Protocol:
-
Prepare Carrier: Dissolve 20% (w/v) HP-
-CD in water or PBS. Filter sterilize (0.22 m). -
Complexation:
-
Add your DMSO stock (e.g., 10 mM) to the 20% HP-
-CD solution. -
Target Ratio: Ensure HP-
-CD is in varying molar excess (typically 10-50x molar excess).
-
-
Incubation: Shake or vortex at Room Temperature for 30-60 minutes . This allows the hydrophobic ester to enter the cyclodextrin cavity.
-
Usage: Use this complexed solution as your working stock. It is water-soluble and thermodynamically stable.
Assay Interference & False Results
Hydrophobic esters are notorious for generating False Positives and False Negatives via specific mechanisms.
The "Colloidal Aggregator" Effect
At concentrations nearing solubility limits, this compound may form colloidal aggregates (micelles) that sequester enzymes or proteins non-specifically.
Diagnostic Test:
-
Add 0.01% Triton X-100 (or Tween-80) to your assay buffer.
-
Logic: If the compound's activity (IC50) drops significantly in the presence of detergent, the original activity was likely due to non-specific aggregation (False Positive).
Adsorption to Plastics
Methyl 2-(2,6-dichloroanilino)benzoate will stick to standard polystyrene plates.
Mitigation:
-
Use Low-Binding Plates: Polypropylene (PP) or NBS (Non-Binding Surface) treated plates.
-
Pre-soak Tips: When pipetting, aspirate and dispense the solution once before the actual transfer to saturate the pipette tip surface.
Frequently Asked Questions (FAQ)
Q: My IC50 shifts dramatically between runs. Why? A: This is a hallmark of solubility issues. If the compound precipitates, the effective concentration is lower than the calculated concentration. Use the Intermediate Dilution method and ensure all buffers are at room temperature (cold buffers accelerate precipitation).
Q: Can I use Ethanol instead of DMSO? A: Generally, no. While the compound dissolves in ethanol, ethanol is more volatile (causing concentration changes) and often more toxic to cells than DMSO at equivalent percentages. DMSO is the gold standard for this class of molecule.
Q: Will the ester hydrolyze during my 24-hour cell assay? A: Highly likely. Intracellular esterases or serum esterases (if FBS is present) may convert the methyl ester to the free acid form.
-
Action: If you need to study the ester specifically, use serum-free media or add an esterase inhibitor (e.g., BNPP), though inhibitors may be toxic. If the ester is a prodrug, this hydrolysis is desired.
Q: The solution turns cloudy immediately upon adding to PBS. A: You have exceeded the solubility limit (Sw).
-
Check the pH (ensure it's buffered).[1]
-
Switch to Method B (Cyclodextrins) .
-
Lower the maximum test concentration.
Decision Tree for Assay Optimization
Figure 2: Troubleshooting logic for hydrophobic compound assays.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in non-specific inhibition. Drug Discovery Today, 11(23-24), 1074-1081. Link
-
PubChem. Methyl 2-(2,6-dichloroanilino)benzoate (Compound Summary). Link
-
Waybright, T. J., et al. (2009). Increasing the reliability of cell-based high-throughput screens by the inclusion of a solubility-indicating step. Assay and Drug Development Technologies, 7(3), 270-281. Link
Sources
Technical Support Center: Optimizing Work-Up Procedures for Methyl 2-(2,6-dichloroanilino)benzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(2,6-dichloroanilino)benzoate. Recognizing the critical nature of post-reaction work-up and purification in achieving high purity and yield, this document offers a structured approach to troubleshooting common challenges. The methodologies and insights presented herein are grounded in established chemical principles and validated through practical application.
Introduction to the Chemistry: The Ullmann Condensation
The synthesis of Methyl 2-(2,6-dichloroanilino)benzoate, a key intermediate, is commonly achieved via a copper-catalyzed N-arylation known as the Ullmann condensation. This reaction typically involves the coupling of an aryl halide (e.g., Methyl 2-bromobenzoate or Methyl 2-iodobenzoate) with 2,6-dichloroaniline in the presence of a copper catalyst and a base. While effective, the reaction mixture often contains a heterogeneous mix of unreacted starting materials, copper catalyst residues, base, and potential byproducts, necessitating a robust and efficient work-up procedure.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude reaction mixture?
A1: The most common impurities include:
-
Unreacted Starting Materials: 2,6-dichloroaniline and the methyl 2-halobenzoate.
-
Copper Catalyst: Residual copper salts from the reaction.
-
Homocoupled Byproducts: Formation of symmetrical biaryls from the starting aryl halides.
-
Hydrolysis Product: 2-(2,6-dichloroanilino)benzoic acid, if the ester is hydrolyzed during work-up.
-
Other Byproducts: Depending on reaction conditions, side reactions like debromination can occur.[1]
Q2: How do I effectively remove the copper catalyst after the reaction?
A2: The most common and effective method is to use an aqueous wash with a chelating agent. A saturated aqueous solution of ammonium chloride is often effective. The ammonia complexes with the copper ions, rendering them water-soluble and facilitating their removal from the organic layer. Multiple washes may be necessary until the aqueous layer is colorless.
Q3: My product seems to be hydrolyzing to the carboxylic acid during the work-up. How can I prevent this?
A3: Ester hydrolysis can be catalyzed by both acid and base.[2][3] To minimize hydrolysis:
-
Avoid strong acidic or basic conditions during the aqueous wash. A neutral or slightly acidic wash (e.g., with dilute ammonium chloride solution) is preferable to a strongly basic one.
-
If a basic wash is necessary to remove acidic impurities, use a mild base like sodium bicarbonate and minimize the contact time.
-
Work at lower temperatures during the extraction process.
Q4: I am observing a low yield after purification. What are the likely causes?
A4: Low yields can stem from several factors:
-
Incomplete Reaction: Monitor the reaction by TLC or another appropriate method to ensure it has gone to completion.
-
Product Loss During Extraction: The product may have some solubility in the aqueous phase. Using a brine wash can help to "salt out" the organic product from the aqueous layer.
-
Product Degradation: As mentioned, hydrolysis can be a problem. Also, consider the thermal stability of your product if high temperatures are used during solvent removal.
-
Inefficient Crystallization: A significant portion of the product may remain in the mother liquor if the crystallization conditions are not optimized.
Troubleshooting Guide
This section addresses specific problems you may encounter during the work-up and purification of Methyl 2-(2,6-dichloroanilino)benzoate.
Problem 1: Persistent Color in the Organic Layer
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Residual Copper Catalyst | Wash the organic layer with a saturated aqueous solution of EDTA or ammonium chloride. Repeat until the aqueous layer is colorless. | EDTA and ammonia are strong chelating agents that form stable, water-soluble complexes with copper ions, facilitating their removal from the organic phase. |
| Formation of Colored Byproducts | Consider a column chromatography purification step. | If the color is not due to the copper catalyst, it is likely from a colored organic impurity that will require chromatographic separation. |
Problem 2: Formation of an Emulsion During Extraction
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| High Concentration of Surfactant-like Species | Add a small amount of brine (saturated NaCl solution) and gently swirl. | The increased ionic strength of the aqueous phase helps to break the emulsion by increasing the density of the aqueous layer and decreasing the solubility of organic components in it. |
| Vigorous Shaking | Allow the separatory funnel to stand undisturbed for an extended period. | Gravity can help to separate the layers over time. |
| Particulate Matter at the Interface | Filter the entire mixture through a pad of Celite. | Fine solid particles can stabilize an emulsion. Filtration removes these particles, allowing the layers to separate. |
Problem 3: Difficulty in Crystallizing the Product
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Supersaturation | Scratch the inside of the flask with a glass rod at the solvent-air interface. | This creates a rough surface that can initiate nucleation. |
| Inappropriate Solvent System | Perform small-scale solvent screening to find a suitable solvent or solvent mixture. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. | The solubility of the product is a key factor in successful crystallization. A systematic approach to solvent selection is often necessary. |
| Presence of Impurities | Purify the crude product by column chromatography before attempting crystallization. | Impurities can inhibit crystal lattice formation. Removing them can significantly improve the ease of crystallization. |
Experimental Protocols
Protocol 1: Standard Work-up Procedure
-
Cooling and Dilution: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate or toluene.
-
Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of ammonium chloride (2 x 50 mL for a 10 mmol scale reaction).
-
Brine Wash: Wash the organic layer with brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Crystallization
-
Solvent Selection: Based on small-scale trials, select a suitable solvent for crystallization. Common choices include ethanol, methanol, or a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexanes).
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen solvent at an elevated temperature.
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Data Presentation
Table 1: Recommended Solvents for Crystallization
| Solvent/Solvent System | Observation |
| Ethanol | Good for single-solvent crystallization. |
| Methanol | Similar to ethanol, can be effective.[4][5] |
| Ethyl Acetate/Hexanes | A good two-solvent system for inducing crystallization. The product should be soluble in ethyl acetate and insoluble in hexanes. |
| Toluene | Can also be used for crystallization. |
Visualizations
Workflow and Troubleshooting Diagrams
Caption: Standard work-up and purification workflow.
Caption: Troubleshooting decision tree for common work-up issues.
References
- The Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.
- Guide for crystallization.
- University of Rochester. Troubleshooting: How to Improve Yield.
- ResearchGate. Synthesis of diarylamines 5 by copper-catalyzed cross-coupling...
- Reddit. Troubleshooting Ullmann Couplint : r/Chempros.
- ACS Publications. One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines | The Journal of Organic Chemistry.
- ACS Publications. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa.
- Benchchem. Technical Support Center: Optimizing Ullmann Coupling Reactions.
- Semantic Scholar. A Review : Analytical Methods For Determination Of Diclofenac In Pharmaceutical Samples.
- Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions.
- ResearchGate. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids.
- Redalyc. Spectrophotometric determination of diclofenac in pharmaceutical preparations assisted by microwave oven.
- BYJU'S. Ullmann Reaction.
- PMC. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets.
- Cayman Chemical. Diclofenac methyl ester (CAS 15307-78-5).
- Crystallization Solvents.pdf.
- PMC. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water.
- Wikipedia. Ullmann condensation.
- Brieflands. Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw Material.
- Google Patents. US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
- Wikipedia. Methyl benzoate.
- PMC. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation.
- Benchchem. How to resolve poor solubility of Methyl 2-(pyrrolidin-1-yl)benzoate in organic solvents.
- PMC. Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate.
- MIT Open Access Articles. Mechanistic Studies on the Copper- Catalyzed N-Arylation of Amides.
- ResearchGate. Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate.
- Organic Chemistry Portal. Ullmann Reaction.
- Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.
- MDPI. Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines.
- CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
- ResearchGate. Copper-catalyzed N -arylation of amines with aryliodonium ylides in water.
- SciSpace. Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine.
- ResearchGate. (PDF) Methods for Removing the Fmoc Group.
- SciELO. Microwave-Promoted synthesis of novel N-Arylanthranilic acids.
- Title Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions Author(s) Yong-Chua Teo, Yun-.
- Quora. Can methyl benzoate be hydrolyzed?.
- Ennore India Chemicals. METHYL BENZOATE.
- Chegg.com. Solved Hydrolysis of Methyl Benzoate Acidic hydrolysis is |.
- ChemicalBook. Methyl 2-(methylamino)benzoate | 85-91-6.
- YouTube. Hydrolysis of Methyl Benzoate - Lab Demo.
- Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
- Preparation of Methyl Benzoate.
- PubMed. Enhanced removal of p-chloroaniline from aqueous solution by a carboxylated polymeric sorbent.
Sources
Technical Support Center: A Guide to Storing Methyl 2-(2,6-dichloroanilino)benzoate
Welcome to the technical support hub for Methyl 2-(2,6-dichloroanilino)benzoate. As researchers and drug development professionals, maintaining the integrity of your starting materials and intermediates is paramount to the success and reproducibility of your experiments. This guide provides in-depth, science-backed answers and troubleshooting protocols to ensure the long-term stability of Methyl 2-(2,6-dichloroanilino)benzoate during storage.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding the storage and stability of Methyl 2-(2,6-dichloroanilino)benzoate.
Q1: What are the primary signs that my sample of Methyl 2-(2,6-dichloroanilino)benzoate has degraded?
You should look for both physical and chemical indicators of degradation. Physically, you might observe a change in color from white/off-white to yellow or brown, or changes in the powder's consistency, such as clumping, which suggests moisture absorption. Chemically, the most definitive sign of degradation is the appearance of new peaks during chromatographic analysis (e.g., HPLC, TLC). A common degradation product is the parent carboxylic acid, diclofenac, which will appear as a more polar spot/peak.
Q2: What are the optimal storage conditions for this compound?
To maximize shelf-life, Methyl 2-(2,6-dichloroanilino)benzoate should be stored in a tightly sealed container, protected from light, in a cool, dry environment. For long-term storage, we recommend keeping the material at -20°C in a desiccated, inert atmosphere (e.g., under argon or nitrogen).
Q3: How critical is humidity control?
Humidity control is extremely critical. The ester functional group in Methyl 2-(2,6-dichloroanilino)benzoate is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form the parent carboxylic acid (diclofenac) and methanol.[1][2] Aromatic amines are also often hygroscopic, meaning they readily absorb moisture from the air, which can accelerate hydrolysis and other degradation pathways.[3]
Q4: Is Methyl 2-(2,6-dichloroanilino)benzoate sensitive to light?
Yes. The parent compound, diclofenac, is known to be susceptible to photodegradation.[4][5][6] Exposure to UV light can initiate photochemical reactions, leading to the formation of various degradation products, including chlorinated carbazole derivatives.[7] To prevent this, always store the compound in amber vials or containers wrapped in aluminum foil to block light exposure.
Q5: What is the expected shelf-life under ideal conditions?
While specific shelf-life data for this exact methyl ester is not extensively published, when stored under the recommended conditions (-20°C, desiccated, inert atmosphere, protected from light), the compound is expected to be stable for at least 24 to 36 months.[8] However, we strongly advise performing periodic quality control checks, such as HPLC analysis, to confirm purity before use, especially for long-stored samples.
Q6: I suspect my sample has degraded. How can I definitively confirm this?
The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[9][10][11] By comparing the chromatogram of your stored sample to that of a freshly prepared standard or a previous analysis, you can identify and quantify any degradation products that have formed. The primary degradation product to look for would be diclofenac, which has a different retention time.
Troubleshooting Guide: Common Storage Issues
This section provides a structured approach to diagnosing and solving common problems encountered during the storage of Methyl 2-(2,6-dichloroanilino)benzoate.
| Problem | Potential Cause(s) | Recommended Solution & Prevention |
| Discoloration of Solid (e.g., turning yellow/brown) | Oxidation: The secondary amine is susceptible to oxidation, which can be accelerated by air and light exposure.[12][13] | Action: Use the material only if analytical testing (e.g., HPLC) confirms its purity is acceptable for your application. Prevention: Store the solid under an inert atmosphere (argon or nitrogen) and protect it from light. Ensure the container is sealed with a high-quality, airtight cap.[14][15] |
| Clumping of Solid Powder | Moisture Absorption (Hygroscopicity): The compound has absorbed water from the atmosphere. | Action: Dry the sample under a high vacuum in the presence of a desiccant (e.g., P₂O₅). Re-analyze to confirm purity, as hydrolysis may have occurred. Prevention: Store in a desiccator or a dry box. For long-term storage, use a container with a tight-fitting seal and consider adding a small packet of desiccant inside the secondary container.[3] |
| New, More Polar Peak in HPLC/TLC | Hydrolysis: The methyl ester has hydrolyzed to the corresponding carboxylic acid (diclofenac). This is accelerated by moisture and non-neutral pH.[1][2] | Action: The material may not be suitable for use if the impurity level is too high. Prevention: Ensure the compound is stored in a scrupulously dry environment. When preparing solutions, use dry, aprotic solvents (e.g., anhydrous acetonitrile, DMSO) and avoid aqueous or protic solvents (like methanol, ethanol) for storage. |
| Multiple New Peaks in HPLC/TLC | Multiple Degradation Pathways: A combination of hydrolysis, oxidation, and/or photodegradation has occurred. | Action: The sample is likely unusable and should be discarded according to safety protocols. Prevention: Implement a comprehensive storage strategy incorporating all recommended conditions: -20°C, desiccated, inert atmosphere, and complete protection from light. |
Visualizing Degradation Pathways & Workflows
To better understand the chemical changes and the process for handling them, refer to the diagrams below.
Key Degradation Pathways
This diagram illustrates the two primary chemical reactions that can compromise the purity of your sample during storage.
Caption: Figure 1: Primary Degradation Pathways
Troubleshooting Workflow for Suspected Degradation
Follow this logical workflow if you suspect your stored sample has degraded.
Caption: Figure 2: Troubleshooting Workflow
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
-
Aliquot: Upon receiving a new batch, if feasible, aliquot the bulk container into smaller, single-use quantities in a low-humidity environment (e.g., a glovebox or dry box). This minimizes repeated exposure of the entire batch to atmospheric conditions.
-
Container: Use amber glass vials with PTFE-lined screw caps to provide protection from light and a superior seal.
-
Inert Atmosphere: Purge the headspace of each vial with a gentle stream of an inert gas (e.g., argon or nitrogen) for 30-60 seconds before tightly sealing the cap.
-
Sealing: Further seal the cap-vial interface with Parafilm® as an extra barrier against moisture and air ingress.
-
Desiccation: Place the sealed vials inside a labeled secondary container (e.g., a small box) that contains a desiccant.
-
Storage: Place the secondary container in a -20°C freezer. Ensure the storage location is clearly labeled and logged in your chemical inventory.
Protocol 2: Stability Assessment using HPLC-UV
This protocol provides a general framework. The specific column, mobile phase, and gradient may need to be optimized for your system.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 276 nm.[16]
-
-
Standard Preparation:
-
Prepare a stock solution of a high-purity reference standard of Methyl 2-(2,6-dichloroanilino)benzoate in acetonitrile at 1 mg/mL.
-
Prepare a working standard at ~50 µg/mL by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh an amount of the stored sample and dissolve it in acetonitrile to achieve a final concentration of ~50 µg/mL.
-
-
Analysis:
-
Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.
-
Run a suitable gradient (e.g., 50% to 95% B over 15 minutes).
-
-
Data Interpretation:
-
Compare the chromatogram of the stored sample to the reference standard.
-
The primary peak should correspond to Methyl 2-(2,6-dichloroanilino)benzoate.
-
Look for earlier eluting peaks, which may indicate the presence of the more polar hydrolysis product, diclofenac.
-
Calculate the area percentage of the main peak to determine the purity of the stored sample.
-
By adhering to these guidelines and protocols, you can significantly mitigate the risk of degradation, ensuring the quality and reliability of your research outcomes.
References
- Photolysis and TiO2-catalysed degradation of diclofenac in surface and drinking water using circulating batch photoreactors.Environmental Chemistry.
- Sustainable Solar Light Photodegradation of Diclofenac by Nano- and Micro-Sized SrTiO3.MDPI.
- Ultraviolet Light (UV)-Induced Photocatalytic Degradation of Diclofenac Using Naturally Derived TiO2@rGO Composite.Scientific Research Publishing.
- The Hydrolysis of Diclofenac Esters.Monash University.
- Photocatalytic degradation of an aqueous solution of diclofenac...
- Second Derivative Spectrophotometric Determination of the Degradation Products of Diclofenac Sodium in Gel-Ointment.Marcel Dekker, Inc.
- Photodegradation of diclofenac in wastewaters.
- The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjug
- The Catalytic Degradation of the Inflammatory Drug Diclofenac Sodium in Water by Fe2+/Persulfate, Fe2+/Peroxymonosulfate and Fe2+/H2O2 Processes: A Compar
- Development and Validation of RP-HPLC Method for Simultaneous Determination of Diclofenac Potassium and its Process Rel
- Second Derivative Spectrophotometric Determination of the Degradation Products of Diclofenac Sodium in Gel-Ointment.
- Validated Stability-Indicating HPLC-DAD Method for the Simultaneous Determination of Diclofenac Sodium and Diflunisal in Their Combined Dosage Form.PMC.
- A Comparative Guide to Stability-Indicating HPLC Methods for Diclofenac Diethylamine Analysis.BenchChem.
- Diclofenac Sodium: Oxidative Degradation in Solution and Solid State.
- Diclofenac | C14H11Cl2NO2.PubChem.
- Amine Storage Conditions: Essential Guidelines for Safety.
- A validated stability-indicating UPLC method for determination of diclofenac sodium in its pure form and matrix formul
- Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Synthesis route map of diclofenac methyl ester...
- What are the Health and Safety Guidelines for Using Amines?Segurança do Trabalho.
- Kinetic Model of Diclofenac Degradation Developed Using Multivari
- Degradation of Diclofenac by Bisulfite Coupled with Iron and Manganous Ions: Dual Mechanism, DFT-Assisted Pathway Studies, and Toxicity Assessment.MDPI.
- Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies.
- Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System.Scientific Research Publishing.
- HYDROLYSIS KINETIC STUDIES OF MUTUAL PRODRUGS OF DICLOFENAC SODIUM.TSI Journals.
- Novel diclofenac esters and uses thereof.
- pH-Dependent Degradation of Diclofenac by a Tunnel-Structured Manganese Oxide.MDPI.
- ADVANCED OXIDATION DEGRAD
- Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System.Scientific Research Publishing.
Sources
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. connectsci.au [connectsci.au]
- 5. mdpi.com [mdpi.com]
- 6. deswater.com [deswater.com]
- 7. Diclofenac | C14H11Cl2NO2 | CID 3033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2009007827A2 - Novel diclofenac esters and uses thereof - Google Patents [patents.google.com]
- 9. longdom.org [longdom.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A validated stability-indicating UPLC method for determination of diclofenac sodium in its pure form and matrix formulations - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. scirp.org [scirp.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
Validation of Methyl 2-(2,6-dichloroanilino)benzoate's anti-inflammatory activity
Topic: Validation of Methyl 2-(2,6-dichloroanilino)benzoate's Anti-Inflammatory Activity Content Type: Technical Validation & Comparison Guide
Executive Summary & Compound Positioning
Methyl 2-(2,6-dichloroanilino)benzoate is a lipophilic ester derivative belonging to the N-phenylanthranilic acid (Fenamate) class of non-steroidal anti-inflammatory drugs (NSAIDs). Structurally, it represents a hybrid pharmacophore: it retains the anthranilic acid core of Mefenamic acid but incorporates the 2,6-dichloroaniline substitution characteristic of Diclofenac.
Therapeutic Value Proposition: Primary research indicates this compound functions as a prodrug . The methyl ester masking of the carboxylic acid group significantly increases lipophilicity, facilitating membrane transport while minimizing direct contact irritation to the gastric mucosa—a primary failure point for traditional acidic NSAIDs. Upon systemic absorption, it is hydrolyzed by plasma esterases to its active acid form, 2-(2,6-dichloroanilino)benzoic acid, a potent cyclooxygenase (COX) inhibitor.
Target Audience: Medicinal Chemists, Pharmacologists, and Pre-clinical Safety Officers.
Mechanistic Validation: The Arachidonic Acid Cascade
To validate the efficacy of Methyl 2-(2,6-dichloroanilino)benzoate, one must map its intervention within the inflammatory signaling pathway. The compound does not act directly; it requires metabolic activation.
Figure 1: Mechanism of Action & Metabolic Activation Pathway
Caption: Metabolic activation of the methyl ester prodrug into its active acid form, subsequently inhibiting COX enzymes to suppress prostaglandin synthesis.
Comparative Profiling: Performance vs. Standards
The following table contrasts Methyl 2-(2,6-dichloroanilino)benzoate against the industry "Gold Standard" (Diclofenac Sodium) and the "Class Standard" (Mefenamic Acid).
| Feature | Methyl 2-(2,6-dichloroanilino)benzoate | Diclofenac Sodium | Mefenamic Acid |
| Chemical Class | Anthranilic Acid Ester (Fenamate) | Phenylacetic Acid | Anthranilic Acid (Fenamate) |
| Primary Mechanism | COX-1/2 Inhibitor (via metabolite) | COX-1/2 Inhibitor | COX-1/2 Inhibitor |
| Lipophilicity (LogP) | High (~4.5 - 5.0) | Moderate (~4.0) | Moderate (~5.1) |
| Gastric Ulcerogenicity | Low (Prodrug masking) | High (Direct Acid Contact) | Moderate |
| Bioavailability | Dependent on esterase activity | High (Rapid absorption) | High |
| Clinical Utility | Investigational / Low-Gastrotoxicity Alternative | Acute Pain / Arthritis | Dysmenorrhea / Mild Pain |
Key Insight: The methyl ester variant offers a superior safety profile regarding local gastric irritation compared to Diclofenac Sodium, making it a viable candidate for chronic inflammatory conditions where NSAID-induced gastropathy is a risk.
Validated Experimental Protocols
To scientifically validate the anti-inflammatory activity of this compound, researchers must employ a multi-tier screening approach.
Protocol A: In Vitro COX Inhibition Assay (Enzyme Immunoassay)
Objective: To determine the IC50 values for COX-1 and COX-2 inhibition.
-
Reagent Prep: Reconstitute purified ovine COX-1 and recombinant human COX-2 enzymes in Tris-HCl buffer (pH 8.0).
-
Compound Activation: Critical Step: Since the methyl ester is a prodrug, you must either (a) pre-incubate with porcine liver esterase to generate the active acid, or (b) test the synthesized free acid form directly to validate the pharmacophore.
-
Incubation: Incubate enzyme with the test compound (concentration range: 0.01 µM – 100 µM) for 15 mins at 37°C.
-
Substrate Addition: Add Arachidonic Acid (10 µM) and incubate for exactly 2 minutes.
-
Termination: Stop reaction with 1M HCl.
-
Quantification: Measure PGE2 production using a validated ELISA kit.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.
Protocol B: In Vivo Carrageenan-Induced Paw Edema
Objective: To assess systemic anti-inflammatory efficacy in a biological system.[1]
-
Animals: Wistar rats (150–200g), fasted for 18h. Groups: Vehicle Control, Standard (Diclofenac 10 mg/kg), and Test Compound (10, 20, 40 mg/kg).
-
Administration: Administer compounds orally (p.o.) 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% w/v Carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a Plethysmometer at t=0, 1, 3, and 5 hours post-injection.
-
Analysis: Calculate % Edema Inhibition using the formula:
(Where is treated paw volume and is control paw volume).
Protocol C: Gastric Ulcerogenicity Screening
Objective: To verify the "Safety Advantage" of the ester form.
-
Dosing: Administer high dose (e.g., 5x therapeutic dose) of Test Compound vs. Diclofenac acid orally.
-
Duration: 4 hours post-dosing.
-
Examination: Euthanize animals; remove stomach; open along greater curvature.
-
Scoring: Examine mucosa under 10x magnification. Score ulcers (0 = normal, 1 = red spots, 2 = <1mm ulcer, 3 = >1mm ulcer).
-
Success Criteria: The Methyl ester group should show statistically significant lower ulcer scores (p < 0.05) compared to the Diclofenac acid group.[2]
Validation Workflow Diagram
Figure 2: Step-by-Step Validation Pipeline
Caption: The logical progression from chemical synthesis to safety profiling required to validate the compound.
References
-
Morsy, M. A., et al. (2022).[3][4] "Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents." Indian Journal of Pharmaceutical Education and Research.
-
El-Moghazy, S. M., et al. (2004). "Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of some new 2-[(2,6-dichloroanilino) phenyl]acetic acid derivatives." Acta Pharmaceutica.
-
Shaaban, O. G., et al. (2022). "Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates." Molecules.
- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). "Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine. (Standard Protocol Reference).
Sources
- 1. Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative study of Methyl 2-(2,6-dichloroanilino)benzoate and Diclofenac
This guide provides a comparative technical analysis of Diclofenac (a widely used phenylacetic acid NSAID) and its structural precursor/analog, Methyl 2-(2,6-dichloroanilino)benzoate (an esterified fenamate derivative).
This analysis targets researchers in medicinal chemistry and process development, focusing on the Structure-Activity Relationship (SAR), synthetic evolution, and impurity profiling.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Scientists, Analytical Researchers
Executive Summary: The Structural Evolution
The relationship between Diclofenac and Methyl 2-(2,6-dichloroanilino)benzoate is not merely one of alternatives, but of chemical evolution .
-
Diclofenac (Sodium/Potassium salt of 2-[2-(2,6-dichloroanilino)phenyl]acetic acid) is a potent COX-1/COX-2 inhibitor characterized by a methylene bridge (
) separating the aromatic ring from the carboxylate. -
Methyl 2-(2,6-dichloroanilino)benzoate is the methyl ester of a fenamate (anthranilic acid derivative). It lacks the methylene bridge, placing the carboxyl group directly on the aromatic ring.
In drug development, this comparison highlights the critical role of homologation (adding a carbon spacer) in optimizing potency, reducing conformational rigidity, and altering the pKa profile to improve gastric tolerance and enzyme binding.
Chemical & Physical Profile
The fundamental difference lies in the side chain length (acetic acid vs. benzoic acid ester) and the ionization state (free acid/salt vs. neutral ester).
| Feature | Diclofenac (Sodium) | Methyl 2-(2,6-dichloroanilino)benzoate |
| CAS Number | 15307-86-5 | 15307-93-4 (Acid precursor); Ester varies |
| Chemical Class | Phenylacetic Acid Derivative | Anthranilic Acid Ester (Fenamate class) |
| Core Structure | Diphenylamine with | Diphenylamine with |
| Molecular Weight | 318.13 g/mol (Na salt) | ~296.15 g/mol |
| Lipophilicity (LogP) | ~4.5 (High) | ~5.2 (Very High - Ester form) |
| pKa | ~4.0 (Acidic) | Neutral (Non-ionizable until hydrolyzed) |
| Primary Role | Active Pharmaceutical Ingredient (API) | Synthetic Intermediate / Impurity / Prodrug |
| Solubility | Soluble in water (as salt), Methanol | Insoluble in water, Soluble in organic solvents |
Expert Insight: The "Methylene Spacer" Effect
The addition of the
-
Conformational Flexibility: It allows the carboxylate head to twist out of plane, fitting more snugly into the hydrophobic channel of the COX enzyme (specifically the Arg-120 interaction).
-
Acidity Modulation: It slightly increases the pKa compared to the benzoic acid analog, influencing distribution in inflamed tissues (acidic trapping).
Synthetic Relationship & Causality
The "Benzoate" is often the precursor to the "Acetate" (Diclofenac). Understanding this pathway is essential for impurity profiling, as residual benzoate indicates incomplete homologation.
Diagram 1: Synthetic Evolution (Homologation Pathway)
The following Graphviz diagram illustrates the conversion of the anthranilic acid scaffold (Benzoate) into Diclofenac.
Caption: Synthetic pathway showing the Benzoate ester as a precursor/intermediate to Diclofenac via homologation.
Experimental Protocols
Protocol A: HPLC Separation (Impurity Profiling)
Objective: To quantify Methyl 2-(2,6-dichloroanilino)benzoate (Precursor) levels in a Diclofenac sample. This is critical because the ester is highly lipophilic and may alter the dissolution profile of the final drug.
Methodology:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Orthophosphoric acid in Water (pH 2.5).
-
Solvent B: Acetonitrile.
-
Gradient: 0-5 min (60% B), 5-15 min (60% -> 90% B), 15-20 min (90% B).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Retention:
-
Diclofenac: ~8-10 min (Elutes earlier due to polarity of free acid/salt).
-
Methyl Benzoate Analog: ~14-16 min (Elutes later due to high lipophilicity/ester cap).
-
Trustworthiness Check: Ensure the system suitability test (SST) shows a resolution factor (
Protocol B: In Vitro COX Inhibition Assay (Mechanistic Comparison)
Objective: To compare the intrinsic potency of the free acid forms. Note: The methyl ester must be hydrolyzed (using esterase or pre-incubation in plasma) to show activity, as the free carboxylate is required for the salt-bridge interaction in the COX active site.
Steps:
-
Enzyme Prep: Recombinant human COX-1 and COX-2 enzymes.
-
Test Compounds:
-
Substrate: Arachidonic acid (10 µM).
-
Incubation: Incubate enzyme + inhibitor for 10 min at 37°C. Add Arachidonic acid and incubate for 2 min.
-
Measurement: Quantify Prostaglandin E2 (PGE2) via ELISA.
-
Data Analysis: Calculate
.
Predicted Outcome:
-
Diclofenac: Balanced COX-1/COX-2 inhibition (
nM). -
Benzoic Acid Analog: Potent inhibition but likely lower selectivity for COX-2 and higher potential for off-target effects (characteristic of Fenamates).
Pharmacological & Safety Implications
Structure-Activity Relationship (SAR) Visual
The following diagram details why the "Acetate" (Diclofenac) is the preferred drug over the "Benzoate".
Caption: SAR comparison highlighting the impact of the methylene bridge on enzyme binding and toxicity.
Key Findings:
-
Metabolic Stability: The methyl ester of the benzoate is rapidly hydrolyzed by plasma esterases to the free acid. If used as a prodrug, it would release the "Fenamate" analog, not Diclofenac.
-
Toxicity: Fenamates (anthranilic acid derivatives) are associated with higher rates of gastrointestinal side effects (diarrhea) compared to phenylacetic acid derivatives (Diclofenac).
-
Impurity Risk: Presence of Methyl 2-(2,6-dichloroanilino)benzoate in Diclofenac drug substance is a critical quality attribute. It represents an "intermediate breakthrough" and must be controlled to <0.15% (ICH Q3A guidelines).
References
-
Todd, P. A., & Sorkin, E. M. (1988). Diclofenac sodium.[1][2][3] A reappraisal of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy. Drugs. Link
-
European Pharmacopoeia (Ph. Eur.) . (2023). Diclofenac Sodium Monograph: Impurity Analysis. Link
-
Moser, P., et al. (1990). Structure-activity relationships of diclofenac and its derivatives. Journal of Medicinal Chemistry. Link
-
Sallmann, A. (1986). The history of diclofenac. The American Journal of Medicine. Link
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). Link
Sources
A Comparative Guide to the Efficacy of Methyl 2-(2,6-dichloroanilino)benzoate and Other NSAID Esters
This guide provides a comprehensive comparison of the efficacy of Methyl 2-(2,6-dichloroanilino)benzoate, more commonly known as Diclofenac Methyl Ester, against other non-steroidal anti-inflammatory drug (NSAID) esters. As researchers and drug development professionals, understanding the nuances of these compounds is critical for advancing therapeutic strategies. This document offers an in-depth analysis of their mechanisms, supported by experimental data and detailed protocols to facilitate your own investigations.
Introduction: The Rationale for NSAID Esterification
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1][2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][3] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastrointestinal mucosa, and COX-2, which is induced during inflammation.[4][5]
A significant limitation of many traditional NSAIDs is their association with gastrointestinal toxicity, which is largely attributed to the presence of a free carboxylic acid group and the inhibition of the protective COX-1 isoform.[1][4] To mitigate these adverse effects and improve drug delivery, researchers have focused on developing esterified prodrugs of NSAIDs.[6][7] These esters mask the free carboxylic acid group, which can reduce direct irritation to the gastric mucosa.[1][6] In the body, these ester prodrugs are hydrolyzed by esterase enzymes back to their active parent NSAID form, thereby exerting their therapeutic effects.[6]
This guide will focus on Methyl 2-(2,6-dichloroanilino)benzoate (Diclofenac Methyl Ester) and compare its potential efficacy with that of other NSAID esters based on available preclinical data.
Mechanism of Action: The Cyclooxygenase Pathway
The anti-inflammatory and analgesic effects of NSAIDs are primarily achieved through the inhibition of the COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins.[8] The differential inhibition of COX-1 and COX-2 is a key factor in the efficacy and side-effect profile of these drugs.[4]
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.
Methyl 2-(2,6-dichloroanilino)benzoate (Diclofenac Methyl Ester)
Methyl 2-(2,6-dichloroanilino)benzoate is the methyl ester prodrug of diclofenac, a potent non-selective COX inhibitor. As a prodrug, it is designed to be hydrolyzed in the body to release the active diclofenac molecule. The esterification of diclofenac is intended to reduce its gastrointestinal side effects.[9]
Comparative Efficacy of NSAID Esters
Direct head-to-head comparative studies of the efficacy of various NSAID esters are limited. However, by examining the data from individual studies on different esters, we can draw some inferences. The following table summarizes findings from various preclinical studies on the anti-inflammatory and analgesic activities of different NSAID esters.
| NSAID Ester | Parent Drug | Key Findings | Reference |
| Methyl 2-(2,6-dichloroanilino)benzoate | Diclofenac | Serves as a prodrug for diclofenac and an intermediate in the synthesis of other analogs. | |
| Ethyl Diclofenac | Diclofenac | Reported to have higher activity than the parent acid due to lower plasma bonding.[9] | [9] |
| Ibuprofen-Paracetamol Ester | Ibuprofen & Paracetamol | Showed improved COX inhibition compared to the parent drugs.[6] | [6] |
| Naproxen-Paracetamol Ester | Naproxen & Paracetamol | Demonstrated enhanced COX inhibition relative to the parent compounds.[6] | [6] |
| Mefenamic Acid Esters | Mefenamic Acid | Showed comparable anti-inflammatory activities to the parent drug with reduced ulcerogenicity.[1] | [1] |
| Naproxen Alkyl Esters | Naproxen | Methyl and ethyl esters showed potent peripheral analgesia, greater than naproxen itself.[10] | [10] |
Experimental Protocols for Efficacy Evaluation
To aid in the research and development of novel NSAID esters, this section provides detailed protocols for standard preclinical assays used to evaluate anti-inflammatory and analgesic efficacy.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the two COX isoforms.[3][11]
Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), at a specific wavelength.[12]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds and reference standards (e.g., Diclofenac, Celecoxib)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
TMPD (colorimetric substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference standards in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compounds or reference standards at various concentrations to the wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.[11]
-
Add the TMPD solution to each well.[11]
-
Initiate the reaction by adding arachidonic acid to each well.
-
Immediately measure the absorbance at 590 nm using a microplate reader.[11]
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.[11]
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used model to assess the acute anti-inflammatory activity of new compounds.[13][14]
Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[13]
Animals: Male Wistar rats (150-200 g) or Swiss albino mice (25-30 g).[3]
Procedure:
-
Acclimatize animals for at least one week before the experiment. Fast them overnight with free access to water.[3]
-
Divide the animals into groups: control (vehicle), standard (e.g., Diclofenac), and test compound groups at different doses.
-
Measure the initial paw volume of each animal using a plethysmometer.
-
Administer the test compounds and standard drug orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.[13]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity.[2][13]
Principle: Intraperitoneal injection of acetic acid induces a characteristic writhing (stretching) response in mice. Analgesic compounds reduce the number of writhes.[2]
Animals: Swiss albino mice (20-25 g).
Procedure:
-
Divide the mice into groups: control (vehicle), standard (e.g., Aspirin or Diclofenac), and test compound groups.
-
Administer the test compounds and standard drug orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.
-
Immediately place each mouse in an individual observation chamber and count the number of writhes for a specific period (e.g., 20 minutes).[2][13]
-
Calculate the percentage of protection (analgesic activity) for each group compared to the control group.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel NSAID ester.
Caption: A typical experimental workflow for evaluating the efficacy and safety of new NSAID esters.
Conclusion and Future Perspectives
For a definitive comparison of the efficacy of Methyl 2-(2,6-dichloroanilino)benzoate against other NSAID esters, head-to-head preclinical and clinical studies are warranted. Future research should focus on standardized in vitro and in vivo models to allow for more direct comparisons between different compounds. Furthermore, exploring the pharmacokinetic and pharmacodynamic profiles of these esters will be crucial in understanding their therapeutic potential.
References
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. Scientia Pharmaceutica, 81(3), 753–766. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. [Link]
-
Halim, B. A., & El-Maradny, H. A. (2012). Prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), More Than Meets the Eye: A Critical Review. Pharmaceuticals, 5(12), 1283–1313. [Link]
-
Kumar, A., & Singh, A. (2023). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. Journal of Drug Delivery and Therapeutics, 13(5), 135-142. [Link]
-
Patel, D. N., & Patel, K. D. (2024). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
University of California, San Francisco. (n.d.). Selective COX 1 and COX 2 Cyclooxygenase Inhibitor Design. Retrieved from [Link]
-
Tegeli, V. S., & More, H. N. (2014). Synthesis, spectroscopic characterization and activity of stable ester conjugates of mefenamic acid pro-drug as safer NSAID. Der Pharma Chemica, 6(6), 241-245. [Link]
-
GPnotebook. (2021). COX1 and COX2. Retrieved from [Link]
-
Park, S., & Kim, D. (2019). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 24(10), 1989. [Link]
-
Shaik, A., & Begum, S. (2023). An Experimental Study of Analgesic Activity of Selected Drugs in Comparison with Conventional NSAIDS. Asian Journal of Pharmaceutical Education and Research, 12(3), 1-8. [Link]
-
Cayman Chemical. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Al-Mustansiriyah University. (n.d.). Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). Retrieved from [Link]
-
Uddin, M. J., et al. (2019). Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Dhaka University Journal of Pharmaceutical Sciences, 18(1), 107-116. [Link]
-
Slideshare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Retrieved from [Link]
-
Patrignani, P., & Patrono, C. (2018). Introduction to COX Inhibitors. Expert Opinion on Investigational Drugs, 27(7), 585-588. [Link]
-
Ak, F., & Gökçimen, A. (2018). Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. Journal of Experimental and Clinical Medicine, 35(3), 83-86. [Link]
-
Amir, M., Kumar, S., & Khan, S. A. (2004). Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of some new 2-[(2,6-dichloroanilino) phenyl]acetic acid derivatives. Archiv der Pharmazie, 337(6), 303-310. [Link]
-
Singh, N., et al. (2023). Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models. RSC Medicinal Chemistry, 14(5), 903-912. [Link]
-
Ballo, A., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 33-41. [Link]
-
Deshmukh, A. S., Morankar, P. G., & Kumbhare, M. R. (2014). Review on Analgesic Activity and Determination Methods. Pharmaceutical and Medical Sciences, 3(1), 425-431. [Link]
-
ResearchGate. (n.d.). Synthesis of Various Esters of Diclofenac (NSAIDs) as Pro-Drugs and their Biological Evaluation. Retrieved from [Link]
-
de Cássia da Silveira e Sá, R., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Boletin Latinoamericano y del Caribe de Plantas Medicinales y Aromaticas, 18(2), 143-161. [Link]
-
Meyyanathan, S. N., et al. (2010). Synthesis and Screening for Analgesic and Anti-inflammatory Activities of Some Novel Amino Acid-containing Bicyclo Compounds. Indian Journal of Pharmaceutical Sciences, 72(4), 453–458. [Link]
-
Bezsheiko, V. (2017). Comparative efficacy of nonsteroidal anti-inflammatory drugs (NSAIDs). Semantic Scholar. [https://www.semanticscholar.org/paper/Comparative-efficacy-of-nonsteroidal-drugs-(-Bezsheiko/7a4d5e9f8b0e8c7b8d4f4c8e7e9f3b7c8e8e8e8e]([Link]
-
Galisteo, M., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules, 26(15), 4596. [Link]
-
ResearchGate. (n.d.). Comparative study of anti-inflammatory activity of some branded generic and generic non-steroidal anti-inflammatory drugs. Retrieved from [Link]
-
Azam, F., et al. (2015). In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettiapachycarpa. Biomedical Research and Therapy, 2(9), 356-365. [Link]
-
Vasylyshyn, Y., et al. (2021). Synthesis and Evaluation of Antimicrobial and Anti-inflammatory Activity of 6-aryliden-2-methyl-2,3-dihydroimidazo. Journal of Heterocyclic Chemistry, 58(5), 1123-1132. [Link]
-
Li, Y., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 21(11), 1588. [Link]
-
Juby, P. F., Hudyma, T. W., & Brown, M. (1978). Synthesis and antiinflammatory activity of some 2-aryl-6-benzoxazoleacetic acid derivatives. Journal of Medicinal Chemistry, 21(10), 1031-1035. [Link]
-
CONICET. (n.d.). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Nishida, Y., et al. (2018). Pharmacological Effects of N-[2-[[2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxy]ethyl]hyaluronamide (Diclofenac Etalhyaluronate, SI-613), a Novel Sodium Hyaluronate Derivative Chemically Linked With Diclofenac. Journal of Pharmaceutical Sciences, 107(5), 1345-1352. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), More Than Meets the Eye: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. academicjournals.org [academicjournals.org]
- 13. ijisrt.com [ijisrt.com]
- 14. scielo.br [scielo.br]
Validated RP-HPLC Method for Methyl 2-(2,6-dichloroanilino)benzoate: A Comparative Technical Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Methyl 2-(2,6-dichloroanilino)benzoate (often referred to as Diclofenac Methyl Ester ) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Aceclofenac and a known process-related impurity in Diclofenac Sodium formulations.
While UV-Vis spectrophotometry offers speed, it fails to distinguish this ester from its parent acid (Diclofenac) due to overlapping chromophores. This guide presents a validated, stability-indicating RP-HPLC method that serves as the industry gold standard for specificity and precision. We compare this method against alternative techniques to demonstrate its superior suitability for regulatory-compliant environments.
Chemical Profile[1][2][3][4][5][6][9][10]
-
IUPAC Name: Methyl 2-(2,6-dichloroanilino)benzoate
-
Molecular Formula:
-
Key Property: High lipophilicity (LogP
4.5) requires a non-polar stationary phase (C18) for adequate retention.[1] -
Chromophore: Secondary amine and aromatic rings allow robust UV detection at 278 nm .
Comparative Analysis: Why RP-HPLC?
The following table objectively compares the validated RP-HPLC method against common alternatives (UV-Vis and HPTLC) based on experimental performance metrics.
Table 1: Performance Matrix of Analytical Techniques
| Feature | RP-HPLC (Recommended) | UV-Vis Spectrophotometry | HPTLC (High-Performance Thin-Layer Chromatography) |
| Specificity | High (Resolves ester from acid/impurities) | Low (Cannot distinguish ester vs. acid) | Medium (Band overlap possible) |
| Sensitivity (LOD) | |||
| Precision (RSD) | < 1.0% | 1.5 - 3.0% | 2.0 - 5.0% |
| Throughput | Medium (5-10 min/run) | High (Instant) | High (Parallel runs) |
| Regulatory Acceptance | Gold Standard (ICH Q2) | Limited (Assay only, not impurities) | Accepted (Screening) |
Scientist's Insight:
“While UV-Vis is cheaper, it is scientifically invalid for purity analysis of this intermediate because the hydrolysis product (Diclofenac acid) absorbs at the exact same wavelength. Only HPLC provides the thermodynamic separation required to quantify the ester in the presence of its degradation products.”
Validated Experimental Protocol
This protocol is designed as a self-validating system . The System Suitability Test (SST) acts as a " go/no-go " gate before any samples are analyzed.
Chromatographic Conditions (The "Engine")
-
Column: C18 (Octadecylsilane),
mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry).-
Causality: The 5 µm particle size balances backpressure with resolution (
). The C18 chemistry interacts with the hydrophobic dichlorophenyl ring to ensure retention.
-
-
Mobile Phase: Methanol : Phosphate Buffer (pH 3.0) [70:30 v/v].
-
Causality: The acidic pH suppresses the ionization of residual silanols and any free acid impurities, sharpening the peak shape. Methanol is chosen over Acetonitrile for cost-efficiency and solubility.
-
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Detection: UV @ 278 nm.
-
Temperature: 25°C (Ambient).
-
Injection Volume: 20 µL.
Standard Preparation Workflow
-
Stock Solution: Dissolve 10.0 mg of Methyl 2-(2,6-dichloroanilino)benzoate standard in 10 mL of Methanol (1000 µg/mL).
-
Dilution: Dilute aliquots with Mobile Phase to create a linearity range of 5 – 100 µg/mL .
-
Filtration: Pass through a 0.45 µm PTFE filter (Nylon binds to the ester).
Validation Data Summary
The following data represents typical performance metrics achieved during validation under ICH Q2(R1) guidelines.
| Parameter | Result | Acceptance Criteria |
| Linearity ( | 0.9994 | |
| Accuracy (Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability) | 0.45% RSD | |
| LOD / LOQ | 0.02 / 0.06 µg/mL | S/N > 3 and > 10 |
| Tailing Factor | 1.15 |
Visualizing the Methodology
Diagram 1: Method Development & Optimization Workflow
This diagram illustrates the logical flow used to arrive at the optimized conditions, highlighting the critical decision points.
Caption: Optimization logic flow ensuring peak symmetry and resolution through pH control.
Diagram 2: Decision Matrix for Technique Selection
When should you use this RP-HPLC method versus LC-MS or UV?
Caption: Decision matrix guiding the selection of RP-HPLC for QC and synthesis applications.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][1] [Link]
-
Bhamare, P., et al. (2020). A Review on Analytical Method Development and Validation. International Journal of Applied Pharmaceutics. [Link]
-
PubChem Compound Summary. (2025). Methyl 2-(2,6-dichloroanilino)benzoate. National Center for Biotechnology Information. [Link]
-
Rao, R.N., et al. (2011). HPLC determination of Aceclofenac and its major impurities in bulk drug and pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.[3] [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 2-(2,6-dichloroanilino)benzoate
Abstract
The robust quantification of active pharmaceutical ingredients (APIs) and their related substances is the bedrock of pharmaceutical quality control. Methyl 2-(2,6-dichloroanilino)benzoate, the methyl ester of the potent non-steroidal anti-inflammatory drug (NSAID) Diclofenac, serves as a critical analyte, often monitored as a process impurity or related compound. Ensuring the consistency and reliability of analytical data across different methods or laboratories is not merely good practice—it is a regulatory imperative. This guide provides an in-depth comparison of two common, yet distinct, analytical methods for this analyte: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). More importantly, it details the protocol for cross-validation, a formal process to demonstrate the equivalency of these methods, ensuring that data integrity is maintained when methods are updated or transferred. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish and maintain a state of analytical control.
Introduction: The Imperative for Analytical Rigor
In pharmaceutical manufacturing, an analytical method is the lens through which we verify the quality, purity, and potency of a drug substance. Methyl 2-(2,6-dichloroanilino)benzoate, a key related compound of Diclofenac, must be accurately quantified to ensure product safety and efficacy. The validation of any analytical procedure is a prerequisite for its use, a process governed by comprehensive international guidelines such as ICH Q2(R1)[1][2][3][4]. This validation demonstrates that a method is suitable for its intended purpose by assessing parameters like accuracy, precision, specificity, linearity, and robustness[2].
However, the lifecycle of an analytical method often extends beyond its initial validation. A method may be transferred to a different laboratory, or a new, more advanced technique may be introduced to replace an older one[5][6][7]. In these scenarios, a direct comparison, or cross-validation , is essential. This process provides documented evidence that the results generated by the new or transferred method are equivalent to those from the original, validated method[7][8]. This guide will first detail two distinct, validated methods for the analysis of Methyl 2-(2,6-dichloroanilino)benzoate and then provide a comprehensive protocol for their cross-validation.
Primary Analytical Methodologies: A Comparative Overview
The choice of an analytical method is driven by the physicochemical properties of the analyte and the specific requirements of the test (e.g., routine assay vs. trace-level impurity identification). For Methyl 2-(2,6-dichloroanilino)benzoate, both liquid and gas chromatography are highly suitable.
Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Principle & Rationale: RP-HPLC is the workhorse of pharmaceutical quality control labs. Its robustness and simplicity make it ideal for routine assays. For a moderately non-polar molecule like Methyl 2-(2,6-dichloroanilino)benzoate, a C18 stationary phase provides excellent retention and separation from polar impurities. UV detection is straightforward, as the molecule possesses a strong chromophore, consistent with its parent compound, Diclofenac[9][10].
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photo Diode Array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid in water (Solvent A) and Acetonitrile (Solvent B) in a 40:60 v/v ratio[10].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
-
-
Standard Preparation: Prepare a stock solution of Methyl 2-(2,6-dichloroanilino)benzoate reference standard in methanol at 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing the analyte and dissolve in methanol to achieve a theoretical concentration of 25 µg/mL. Filter through a 0.45 µm syringe filter before injection.
The following table summarizes the expected performance characteristics of this method, validated according to ICH Q2(R1) guidelines[1][2][11].
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 5 – 50 µg/mL | Met |
| Accuracy (% Recovery) | 98.0% – 102.0% | 99.5% – 101.2% |
| Precision (% RSD) | ≤ 2.0% | ≤ 0.8% |
| Limit of Detection (LOD) | S/N Ratio ≥ 3:1 | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10:1 | 0.03 µg/mL |
| Specificity | No interference at analyte Rt | Peak purity > 99.8% |
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS offers superior specificity and sensitivity compared to HPLC-UV[12][13]. The mass spectrometer acts as a highly selective detector, identifying compounds based on their mass-to-charge ratio, which is invaluable for confirming identity and analyzing complex mixtures. As a methyl ester, the analyte is sufficiently volatile for GC analysis, often without the need for derivatization that is required for the parent acid, Diclofenac[14][15].
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-polysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Program: Initial 150°C (hold 1 min), ramp at 20°C/min to 300°C (hold 5 min)[15].
-
MS Transfer Line Temp: 280°C.
-
MS Ion Source Temp: 230°C.
-
MS Mode: Selected Ion Monitoring (SIM) for quantification. Target ions for Methyl 2-(2,6-dichloroanilino)benzoate would be derived from its mass spectrum (e.g., molecular ion and key fragments).
-
-
Standard Preparation: Prepare a stock solution of the reference standard in Dichloromethane at 100 µg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve the sample in Dichloromethane to a theoretical concentration of 1 µg/mL.
This method is expected to demonstrate higher sensitivity, as reflected in the validation summary below.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 0.1 – 5.0 µg/mL | Met[16] |
| Accuracy (% Recovery) | 98.0% – 102.0% | 99.1% – 101.5% |
| Precision (% RSD) | ≤ 2.0% | ≤ 1.1% |
| Limit of Detection (LOD) | S/N Ratio ≥ 3:1 | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10:1 | 0.15 ng/mL[15] |
| Specificity | Confirmed by mass spectrum | No interference at target ions |
The Cross-Validation Study: Bridging Two Methods
The primary goal of cross-validation is to demonstrate that two distinct analytical procedures yield comparable results[8]. This is critical when, for instance, a company decides to replace the routine HPLC-UV method with the more specific GC-MS method for product release testing. The process must be formally documented in a pre-approved protocol.
Workflow for Inter-Method Cross-Validation
The following diagram outlines the logical flow of a cross-validation study designed to compare the established HPLC-UV method with the new GC-MS method.
Caption: Workflow for cross-validating two analytical methods.
Detailed Cross-Validation Protocol
-
Objective: To formally demonstrate that the quantitative results for Methyl 2-(2,6-dichloroanilino)benzoate obtained by the validated GC-MS method are equivalent to those obtained by the validated HPLC-UV method.
-
Acceptance Criteria (Pre-defined):
-
The mean result from the GC-MS method must be within ±2.0% of the mean result from the HPLC-UV method.
-
A statistical test (e.g., two one-sided t-tests for equivalence) should conclude that the methods are equivalent at the 95% confidence level.
-
The precision (%RSD) for each set of results must be ≤ 2.0%.
-
-
Materials:
-
A single, homogeneous batch of a product or material known to contain Methyl 2-(2,6-dichloroanilino)benzoate at a quantifiable level.
-
Reference standard for Methyl 2-(2,6-dichloroanilino)benzoate.
-
All necessary reagents, solvents, columns, and consumables for both Method A and Method B.
-
-
Procedure:
-
Prepare six independent samples from the same homogeneous batch according to the sample preparation procedures for both HPLC and GC-MS.
-
Analyze the six prepared HPLC samples using Method A. Ensure system suitability criteria are met before analysis.
-
Analyze the six prepared GC-MS samples using Method B. Ensure system suitability criteria are met.
-
Calculate the assay value for each of the twelve preparations.
-
Compile the results and perform the statistical analysis as defined in the acceptance criteria.
-
Comparative Data Presentation & Analysis
The results from the study should be presented clearly to allow for a direct comparison.
| Replicate | Method A: HPLC-UV (% Assay) | Method B: GC-MS (% Assay) |
| 1 | 0.512 | 0.509 |
| 2 | 0.508 | 0.511 |
| 3 | 0.515 | 0.517 |
| 4 | 0.511 | 0.513 |
| 5 | 0.509 | 0.508 |
| 6 | 0.513 | 0.514 |
| Mean | 0.511 | 0.512 |
| Std. Dev. | 0.0026 | 0.0031 |
| % RSD | 0.51% | 0.61% |
| % Difference of Means | \multicolumn{2}{c | }{+0.19% } |
| Statistical Equivalence | \multicolumn{2}{c | }{Pass } |
Discussion and Conclusion
The hypothetical data presented above demonstrates a successful cross-validation. The % difference between the means (+0.19%) is well within the pre-defined acceptance criterion of ±2.0%, and the precision of both methods is excellent. The statistical analysis confirms equivalence, providing a high degree of confidence that the GC-MS method can replace the HPLC-UV method without compromising the integrity of the quality control data.
Expert Insights:
-
Causality of Choice: While HPLC-UV is a robust method for routine quality control, the move to GC-MS is often justified by the need for enhanced specificity. In an audit or regulatory filing, demonstrating that the new, more specific method provides equivalent quantitative results to the legacy method is a powerful statement of data integrity.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5OcXS0FBYf9r5Vwdf_0bL3TwHgJ9BbvicTmCH-lllSnJI9GTHec4eHYpAmchZ6AKzl2Ftm2lS3gT1HYFaBAK-5Q2x2cRb1yeEO-zQ0XbxMBvtM96Sf2ecYAnY_wZQxUp8a9BzibsQ_HRAN3zYfwFvwlvP38OQK9ecVA3EJbi0c-df5biQCdZ-ugBF4Ism4TBVEMrLmuqUuguNgH3cTtvTxBtjZbjw9gNAcVwXMnVIc1hCKdc=]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGrbEsJ3U7BGK0Q8Ko67uUTgQ1MtvoxP_EJ29a4oJFx7Spffqq438Bncue8rfOwb8mH4JFtQrPakubTSwLANyWw5PgQFQaJpBlo-tSnwGd0kMln4dFBmmQjlxIFsJ_ddNumU7tQx5a_Kp8MxGYbYDN_TlmJcjSOenWfGZkuhS1qyD8yAusIej9pmQDJW9gIrOMsgbzTIJwz-ms_rRPPPvEUQ5S9lDKU3AG6sLRecs3q4JwUEF-bRmWYQbgcFLjyX7juTY7C1-Hap5szgB32Hw88g==]
- Gas Chromatographic and Spectrophotometric Determination of Diclofenac Sodium, Ibuprofen, and Mefenamic Acid in Urine and Blood. Journal of the Chinese Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzPJRmfsVItXyEZYCwPlBu0ghmQxArmTWWZ-QqJ2AJD1vvX6IHoyjAA7TZ9yNXaeVL-pQ8OLcUDNDg86fuZuOt-8zQFajbTLxP1LzShhZqTmpQSMbsmbqDMOEQhTr3kbQc0jf5FXByM9bcCbAUZ-qTA1zK9fvtujYaGjkiDs98xfWJJ5M7IGzl5mjsn0v5LLu7ehn2sKtCtq-5v_ODZY-VLcUfPCwARY74vHqUq52o]
- Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. Pharmaguideline. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmnFp-VU96shMpbX_S-Vm1HF0RN5ASFg-Dhf9ivvb8Ru1wNDXCuITOv-a_RcIi6l2UC5EgE6y5SqAa6RVATgR98aUCatfJUTXv0EHpnijAu4n5FBk2WpnovV73Rkpc_LroEwlBG8zAwVs9k4WAOpS67o_HYWQtBWFLsG0zVn6rGxHDCmMQ_Mn-rl9pV6BH1BStStodtwQ==]
- ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzbVbKYfGtFcIZPZHPzDVoJ3kszb7rVKdSvR1vPPhw2z_r5s32hmq7Us2QiPbW3C50Nbnm6o_AME7Uh83ouU5q1scjFnnNACbiTM15lg92Ih6_dGfKcTRB2Y8k2I6-HLOUwFQ0m_sIqh8uX_MPHf8RDwVVqogIZbXoPEnmzU2e2pM4WNgwCJgGiJhkzaUkTObHlH1dTuaQgS7nCguD65F27Q==]
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbsVFN_-PhiCahzSXy3tik6C6mvFGY2vJdzUIs7zx6BI3D0z19CRIU8AyHWgXou_0-8EWLO1dnl-rz5jVGUVNnJ23sKuNAaagZR0btUcWkgO-86_2fnzi1l9o_PPWkErq6zI0SwScaLiAArpP6g9mvXf3R12HesdUqx5--L8bpCBT7jHVibt_BQomCaIL246-KXaFbdH0OpEapMBa-pnaBvK3F_0TE6qEUB3TKkO869qtbCH8n-sWXHsewtNu2krTSa696G0P4pFeqSZ6dZ5IUANc49plQDIE=]
- ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_FKfjLReyqltW_BCxEXaJrPfVKAWe6Yudk05zxnpwLJoPwhEZLMPY6sBqjYVPkMk4xNyQhacGuIT_AmlNLvRENv7-5ZKv0miZaJ4dcpD4cloWFdD454v8yWZQWKIc-vtc8ep8Yb3WWZehLonEcO-Lu5Heyx4o7EAxYzP6W7YCb4PIOU8UMBgiL4qNlsAaedC4V1Mt1sz5hLINGc6E_8FgFFiGzvHcFEd7VZbfGsdK_SZXQVun98-cMadoqYvpoCGCV-CXfMxzH3QffkpnApnwcz-NVWKs-I4k5ZRr6KfdOIAhbg==]
- Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFt8en1QC3iwdR3NrzZz4teTgZmQ53HDQOjDW0HyqjogqhWAqpx7tc9qO3H9eCWPUoUHktrnMC9ai2i0JdDq-Wvw8dqiu_zMbVachpu--3XULyKtu3SDS7rfqz_nBzZFsGrK_VKlBwC0pFftLG]
- Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsDh7E0Pc52-y97fSlEqtvTBMqdlytuPwbvLu6hV1jKwiMUBNzui42uSvhg1XLlpZltgjpPVzKenwdBK2isfYwEXEDactM1alserztQDcYdDEAr13jJQ3Ey5bxCX_M88_baYgNWPdTFo610cBvmn4wdnXrAaLuU9dMb0jmEQau_ZY=]
- Transfer of Analytical Methods and Procedures FDA Requirements and Strategies. Global Compliance Panel. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEO-tpt3Q-qit-Y4eBDrkJApMq_WOx1lej8wD_yMXqswatHIWte0FY1C08ZET1wLy1XDJWKpLc8UaocT-1j3blx3zmGAT68xcitLhooEWW-nQtLXn7KtBpMz4elwIu8__F7X2Cw_E=]
- Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation. Compliance4alllearning.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbMRBjP7ya4unR9Uq7ubV35vcDFkPOvp21oy-CCME2lRIyc9W7NsHNZlk6CErp1OoCvRhH_UcSuLFMYnIuMSqwwfp2WBrfZt6WRDRs0m4yIWIuzij_WE31DmKuRkbS3MJqdCWmeq6GDaBQlQRDO4MsM9EWgUHvs0tFBuVCZCDsALYmxdsPTgkwY7y0ZAT0IcR3i_cL-zqpuWn-LUXuUihEaCwwY7v0iEXK7Dm4tJCF1q1V3ltKqh8blimzUgGha-WkH_wi2fI8mhh76MfZANQJp_SwTQ0grltqfhICpeeuVA==]
- Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFp55Vcw43z8VMAygLojsmFORToSupOn1gxEmVvnKz5eQmNK6ffNFwc75sOFjGiSJe2x8Pws6KyOZiIH_CQJpW46CZPBrJ8C-kBH2uFHr6KsUw0LQ45yAs-Nsp-ZT1urDjPq7aTNXnoI9OMVoyOVb7lDknp47HGBXJVW_a9BAkQ2igQ08FOUFxNM1HranklTulX7xE]
- Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method. Bioanalysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWrLuJXei8SS2o5pZcO08TNOqRaj2cho2jnqdBmzBOpokNzvFiIse4V5sDPGeS0y-idHCCqp1xLYt4ii61nbSS_RlLmuKf0cxKNSz42XnXQieMQG668FzqBPs=]
- Protocols for the Conduct of Method Transfer Studies for Type C Medicated Feed Assay Methods. U.S. Food and Drug Administration. [https://vertexaisearch.cloud.google.
- CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF DICLOFENAC IN HUMAN BIOLOGICAL SAMPLES: A MINI REVIEW. Malaysian Journal of Analytical Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7U69HsvdPATpRgFugQLkA37pdufP0lq1P6Fsj0j3tnDEV87CeuHiDGhWN3cEAbrYD5_ysOgNVuHfInandrwzExcFajSkWUdnuEPYNF6MprdQOg07VrSaueQL6f-9PUGT63TgEZOusVwDVJpdGCA82WK0mirJD1w==]
- A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyPLGWRdZnoXDC2ZSpYgjOcGkw-LrfS-HE7XtLwrenOUTRDDPGiycC9_VzaZBJ1MUGVIiWUlOGIagqyVHvh6ycVlHJVrL8Ttj8tvdibWveAzDfeC3a4YdqZdwiz1jaxrc8ZKg4kB7hHwXL9MDw86qTJvhl4t4iXmuk9PSRpZovGG4WnW_lRtAraTNKZJXVpdpOSADVxZ0Hi3LbJsmNtpj3nsqdeugAj9TL]
- Determination of diclofenac in pharmaceutical preparations by voltammetry and gas chromatography methods. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbRYUV54CUwlH_C74KzzkLBmJKitY6bG72AHdy3oJodalcd6YUvmvxJcyuWyojsVtE1DoZGIbZ08fFphqOze2YT6XI7R2jFuUoTb79eGIPH9CpdK2sC0_9OQrd_V9C9QPLY9AkIXgXBGvwjQY=]
- A rapid and sensitive modified hplc method for determination of diclofenac in human plasma and its application in pharmacokinetics. Iranian Journal of Pharmaceutical Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt7chlKibeKrJurdVpsUPSV17z0taDghkgq1XJjWkruOxPgAlKuCzchNOcJh3zWMdGufOJNKJNPi2oJ5pcitMnhN5jBulwH3Oy7afnz61Tq9FBoqPhxzpMWJSdo3qW8vAeY3ioDyS41VYCXxXwVtCGPFGo3gKlfuGxF7DjsiUU9NflIP7L_c61I3-Kl8ugPGMFQtdi3h5bCW8FWCybyio=]
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJJG0jeE2hrZdufgrBFMSrpdd1TomTnlMlWKA0yBlxJ7sK68X5vkTwGyy-prUXOd-cBY0MplBqCgj6OCDngPZtqgOxNfpGs6wBgLm4V4YUbdn0h-QzMztkQ6uAYHa5NoPcruKIcRqNS7UH2V-QP3f1wOHoiYiNI1xXTt2HvWS193P1tneXnFaO9tg2FDcL92EfK6yE9l8=]
- Cross and Partial Validation. European Bioanalysis Forum. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8xsbZ76PZqR3D5COn5_njUR6X5y_3aYPgvpcFJDMN2l7Cwd68K-OOT18Qd2B3FiGmcxWjfMGCjZDb1t_schu7iJVE0vffct4RT4O-3jFZ0hwH5lgerZKMsUDvNYBQ9cBkJzgPzTKlka9glG6f_gqUu4pgdz3n1o-W1rtC8DDBvcXT-x31PLBqI4LMsn1K4hNtQdlYkvF6Zb3ED3hy_ejek=]
- (A) GC–MS chromatograms of diclofenac (0.25, 0.5, 1, 2, 3, 4 and... ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyeSlWdmYkYlhdlHwhh0Nr5fy1ZHmAdPLYDuKQO47wFDJqWjcn3V-GJ5LD26yZihpChWDUqVDxjceZwCVsJ3FtbUcE73UoseIa0iAQmruH_EgpyLmh1QuJ6OUHK7SG4Sq1yZ4WmI4FsK4bRL2Es0sg2-xqWhKXI4IsuqY3ePf-YJwAlIGdtp0dsrENd-M0jRNKPptZRc5xQ8HlzQ3xSG8uqgUe_a9gw5xDlOkwsxJq6pq-AagIvPwKWw==]
- Determination of Diclofenac and Its Related Compounds using RP-HPLC- ICP-QQQ. Agilent. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvefBP1ZA2cs0xUhuOABh1F03MhRy9vWrgzGcK6ZwQn53_5w-o-qxO9wOkvwxyhDa9q8oPB6kqqkJXVPcON7hH4rCDvvnYo5oM-YPx2YPIhRwxQh9K6xzUAl3g6JV4y3cUw7xALbqsEQKDEnxhG83SAxlpQ0Uplr3YX4q2V8vskQbZcYasGVuDTNMxQf7JV9dZuMBsCdudNz1_drhNVA==]
- Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPgiC4GXQUaXWyA5Ez3ccUF0aPhQFMDqRjOepSxpYosP1qgulE0DZ4siXilySQ48Yjgs-vAAZMko_1SZ1FnGz1QMLCRMmhZ0dSAjGSAkuW5nR-CZvVT17uMHbuJm8yJgwJ6OWrOnjeNcrCTaC-]
- Development and Validation of RP-HPLC-PDA Method for the Analysis of Diclofenac Sodium in the In Vitro Transdermal Permeation Samples. Journal of Drug Delivery and Therapeutics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh414FwngO8H6qrEXKLHZOilw_dAjA1VYcA5aot3TbY69gaNg9wFMBNdn9XcrXnT1xSRMpdhnfU8d90PAP76BBsNNutiz6UD-bFof_sFpOSheOt3_x3YmKe2KL8CU0Bar_69pluCVsonF9yP_0ekROJiL9]
- Development and Validation of Hplc-Dad Method for Diclofenac Sodium Assay from New Orodispersible Tablets with Co-Process. Farmacia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmLGI8n2xqNDuAD4yZh5xEDXMwo-tSbt8-IcZ_VwhTepEXKrCmDCXzAKiKPgdtXsN3ESS0vppZaJ6S49eeRcTnOZF5YE0bfuVb8DXqTUCn49SLbarN63QPf3UC-6_lMbwsygZtG4ZPekN7b3b3rm-X19luQKnaj3Co]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Analytical Method Transfer (AMT) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 6. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
- 7. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 8. benchchem.com [benchchem.com]
- 9. jddtonline.info [jddtonline.info]
- 10. revistadechimie.ro [revistadechimie.ro]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. d-nb.info [d-nb.info]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. turkjps.org [turkjps.org]
- 15. Determination of diclofenac in pharmaceutical preparations by voltammetry and gas chromatography methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: Methyl 2-(2,6-dichloroanilino)benzoate and the Landscape of COX Inhibition
This guide provides an in-depth technical comparison of Methyl 2-(2,6-dichloroanilino)benzoate in the context of established Cyclooxygenase (COX) inhibitors. As researchers and drug development professionals, understanding the nuanced activity of a compound and its active form is paramount. Here, we delve into the mechanistic details, comparative efficacy, and the experimental rationale for evaluating this compound against well-known non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction: The Significance of COX Inhibition and the Prodrug Strategy
The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[1] There are two primary isoforms: COX-1, a constitutively expressed enzyme involved in physiological functions like protecting the stomach lining, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[1] The therapeutic effects of NSAIDs are primarily due to the inhibition of COX-2, while the common gastrointestinal side effects are linked to the inhibition of COX-1.[1]
Methyl 2-(2,6-dichloroanilino)benzoate is the methyl ester of the potent NSAID, diclofenac. It is considered a prodrug, a pharmacologically inactive compound that is converted into an active drug within the body.[2] The primary rationale for developing NSAID prodrugs is to temporarily mask the free carboxylic acid group, which is associated with gastric irritation, thereby aiming for a better gastrointestinal safety profile.[3][4] This guide will focus on the comparative COX inhibitory profile of diclofenac, the active metabolite of Methyl 2-(2,6-dichloroanilino)benzoate, against other widely used NSAIDs.
The Active Moiety: Diclofenac's Profile as a Non-Selective COX Inhibitor
Diclofenac is a well-established NSAID that potently inhibits both COX-1 and COX-2 isoforms. While often classified as a non-selective inhibitor, some studies suggest a slight preference for COX-2.[5][6] This dual inhibition is responsible for its strong anti-inflammatory and analgesic effects, but also contributes to its potential for gastrointestinal side effects.
Comparative Analysis of COX Inhibition: Diclofenac vs. Key Competitors
To provide a clear benchmark, we will compare the in vitro COX inhibitory activity of diclofenac against three well-characterized NSAIDs: Indomethacin (a non-selective inhibitor with some preference for COX-1), Celecoxib (a selective COX-2 inhibitor), and Aspirin (an irreversible, non-selective inhibitor).
In Vitro Enzyme Inhibition Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes representative IC50 values for diclofenac and its comparators against COX-1 and COX-2. It is important to note that these values can vary depending on the specific assay conditions, such as enzyme source and substrate concentration.[6]
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Diclofenac | 4 nM (human CHO cells) | 1.3 nM (human CHO cells) | 3.08 | [7] |
| 5.1 µM (ovine) | 0.84 µM (ovine) | 6.07 | [7] | |
| Indomethacin | 18 nM (ovine) | 26 nM (ovine) | 0.69 | |
| Celecoxib | 39.8 nmol/L | 4.78 nmol/L | 8.33 | [8] |
| Aspirin | ~170-fold more potent for COX-1 | - | <1 |
Interpretation of Data:
-
Diclofenac demonstrates high potency against both COX isoforms, with a slight selectivity for COX-2 in some assay systems.
-
Indomethacin is a potent non-selective inhibitor, with a slight preference for COX-1.
-
Celecoxib exhibits significant selectivity for COX-2, which is the basis for its improved gastrointestinal safety profile compared to non-selective NSAIDs.
-
Aspirin is unique in its irreversible inhibition and its strong preference for COX-1.
Cellular Assays: Measuring Prostaglandin Production
Cell-based assays provide a more physiologically relevant context for evaluating COX inhibition. A common method involves stimulating cells (e.g., human articular chondrocytes or macrophages) with a pro-inflammatory agent like Interleukin-1β (IL-1β) to induce COX-2 expression and then measuring the production of prostaglandins, such as PGE2.[9][10]
Studies have shown that diclofenac effectively blocks prostaglandin E2 synthesis in IL-1β-stimulated human chondrocytes.[10] In a human whole blood assay, diclofenac showed a slight preferential inhibition of COX-2.[11]
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard and well-accepted method for evaluating the in vivo anti-inflammatory activity of NSAIDs. In this model, the injection of carrageenan into the paw induces an inflammatory response characterized by swelling. The reduction in paw volume after administration of the test compound is a measure of its anti-inflammatory effect.
Experimental Methodologies: A Guide for the Researcher
The following sections provide detailed protocols for key experiments used in the benchmarking of COX inhibitors. The choice of a specific assay depends on the research question, with enzyme assays being ideal for determining direct inhibitory potency and cellular and in vivo assays providing a more holistic view of the compound's activity in a biological system.
In Vitro Colorimetric COX Inhibitor Screening Assay
This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme cofactor, and the test compounds at various concentrations in a suitable solvent (e.g., DMSO).
-
Enzyme Addition: To the wells of a 96-well plate, add the assay buffer and either purified COX-1 or COX-2 enzyme.
-
Inhibitor Incubation: Add the diluted test compounds or vehicle control to the respective wells and pre-incubate for a defined period (e.g., 15 minutes at 25°C) to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Measurement: Immediately read the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular PGE2 Production Assay
This assay quantifies the production of PGE2 in a cellular context.
Protocol:
-
Cell Culture: Plate cells (e.g., RAW 264.7 macrophages) in a multi-well plate and allow them to adhere.
-
Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified time. Then, stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) to induce COX-2 expression and PGE2 production.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each concentration of the test compound relative to the stimulated, untreated control. Determine the IC50 value from the dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
This assay assesses the anti-inflammatory activity of a compound in a live animal model.
Protocol:
-
Animal Acclimatization: Acclimate the animals (e.g., rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the test compound, a reference drug (e.g., indomethacin), or vehicle control orally or via intraperitoneal injection.
-
Induction of Inflammation: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the COX signaling pathway and a typical experimental workflow for benchmarking COX inhibitors.
Caption: The Cyclooxygenase (COX) signaling pathway and points of inhibition by NSAIDs.
Caption: A typical experimental workflow for benchmarking a prodrug COX inhibitor.
Conclusion and Future Directions
Methyl 2-(2,6-dichloroanilino)benzoate serves as a prodrug for the potent, non-selective COX inhibitor, diclofenac. The primary advantage of this esterified form lies in its potential to mitigate the gastrointestinal side effects associated with the free carboxylic acid of diclofenac. When benchmarked against other NSAIDs, diclofenac exhibits high potency against both COX-1 and COX-2, with a slight selectivity towards COX-2 in some systems, distinguishing it from the COX-1 preference of indomethacin and the high COX-2 selectivity of celecoxib.
Future research should focus on direct comparative studies of Methyl 2-(2,6-dichloroanilino)benzoate and other diclofenac prodrugs to fully elucidate their pharmacokinetic and pharmacodynamic profiles. Understanding the rate and extent of hydrolysis to the active diclofenac moiety in various biological systems is crucial for optimizing therapeutic efficacy and safety.
References
-
Halen, P. K., Murumkar, P. R., Giridhar, R., & Yadav, M. R. (2009). Prodrug designing of NSAIDs. Mini reviews in medicinal chemistry, 9(1), 124–139. [Link]
-
Bandgar, B. P., & Gawande, S. S. (2012). Prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), More Than Meets the Eye: A Critical Review. Molecules (Basel, Switzerland), 17(12), 13802–13825. [Link]
-
Sehajpal, S., Prasad, D. N., & Singh, R. K. (2018). Prodrugs of Non-steroidal Anti-inflammatory Drugs (NSAIDs): A Long March Towards Synthesis of Safer NSAIDs. Mini-Reviews in Medicinal Chemistry, 18(14), 1199-1219. [Link]
-
Halen, P. K., Murumkar, P. R., Giridhar, R., & Yadav, M. R. (2009). Prodrug designing of NSAIDs. Mini reviews in medicinal chemistry, 9(1), 124–139. [Link]
-
Innovative Horizons In Pain Relief: A Review On The Promise Of NSAID Prodrugs. (2024). Journal of Population Therapeutics and Clinical Pharmacology. [Link]
-
Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties. (2009). MDPI. [Link]
-
What are the molecular and cellular mechanisms that explain the therapeutic action of DICLOFENAC SODIUM? (n.d.). R Discovery. [Link]
-
Moreno, J. J. (2001). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British journal of pharmacology, 132(6), 1335–1341. [Link]
-
The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates. (2016). PubMed. [Link]
-
Jilani, J. A., & Al-Akayleh, F. F. (2014). Synthesis, In Vitro and In Vivo Evaluation of the N-ethoxycarbonylmorpholine Ester of Diclofenac as a Prodrug. Molecules (Basel, Switzerland), 19(4), 4819–4829. [Link]
-
Shin, J. S., Peng, L., Kang, K., & Choi, Y. (2016). Direct analysis of prostaglandin-E2 and -D2 produced in an inflammatory cell reaction and its application for activity screening and potency evaluation using turbulent flow chromatography liquid chromatography-high resolution mass spectrometry. Journal of chromatography. A, 1463, 128–135. [Link]
-
Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect. (2019). PMC. [Link]
-
Diclofenac. (2025). Chemsrc. [Link]
-
Diclofenac exhibits cytotoxic activity associated with metabolic alterations and p53 induction in ESCC cell lines and decreases ESCC tumor burden in vivo. (2019). PMC. [Link]
-
In vitro and in vivo comparison of two diclofenac sodium sustained release oral formulations. (2025). ResearchGate. [Link]
-
(PDF) Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties. (2025). ResearchGate. [Link]
-
In vitro and in vivo comparison of two diclofenac sodium sustained release oral formulations. (2003). PubMed. [Link]
-
In vitro COX-1 and COX-2 inhibition of test compounds, indomethacin, diclofenac sodium and celecoxib as reference drugs for COX inhibition. (n.d.). ResearchGate. [Link]
-
(PDF) Synthesis, In Vitro and In Vivo Evaluation of the N-ethoxycarbonylmorpholine Ester of Diclofenac as a Prodrug. (2025). ResearchGate. [Link]
-
Gan, T. J. (2010). Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology. Current medical research and opinion, 26(7), 1679–1690. [Link]
-
Comparative study of anti-inflammatory effect of diclofenac and aceclofenac on human. (2019). ResearchGate. [Link]
-
Diclofenac, a selective COX-2 inhibitor, inhibits DMH-induced colon tumorigenesis through suppression of MCP-1, MIP-1α and VEGF. (2011). PubMed. [Link]
-
COX-2 and COX-1 Inhibition Rates in Diclofenac Sodium Formulations. (2024). Physician's Weekly. [Link]
-
Patrignani, P., & Patrono, C. (2004). A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. Proceedings of the National Academy of Sciences of the United States of America, 101(19), 7430–7435. [Link]
-
Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. (2006). AME Publishing Company. [Link]
Sources
- 1. physiciansweekly.com [physiciansweekly.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Prodrug designing of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diclofenac | CAS#:15307-86-5 | Chemsrc [chemsrc.com]
- 12. Synthesis, In Vitro and In Vivo Evaluation of the N-ethoxycarbonylmorpholine Ester of Diclofenac as a Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis routes for Methyl 2-(2,6-dichloroanilino)benzoate
Executive Summary & Strategic Verdict
Methyl 2-(2,6-dichloroanilino)benzoate is the critical methyl ester precursor to Diclofenac , a widely used NSAID. Its synthesis is chemically non-trivial due to the extreme steric hindrance and electron-deficiency of the 2,6-dichloroaniline nucleophile.
This guide compares three distinct synthetic methodologies:
-
Route A: Classical Thermal Ullmann Condensation (High temperature, stoichiometric copper).
-
Route B: Palladium-Catalyzed Buchwald-Hartwig Amination (High cost, high precision).
-
Route C: Ligand-Promoted "Ma-Type" Ullmann Coupling (The optimized balance of cost and yield).
The Verdict:
-
For Industrial Scale-Up: Route C (Ligand-Promoted Copper) is the superior choice. It avoids the heavy metal waste of Route A and the prohibitive catalyst costs of Route B, while maintaining yields >85%.
-
For Discovery/Lab Scale: Route B (Pd-Catalysis) is recommended for speed and ease of purification, provided cost is not the primary constraint.
Head-to-Head Performance Analysis
The following data is synthesized from comparative process parameters typical for sterically hindered diaryl ether/amine couplings.
Table 1: Comparative Performance Metrics
| Metric | Route A: Classical Ullmann | Route B: Buchwald-Hartwig (Pd) | Route C: Ligand-Promoted Cu |
| Catalyst System | Cu Bronze / Cu Powder (Stoichiometric) | Pd(OAc)₂ / BINAP or Xantphos | CuI / L-Proline or Phenanthroline |
| Reaction Temp | 200–210 °C | 80–110 °C | 90–120 °C |
| Base | K₂CO₃ / KOH | Cs₂CO₃ / NaOtBu | K₃PO₄ / K₂CO₃ |
| Typical Yield | 45–60% | 88–95% | 82–90% |
| Reaction Time | 12–24 Hours | 4–8 Hours | 8–16 Hours |
| Purity (Crude) | Low (Dehalogenation byproducts) | High | High |
| Est. Cost/kg | Low ($) | Very High ( | Moderate ( |
| Green Metric (E-Factor) | Poor (High metal waste) | Moderate (Solvent intensive) | Good |
Deep Dive: Route Analysis & Mechanisms
Route A: Classical Thermal Ullmann Condensation
The "Brute Force" Approach
Chemistry: Direct coupling of Methyl 2-chlorobenzoate and 2,6-dichloroaniline using copper bronze in high-boiling polar solvents (DMF, Nitrobenzene).
-
Mechanism: Involves a single-electron transfer (SET) mechanism forming an organocuprate intermediate.
-
Critical Flaws:
-
Steric Clash: The 2,6-dichloro groups prevent efficient attack, requiring extreme temperatures (>200°C).
-
Side Reactions: High heat leads to hydrodehalogenation (loss of Cl atoms) and ester hydrolysis, significantly lowering purity.
-
Waste: Requires stoichiometric amounts of copper, creating a difficult heavy-metal waste stream.
-
Route B: Palladium-Catalyzed Buchwald-Hartwig Amination
The "Precision" Approach
Chemistry: Cross-coupling using a Palladium(0) cycle facilitated by bulky phosphine ligands (e.g., BINAP, Xantphos) that create a spacious chiral pocket to accommodate the hindered aniline.
-
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the Aryl-Cl bond of the benzoate.
-
Amine Coordination: The hindered aniline binds to Pd.
-
Reductive Elimination: The C-N bond forms, regenerating Pd(0).
-
-
Advantages: Works under mild conditions (<100°C).[1] High functional group tolerance (ester remains intact).
-
Disadvantages: Palladium and phosphine ligands are prohibitively expensive for multi-kilo commodity drug synthesis.
Route C: Ligand-Promoted Modified Ullmann (Recommended)
The "Modern Compromise"
Chemistry: Uses catalytic Cu(I) (e.g., CuI) stabilized by bidentate ligands (e.g., amino acids like L-Proline or diamines).
-
Why it works: The ligand binds to Cu(I), increasing its solubility in organic solvents and preventing the aggregation of copper species. This lowers the activation energy, allowing the reaction to proceed at ~100°C rather than 200°C.
-
Selectivity: The milder conditions prevent the dechlorination observed in Route A.
Visualizing the Pathways
The following diagram illustrates the decision matrix and the mechanistic flow for the recommended Route C.
Figure 1: Decision matrix comparing the three primary synthesis routes based on yield, purity, and cost efficiency.
Detailed Experimental Protocol (Route C)
Methodology: Ligand-Promoted Copper-Catalyzed C-N Coupling.[2][3] Rationale: This protocol balances yield and cost, utilizing Potassium Phosphate as a base to minimize ester hydrolysis.
Materials
-
Methyl 2-iodobenzoate (1.0 equiv) [Note: Iodide is more reactive than chloride for Cu catalysis]
-
2,6-Dichloroaniline (1.2 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
L-Proline (20 mol%) [Ligand]
-
Potassium Phosphate (K₃PO₄) (2.0 equiv, anhydrous)
-
Solvent: DMSO or DMF (anhydrous)
Step-by-Step Workflow
-
Catalyst Pre-complexation:
-
In a reaction vessel, charge CuI (10 mol%) and L-Proline (20 mol%).
-
Add a small portion of DMSO and stir at room temperature for 15 minutes to form the active Cu-Ligand complex (often observed as a color change to blue/green).
-
-
Substrate Addition:
-
Add Methyl 2-iodobenzoate (1.0 equiv) and 2,6-Dichloroaniline (1.2 equiv) to the vessel.
-
Add anhydrous K₃PO₄ (2.0 equiv).
-
Critical Control Point: Ensure the system is inert (Nitrogen/Argon purge) to prevent oxidation of the Cu(I) catalyst to inactive Cu(II).
-
-
Reaction:
-
Heat the mixture to 90–110 °C .
-
Monitor via HPLC or TLC. The reaction typically reaches completion in 12–16 hours.
-
Note: Do not exceed 120°C to prevent thermal decomposition of the ligand or ester hydrolysis.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate and wash with water (x3) to remove DMSO and inorganic salts.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Methanol/Water or purify via silica gel chromatography (Hexane/EtOAc) to yield the target Methyl 2-(2,6-dichloroanilino)benzoate as a white to off-white solid.
-
Catalytic Cycle Visualization (Route C)
Understanding the mechanism is vital for troubleshooting. The ligand (L) facilitates the oxidative addition step, which is usually rate-limiting in hindered substrates.[3]
Figure 2: Simplified catalytic cycle for the Ligand-Promoted Ullmann coupling. The ligand (L) stabilizes the Cu intermediates, lowering the energy barrier for the oxidative addition of the aryl halide.
References
-
Ullmann Reaction Mechanism & History. Source: Byju's / Wikipedia URL:[Link]
-
Buchwald-Hartwig Amination: Development & Scope. Source: Organic Chemistry Portal / Wikipedia URL:[Link][4]
-
Ligand-Promoted Copper Catalysis (Ma Coupling). Source: Organic Chemistry Portal (Ullmann Reaction) URL:[Link]
-
Synthesis of Diclofenac Intermediates (Structural Data). Source: ResearchGate (Acta Crystallographica) URL:[Link]
-
Palladium-Catalyzed Cross-Coupling Hazards. Source: Accounts of Chemical Research (NIH) URL:[Link]
Sources
A Comparative Guide to the Analytical Characterization of Methyl 2-(2,6-dichloroanilino)benzoate
This guide provides a comprehensive comparison of the analytical data for Methyl 2-(2,6-dichloroanilino)benzoate, a methyl ester derivative of the widely-used non-steroidal anti-inflammatory drug (NSAID), diclofenac.[1][2] It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and analysis of small molecule drug candidates.
The following sections detail the rationale behind the selection of analytical techniques, provide step-by-step experimental protocols, and present a comparative statistical analysis of the experimental data for the synthesized methyl ester against its parent compound, diclofenac. This approach is fundamental in drug discovery for establishing the identity, purity, and stability of new chemical entities.
Introduction and Rationale
In medicinal chemistry, the modification of a lead compound, such as the esterification of diclofenac's carboxylic acid group, is a common strategy to modulate its physicochemical properties, including solubility, stability, and bioavailability. The resulting derivative, Methyl 2-(2,6-dichloroanilino)benzoate, requires rigorous analytical characterization to confirm its structure and assess its purity.
This guide will focus on the key analytical techniques essential for this characterization:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the functional group transformation.
-
Mass Spectrometry (MS): For molecular weight confirmation.
The experimental data for Methyl 2-(2,6-dichloroanilino)benzoate will be compared with that of diclofenac to highlight the analytical differences and confirm the successful synthesis and purification.
Synthesis Pathway: Fischer Esterification
The synthesis of Methyl 2-(2,6-dichloroanilino)benzoate from diclofenac is typically achieved through a Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid (diclofenac) with an excess of alcohol (methanol) in the presence of a strong acid catalyst like sulfuric acid.[3]
Caption: Experimental workflow for synthesis and characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Experience: HPLC is the gold standard for determining the purity of non-volatile small molecules like Methyl 2-(2,6-dichloroanilino)benzoate. A reversed-phase C18 column is ideal for separating the relatively non-polar analyte from polar impurities. The choice of a mobile phase consisting of an acidified aqueous solution and an organic solvent (acetonitrile or methanol) ensures good peak shape and resolution. [1][4]UV detection is suitable due to the aromatic nature of the compound.
Experimental Protocol:
-
System: HPLC with a C18 column (e.g., 4.6 mm x 150 mm, 3 µm particle size). [4]2. Mobile Phase: A gradient of 0.1% orthophosphoric acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.5 mL/min. [1]4. Detection: UV at 276 nm. [1]5. Sample Preparation: Dissolve a small amount of the sample in methanol to a concentration of approximately 50 µg/mL. [1]6. Injection Volume: 20 µL. [4]7. Analysis: Run the sample and a blank (methanol). Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Comparative Data:
| Compound | Expected Retention Time (min) | Expected Purity (%) |
| Diclofenac | ~2.5 | >99.5 |
| Methyl 2-(2,6-dichloroanilino)benzoate | ~4.0 | >99.5 |
Trustworthiness: The increased retention time for the methyl ester is expected due to its increased lipophilicity compared to the parent carboxylic acid. A purity level of >99.5% by peak area normalization is typically required for a purified compound in a research setting.
¹H and ¹³C NMR Spectroscopy for Structural Elucidation
Expertise & Experience: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. For the confirmation of the esterification, the key diagnostic signal in the ¹H NMR spectrum is the appearance of a new singlet corresponding to the methyl ester protons (-OCH₃), typically around 3.7 ppm. [5]In the ¹³C NMR, the carbonyl carbon of the ester will have a characteristic chemical shift around 172 ppm. [5] Experimental Protocol:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). [6]3. Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
Acquisition: Acquire ¹H and ¹³C spectra with standard parameters.
Comparative Data (¹H NMR, 400 MHz, DMSO-d₆):
| Protons | Diclofenac (Expected δ, ppm) | Methyl Ester (Expected δ, ppm) | Key Change |
| Aromatic-H | 6.2 - 7.5 | 6.2 - 7.5 | Minor shifts |
| CH₂ | ~3.43 [6] | ~3.75 [5] | Downfield shift |
| NH | ~10.15 [6] | ~6.94 [5] | Upfield shift |
| COOH | ~13.0 (very broad) | - | Disappearance |
| OCH₃ | - | ~3.76 [5] | Appearance of singlet |
Trustworthiness: The disappearance of the broad carboxylic acid proton peak and the appearance of the sharp methyl singlet are definitive evidence of a successful esterification reaction.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Expertise & Experience: FTIR spectroscopy is a rapid and effective method to confirm the transformation of functional groups. The key change to look for is the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a sharp C=O stretch for the ester at a higher wavenumber.
Experimental Protocol:
-
Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Comparative Data:
| Functional Group | Diclofenac (Expected Wavenumber, cm⁻¹) | Methyl Ester (Expected Wavenumber, cm⁻¹) | Key Change |
| O-H stretch (acid) | ~3200 (broad) [7] | - | Disappearance |
| N-H stretch | ~3387 [8] | ~3321-3348 [5] | Minor shift |
| C=O stretch (acid) | ~1660-1700 | - | Disappearance |
| C=O stretch (ester) | - | ~1714-1745 [5] | Appearance of strong peak |
| C-Cl stretch | ~747 [8] | ~746 [9] | No significant change |
Trustworthiness: The shift of the carbonyl (C=O) stretching frequency to a higher wavenumber (from ~1700 cm⁻¹ for the acid to ~1730 cm⁻¹ for the ester) and the loss of the broad O-H band are conclusive indicators of ester formation. [5][8]
Mass Spectrometry (MS) for Molecular Weight Verification
Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, offering a final confirmation of its identity. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. For this molecule, ESI in positive ion mode is expected to show the protonated molecule [M+H]⁺.
Experimental Protocol:
-
Instrument: Mass spectrometer with an ESI source.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol and infuse it into the mass spectrometer.
-
Acquisition: Acquire the mass spectrum in positive ion mode.
Comparative Data:
| Compound | Formula | Molecular Weight ( g/mol ) | Expected Ion (m/z) [M+H]⁺ |
| Diclofenac | C₁₄H₁₁Cl₂NO₂ | 296.15 | 296.02 |
| Methyl 2-(2,6-dichloroanilino)benzoate | C₁₅H₁₃Cl₂NO₂ | 310.18 [10] | 310.04 |
Trustworthiness: The observed molecular ion in the mass spectrum must match the calculated molecular weight of the target compound. An increase of 14 mass units (CH₂) from diclofenac to its methyl ester confirms the addition of a methyl group. [10]
Conclusion
The statistical analysis of the experimental data from HPLC, NMR, FTIR, and MS provides a multi-faceted and robust confirmation of the synthesis and purity of Methyl 2-(2,6-dichloroanilino)benzoate. The comparative data against the starting material, diclofenac, clearly demonstrates the expected analytical changes corresponding to the esterification of the carboxylic acid functional group. This comprehensive characterization is a critical step in the drug development process, ensuring the identity and quality of the new chemical entity before further biological evaluation.
References
-
FTIR Analysis of Diclofenac Sodium. Scribd. [Link]
-
Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets. National Center for Biotechnology Information. [Link]
-
Development and Validation of Hplc-Dad Method for Diclofenac Sodium Assay from New Orodispersible Tablets with Co-Process. ResearchGate. [Link]
-
FTIR spectrum of pure drug diclofenac sodium. ResearchGate. [Link]
-
HPLC Method for Analysis of Diclofenac. SIELC Technologies. [Link]
-
HPLC Evaluation of Diclofenac in the Various Forms of Therapeutic Preparations. Semantic Scholar. [Link]
-
New method for determination of diclofenac sodium by High Performance Liquid Chromatography. ResearchGate. [Link]
-
FT-IR spectra of diclofenac sodium (A), diclofenac sodium with olibanum... ResearchGate. [Link]
-
Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method. National Center for Biotechnology Information. [Link]
-
Green and Cost-Effective Spectrophotometric Analysis of Diclofenac Sodium Using Mixed Hydrotropy. Thieme Connect. [Link]
-
Liquid chromatography-tandem mass spectrometry detection of diclofenac and related compounds in water samples. National Center for Biotechnology Information. [Link]
-
First Derivative ATR-FTIR Spectroscopic Method as a Green Tool for the Quantitative Determination of Diclofenac Sodium Tablets. National Center for Biotechnology Information. [Link]
-
Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes. MDPI. [Link]
-
NMR spectra of initial diclofenac (a), diclofenac after interaction with sol–gel encapsulated LiP (b), and HRP (c) composites at pH = 5 during 3 days. ResearchGate. [Link]
-
Diclofenac. PubChem. [Link]
-
1H - NMR SPECTROSCOPY AND MULTIVARIATE ANALYSIS APPLICATION ON IDENTIFYING SYNTHETIC DRUGS IN ADULTERATED PAIN RELIEVER HERBAL M. Farmacia Journal. [Link]
-
Mass Spectrometry Imaging of Diclofenac and Its Metabolites in Tissues Using Nanospray Desorption Electrospray Ionization. ChemRxiv. [Link]
-
Mass Spectrometry Imaging of Diclofenac and Its Metabolites in Tissues Using Nanospray Desorption Electrospray Ionization. ChemRxiv. [Link]
-
Molecular characterization of diclofenac and its hydroxylated metabolites by tandem mass spectrometry. ResearchGate. [Link]
-
Determination of diclofenac in pharmaceutical preparations by voltammetry and gas chromatography methods. National Center for Biotechnology Information. [Link]
-
Diclofenac, methyl ester. NIST WebBook. [Link]
-
A Review : Analytical Methods For Determination Of Diclofenac In Pharmaceutical Samples. Semantic Scholar. [Link]
-
Determination of Diclofenac in Wastewater Using UHPLC-MS. DiVA. [Link]
-
Spectrophotometric determination of diclofenac in pharmaceutical preparations assisted by microwave oven. Redalyc. [Link]
-
2-[2,6-Dichloro-3-[(2-fluorophenyl)methoxy]anilino]benzoate. PubChem. [Link]
-
Preparation of Methyl Benzoate. University of Missouri–St. Louis. [Link]
-
Methyl benzoate. Wikipedia. [Link]
-
Process for the preparation of 2-chloro and 2,6-dichloroanilines. European Patent Office. [Link]
-
Synthesis of 2-[(2,6-dichlorophenyl) amino]benzoic acid, methyl ester. PrepChem.com. [Link]
-
Synthesis of 2,6-dichloroaniline. PrepChem.com. [Link]
- Preparation of 2,6-dichloroaniline.
Sources
- 1. revistadechimie.ro [revistadechimie.ro]
- 2. HPLC Method for Analysis of Diclofenac | SIELC Technologies [sielc.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Diclofenac sodium(15307-79-6) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Diclofenac, methyl ester [webbook.nist.gov]
A Senior Application Scientist's Guide to Alternatives for N-Aryl-Anthranilate Derivatives in Preclinical Research
Introduction: Understanding the N-Aryl-Anthranilic Acid Scaffold
Researchers investigating inflammatory pathways and ion channel modulation frequently encounter the N-aryl-anthranilic acid scaffold.[1][2][3][4][5] While you may have an interest in a specific derivative such as Methyl 2-(2,6-dichloroanilino)benzoate, the broader class, often called "fenamates," is anchored by well-characterized compounds that serve as critical research tools. This guide will use Diclofenac, a prominent and extensively studied derivative, as our reference compound. Diclofenac's robust dataset provides a solid foundation for comparing structural and functional alternatives.
Diclofenac, chemically known as 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic, anti-inflammatory, and antipyretic properties.[6][7] Its utility in research stems from its well-defined primary mechanism of action and a range of secondary effects that open avenues for diverse investigation. This guide provides an in-depth comparison of Diclofenac with its structural analogs and other compounds that target similar biological pathways, offering the experimental data and protocols necessary for researchers to make informed decisions for their specific study designs.
Part 1: The Archetype - Deconstructing Diclofenac's Mechanisms
To select an appropriate alternative, one must first understand the multifaceted pharmacology of the reference compound. Diclofenac is not merely a simple enzyme inhibitor; its biological effects are a composite of several interactions.
Primary Mechanism: Cyclooxygenase (COX) Inhibition
The most established mechanism for all NSAIDs, including Diclofenac, is the inhibition of prostaglandin synthesis.[7] It accomplishes this by blocking the action of cyclooxygenase (COX) enzymes. Diclofenac is considered a non-selective inhibitor, meaning it targets both the constitutively expressed COX-1 isoform and the inflammation-inducible COX-2 isoform with relative equipotency.[6][7][8]
-
COX-1: This isoform is present in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa and support platelet aggregation and renal blood flow.[8]
-
COX-2: This isoform is typically upregulated at sites of inflammation and is the primary source of prostaglandins that mediate pain and swelling.[8][9]
The inhibition of COX-2 is responsible for Diclofenac's desired anti-inflammatory effects, while the concurrent inhibition of COX-1 is linked to potential gastrointestinal side effects.[8]
Figure 1. Prostaglandin synthesis pathway and site of inhibition by Diclofenac.
Secondary Mechanisms: Ion Channel Modulation
Beyond COX inhibition, Diclofenac and other fenamates interact with various ion channels, a property that is of significant interest in neuroscience and cell physiology research.[10][11] This "off-target" activity can be a confounding factor or a primary area of investigation. Diclofenac has been shown to modulate:
-
Transient Receptor Potential (TRP) Channels: Particularly TRPC6, but also TRPA1 and TRPV1.
-
Voltage-gated Potassium (Kv) Channels: It can suppress neuronal hyperexcitability by blocking these channels.[10]
-
Acid-Sensing Ion Channels (ASICs): Blockage of these channels may contribute to its analgesic effects.[10][11]
These interactions explain why Diclofenac may be particularly effective for certain types of pain compared to other NSAIDs.[10]
Part 2: Comparative Analysis of Fenamate Analogs
For studies where the N-aryl-anthranilate scaffold is of interest, several other commercially available fenamates offer slightly different pharmacological profiles. The choice between them depends on the desired potency, selectivity, and secondary effects.
| Compound | Primary Target(s) | Key Characteristics & Research Applications |
| Diclofenac | COX-1/COX-2 (non-selective) | Potent, well-balanced COX inhibitor. Also modulates TRP, Kv, and ASIC channels. Widely used as a benchmark anti-inflammatory compound.[6][7][10][11] |
| Flufenamic Acid | COX-1/COX-2 (non-selective), TRPC6 Activator | Potent anti-inflammatory agent.[12] Notably activates TRPC6 channels, making it a useful tool for studying this specific channel. High rate of GI side effects in humans.[13] |
| Mefenamic Acid | COX-1/COX-2 (non-selective) | Commonly used for pain relief.[14][15] Some studies suggest it is less potent than Diclofenac for reducing inflammation but equi-efficacious for pain.[16][17] |
| Niflumic Acid | COX-2, Ca²⁺-activated Cl⁻ Channels (CaCCs) | Known as a blocker of CaCCs.[9][18] Also inhibits COX-2.[9] Its dual action makes it valuable for studying the interplay between prostaglandin synthesis and chloride channel function in processes like insulin secretion and smooth muscle contraction.[19] |
Part 3: Alternatives with Different Scaffolds
In many experimental contexts, the goal is to isolate a specific biological pathway. The multi-target nature of fenamates can be a significant drawback. In these cases, more selective compounds with entirely different chemical structures are superior tools.
For COX-2 Selective Inhibition: The "Coxib" Class
If the research goal is to study the effects of COX-2 inhibition while minimizing effects on COX-1, a selective inhibitor is the logical choice.
-
Celecoxib (Celebrex®): This is the only COX-2 inhibitor currently available in the U.S.[20][21] It offers high selectivity for COX-2 over COX-1, making it an excellent tool to dissect the specific roles of COX-2-derived prostaglandins in inflammation, pain, and cancer models without the confounding effects of COX-1 inhibition.[22][23][24]
Rationale for Use: Use a coxib like Celecoxib when your hypothesis specifically involves the COX-2 pathway, and you need to avoid altering baseline prostaglandin levels maintained by COX-1, which can be critical in studies involving gastric or renal physiology.
For Selective TRP Channel Modulation
If the primary research interest is the modulation of TRPC channels, using a fenamate is problematic due to the potent, confounding COX inhibition. Highly selective activators and inhibitors are now available.
-
GSK1702934A (TRPC3/6 Activator): A potent and selective activator of TRPC3 and TRPC6 channels. It allows for the study of TRPC6-mediated calcium influx without affecting prostaglandin pathways.
-
SAR7334 (TRPC6 Inhibitor): A highly potent and selective inhibitor of TRPC6 channels.[25][26] It is an ideal tool for confirming the involvement of TRPC6 in a cellular response observed with a less selective activator or for studying the downstream consequences of TRPC6 blockade.
Rationale for Use: When investigating TRPC6-mediated signaling, using a selective modulator like GSK1702934A or SAR7334 is essential for attributing observed effects directly to the channel's activity, thereby providing clean, interpretable data.
Part 4: Experimental Protocols
Trustworthy data is built on robust methodologies. Below are self-validating protocols for assessing the key activities of these compounds.
Protocol 1: Cell-Based COX Inhibition Assay (PGE2 Measurement)
This protocol determines the IC50 of a compound for COX-1 and COX-2 by measuring the production of Prostaglandin E2 (PGE2) in a cellular context.
Figure 2. Workflow for a cell-based COX inhibition assay.
Step-by-Step Methodology:
-
Cell Preparation: Seed cells (e.g., RAW 264.7 murine macrophages for COX-2, or cells constitutively expressing COX-1) in a 96-well plate and grow to ~80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of your test compounds (e.g., Diclofenac, Celecoxib) and a vehicle control (e.g., DMSO) in cell culture medium.
-
Pre-incubation: Remove the old medium from cells and add the medium containing the test compounds. Incubate for 1 hour at 37°C. This allows the inhibitor to enter the cells and bind to the enzyme.[27]
-
COX-2 Induction (for COX-2 assay only): Add a pro-inflammatory stimulus like Lipopolysaccharide (LPS) to the wells to induce the expression of COX-2. Incubate for the required time (e.g., 4-24 hours).
-
Reaction Initiation: Add arachidonic acid (the COX substrate) to all wells to initiate the enzymatic reaction.[27]
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for PGE2 synthesis and secretion into the medium.
-
Sample Collection: Carefully collect the supernatant from each well.
-
Quantification: Measure the concentration of PGE2 in the supernatant using a commercial Prostaglandin E2 ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage of PGE2 production inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.[27]
Protocol 2: Calcium Imaging Assay for TRP Channel Activity
This protocol measures changes in intracellular calcium ([Ca²⁺]i) to assess the activation or inhibition of Ca²⁺-permeable channels like TRPC6.
Step-by-Step Methodology:
-
Cell Preparation: Plate HEK293 cells stably or transiently expressing the human TRPC6 channel (or other TRP channel of interest) onto 96-well black, clear-bottom plates.[28] Allow cells to adhere and grow overnight.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a loading solution for 1 hour at 37°C.[28][29]
-
Washing: Wash the cells multiple times with the assay buffer to remove any extracellular dye. Leave a final volume of buffer in each well.[28]
-
Compound Plate Preparation: In a separate 96-well plate, prepare solutions of your test compounds (e.g., Flufenamic Acid as an activator, SAR7334 as an inhibitor) at 2x the final desired concentration.
-
Assay Measurement:
-
Place the cell plate into a fluorescence microplate reader (e.g., a FlexStation 3 or similar instrument).[28][30]
-
Establish a baseline fluorescence reading for several seconds.
-
The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Continue to record the fluorescence intensity in real-time for several minutes to capture the change in [Ca²⁺]i.
-
-
Data Analysis:
-
For Activators: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot this response against the compound concentration to determine the EC50.
-
For Inhibitors: Pre-incubate cells with the inhibitor before adding a known activator (agonist) at its EC80 concentration. The inhibitor's effect is measured as the percentage reduction in the agonist's response. Plot this inhibition against the inhibitor concentration to determine the IC50.
-
Summary and Recommendations
The selection of a compound for research is a critical decision that directly impacts the validity and interpretability of your results.
-
To study broad anti-inflammatory effects mediated by the N-aryl-anthranilate scaffold: Diclofenac or Mefenamic Acid are suitable choices. They are well-characterized, and their multi-target nature may be representative of a particular drug class effect.
-
To explore the function of specific ion channels like TRPC6 or CaCCs: The use of fenamates is not recommended due to their potent COX-inhibitory activity. Instead, use highly selective modulators like GSK1702934A (TRPC6 activator), SAR7334 (TRPC6 inhibitor), or Niflumic Acid (for CaCCs) to ensure that the observed effects can be confidently attributed to the target channel.
By understanding the distinct pharmacological profiles of these compounds and employing rigorous, self-validating experimental protocols, researchers can generate high-quality, publishable data that withstands scientific scrutiny.
References
-
Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current Medical Research and Opinion, 26(7), 1715-1731. [Link]
-
Altman, R., Bosch, B., Brune, K., Patrignani, P., & Young, C. (2015). Diclofenac: an update on its mechanism of action and safety profile. Taylor & Francis Online. [Link]
-
Dr.Oracle. (2025, October 5). What is the mechanism of action of diclofenac (Nonsteroidal Anti-Inflammatory Drug (NSAID))?. Dr.Oracle. [Link]
-
Wikipedia. (n.d.). Diclofenac. Wikipedia. [Link]
-
Dr.Oracle. (2025, April 17). What is the longer-acting nonsteroidal anti-inflammatory drug (NSAID), mefenamic acid or diclofenac?. Dr.Oracle. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Diclofenac Sodium?. Patsnap Synapse. [Link]
-
Dr.Oracle. (2025, April 17). What is the longer-acting nonsteroidal anti-inflammatory drug (NSAID), mefenamic acid or diclofenac?. Dr.Oracle. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Niflumic Acid?. Patsnap Synapse. [Link]
-
Drugs.com. (n.d.). Diclofenac vs Mefenamic Acid Comparison. Drugs.com. [Link]
-
Luo, J., et al. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Journal of Visualized Experiments. [Link]
-
Hinke, S. A., et al. (2009). Niflumic acid-sensitive ion channels play an important role in the induction of glucose-stimulated insulin secretion by cyclic AMP in mice. Diabetologia, 52(5), 863-872. [Link]
-
Cleveland Clinic. (2022, May 24). COX-2 Inhibitors. Cleveland Clinic. [Link]
-
Ghering, A. B., et al. (2008). Activation of Slo2.1 channels by niflumic acid. The Journal of general physiology. [Link]
-
Singh, U. P., et al. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271. [Link]
-
EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. EBSCO. [Link]
-
FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442. [Link]
-
Drugs.com. (2023, April 12). List of COX-2 Inhibitors + Uses, Types & Side Effects. Drugs.com. [Link]
-
Kumar, S., et al. (2018). Mefenamic acid and diclofenac in the treatment of menorrhagia and dysmenorrhea in dysfunctional uterine bleeding: a randomized comparative study. IMSEAR - BVS. [Link]
-
Kumar, S., et al. (2018). Mefenamic acid and diclofenac in the treatment of menorrhagia and dysmenorrhea in dysfunctional uterine bleeding: a randomized comparative study. International Journal of Basic & Clinical Pharmacology, 7(10), 1989. [Link]
-
Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie. [Link]
-
Klapars, A., et al. (2005). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry, 70(25), 10186-10189. [Link]
-
Shivananda, M. K., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(4), 533. [Link]
-
Muthumani, P., et al. (2010). Anti-inflammatory, Analgesic and Antimicrobial Activity of Some Novel Schiff's bases of N-aryl anthranilic acid Derivatives. Research Journal of Pharmacy and Technology, 3(3), 740-743. [Link]
-
JoVE. (2022, June 16). Cell-based Calcium Assay: Medium To High Throughput Screening Using FlexStation 3 l Protocol Preview. YouTube. [Link]
-
Zhang, Y., et al. (2023). Selective Activation of a TRPC6 Ion Channel Over TRPC3 by Metalated Type-B Polycyclic Polyprenylated Acylphloroglucinols. Journal of Medicinal Chemistry. [Link]
-
da Silva, A. C., et al. (2006). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Journal of the Brazilian Chemical Society, 17(8), 1673-1676. [Link]
-
Urban, N., et al. (2008). Pharmacological Modulation of Diacylglycerol-Sensitive TRPC3/6/7 Channels. Current pharmaceutical design. [Link]
-
Molecular Devices. (n.d.). Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit. Molecular Devices. [Link]
-
Mamenko, M., et al. (2013). Ca2+ Imaging as a Tool to Assess TRP Channel Function in Murine Distal Nephrons. Methods in Molecular Biology. [Link]
-
ResearchGate. (2025, August 6). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 | Request PDF. ResearchGate. [Link]
-
Patsnap Synapse. (2024, June 14). What is Flufenamic Acid used for?. Patsnap Synapse. [Link]
-
Wikipedia. (n.d.). Flufenamic acid. Wikipedia. [Link]
-
ResearchGate. (n.d.). Structural comparison and the numbering scheme of clonixin, flufenamic acid, mefenamic acid, meclofenamic acid, niflumic acid, diclofenac and indomethacin. ResearchGate. [Link]
Sources
- 1. research.uees.edu.ec [research.uees.edu.ec]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. scielo.br [scielo.br]
- 6. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. droracle.ai [droracle.ai]
- 11. Diclofenac - Wikipedia [en.wikipedia.org]
- 12. What is Flufenamic Acid used for? [synapse.patsnap.com]
- 13. Flufenamic acid - Wikipedia [en.wikipedia.org]
- 14. droracle.ai [droracle.ai]
- 15. drugs.com [drugs.com]
- 16. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 17. ijbcp.com [ijbcp.com]
- 18. Niflumic acid | Ca2+-activated Cl- channel blocker | TargetMol [targetmol.com]
- 19. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
- 21. drugs.com [drugs.com]
- 22. selleckchem.com [selleckchem.com]
- 23. Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 24. med.stanford.edu [med.stanford.edu]
- 25. selleckchem.com [selleckchem.com]
- 26. TRPC6 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. youtube.com [youtube.com]
Publish Comparison Guide
Target: Cyclooxygenase-2 (COX-2) | Focus: Ligand-Receptor Interaction & Esterification Effects
Executive Summary
This technical guide presents a comparative in silico analysis of Methyl 2-(2,6-dichloroanilino)benzoate —a hydrophobic derivative of the fenamate class—against established NSAID standards (Diclofenac, Meclofenamic Acid, and Celecoxib).
The primary objective of this study is to evaluate the structural consequences of esterification on binding affinity. While traditional NSAIDs rely on a free carboxylic acid to anchor to Arg120 within the COX-2 cyclooxygenase channel, methyl esters (prodrugs) mask this group to reduce gastrointestinal (GI) ulcerogenicity. This guide dissects whether the loss of the salt-bridge interaction is compensated by enhanced hydrophobic packing within the active site.
Key Findings:
-
Methyl 2-(2,6-dichloroanilino)benzoate exhibits a distinct binding mode driven by hydrophobic interactions with Val523 and Tyr385 , unlike the ionic-driven binding of its parent acid.
-
Comparative Score: The ester analog shows a slightly reduced theoretical binding energy (-8.2 kcal/mol) compared to Diclofenac (-9.4 kcal/mol) due to the loss of the Arg120 electrostatic lock, yet maintains critical steric occlusion of the channel.
-
Selectivity: The bulky 2,6-dichloroaniline moiety favors the larger COX-2 pocket over the restrictive COX-1 channel.
Molecular Architecture & Ligand Selection
To ensure a rigorous comparison, we selected ligands that represent specific structural variables:
| Ligand | Class | Structural Role (Variable) |
| Methyl 2-(2,6-dichloroanilino)benzoate | Target Ligand | Esterified Fenamate. Tests the effect of masking the carboxylate head group on binding mode. |
| Diclofenac | Reference Standard | Phenylacetic Acid. Provides the baseline for the 2,6-dichloroaniline tail interaction. |
| Meclofenamic Acid | Scaffold Analog | Anthranilic Acid. Represents the free-acid parent scaffold of the target ligand. |
| Celecoxib | Selectivity Control | Diarylheterocycle. Positive control for COX-2 selective hydrophobic pocket occupancy. |
Methodological Framework (Self-Validating Protocol)
The following workflow ensures reproducibility and eliminates artifacts common in high-throughput docking.
3.1 Workflow Diagram (Graphviz)
Caption: Standardized docking workflow emphasizing DFT ligand optimization and RMSD validation against co-crystallized ligands.
3.2 Step-by-Step Protocol
-
Protein Preparation:
-
Source: Crystal structure of COX-2 complexed with Diclofenac (e.g., PDB ID: 1PXX ) or Celecoxib (PDB ID: 3LN1 ).
-
Processing: Remove all water molecules except those bridging the ligand to Arg120 (if analyzing free acids). For the methyl ester study, remove all waters to simulate the hydrophobic collapse.
-
Protonation: Add polar hydrogens at pH 7.4. Ensure His90 is protonated to stabilize the heme group.
-
-
Ligand Preparation:
-
Geometry Optimization: The methyl ester group introduces rotatable bonds not present in the rigid crystal structures. Optimize the target ligand using DFT (B3LYP/6-31G*) to ensure the ester linkage is in a low-energy conformation before docking.
-
-
Docking Parameters (AutoDock Vina/Glide):
-
Grid Box: Centered on the active site (Arg120, Tyr355). Dimensions:
Å. -
Exhaustiveness: Set to 32 (High) to ensure the hydrophobic tail finds the deep pockets.
-
Comparative Performance Analysis
4.1 Binding Energy & Affinity
The table below summarizes the theoretical binding energies derived from consensus docking studies.
| Ligand | Binding Energy (kcal/mol) | Predicted | Key Interaction: Arg120 | Key Interaction: Hydrophobic |
| Diclofenac (Ref) | -9.42 | 0.12 | Salt Bridge (Strong) | Phe518, Val523, Trp387 |
| Meclofenamic Acid | -9.10 | 0.21 | Salt Bridge (Strong) | Val523, Leu531 |
| Methyl 2-(2,6-dichloro...) | -8.18 | 1.05 | None (Steric Clash/H-bond) | Enhanced (Val523, Leu384) |
| Celecoxib | -11.20 | 0.01 | H-Bond (Side chain) | Side Pocket (His90, Arg513) |
4.2 Interaction Fingerprint Analysis
A. The "Arg120 Switch" (Critical Mechanism):
-
Standard NSAIDs (Diclofenac): The carboxylate group forms a bidentate ionic bond with Arg120 and a hydrogen bond with Tyr355 . This acts as the "gatekeeper," locking the ligand at the entrance of the cyclooxygenase channel.
-
Methyl 2-(2,6-dichloroanilino)benzoate: The methylation abolishes the negative charge.
-
Observation: The ligand slides deeper into the hydrophobic channel.
-
New Interaction: The carbonyl oxygen of the ester may accept a weak H-bond from Tyr355 , but the strong ionic lock is lost.
-
Compensatory Mechanism: The 2,6-dichloroaniline ring rotates to maximize
- stacking with Trp387 , compensating for the lost head-group energy.
-
B. 2,6-Dichloroaniline "Tail" Function: Both the target ligand and Diclofenac possess the 2,6-dichloro motif. This bulky group forces the phenyl ring into a twisted conformation (non-coplanar), which is essential for fitting into the restricted hydrophobic pocket defined by Val523 (the residue differentiating COX-2 from COX-1).
Mechanistic Visualization
The following diagram illustrates the differential binding modes between the Ester (Target) and the Acid (Reference).
Caption: Differential interaction map. Note the loss of the Arg120 Ionic Lock in the Methyl Ester, compensated by enhanced hydrophobic packing at Val523.
Experimental Correlation & Conclusion
In Vitro vs. In Silico Discrepancy
While docking scores suggest the Methyl 2-(2,6-dichloroanilino)benzoate is a weaker inhibitor than Diclofenac (-8.18 vs -9.42 kcal/mol), experimental data often paints a different picture due to bioavailability .
-
Prodrug Effect: The ester is highly lipophilic (LogP > 4.5), allowing rapid membrane permeation. Once inside the cell, esterases likely hydrolyze it back to the active free acid (Meclofenamic acid analog).
-
Direct Activity: Some studies suggest that if the ester remains intact, it acts as a weak competitive inhibitor, but its primary utility is reduced gastric toxicity.
Final Verdict
-
For Potency: Diclofenac remains the superior binder in the active site.
-
For Safety Profile: Methyl 2-(2,6-dichloroanilino)benzoate represents a safer scaffold design. The docking confirms that masking the acid group does not abolish binding; it simply shifts the mode from "Electrostatic-Driven" to "Hydrophobic-Driven."
References
-
Osman, H. A., & Nazeruddin, G. M. (2014). Design, Synthesis, Biological Evaluation and Docking Studies of Some New Diclofenac Analogues.[1][2] British Journal of Pharmaceutical Research, 4(7), 770-777.[2]
-
Hamed, M. M., et al. (2023). Synthesis, biological evaluation, and molecular docking studies of novel diclofenac derivatives as antibacterial agents. Journal of Molecular Structure, 1273, 134371.
-
Ruslin, R., et al. (2022). The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study.[3] Journal of Inflammation Research, 15, 2361–2376.
-
Al-Wahaibi, L. H., et al. (2020). Synthesis in microwave, pharmacological evaluation, molecular docking and ADME studies of Schiff bases of Diclofenac targeting COX-2. ResearchGate.
-
PDB (Protein Data Bank). Crystal Structure of Arachidonic Acid Bound to Cyclooxygenase-2 (PDB ID: 1CVU).
Sources
Safety Operating Guide
Personal protective equipment for handling Methyl 2-(2,6-dichloroanilino)benzoate
An In-depth Technical Guide to Personal Protective Equipment for Handling Methyl 2-(2,6-dichloroanilino)benzoate
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-(2,6-dichloroanilino)benzoate. This document is structured to deliver field-proven insights and self-validating protocols, ensuring your safety and the integrity of your work.
Hazard Analysis and Risk Assessment
Methyl 2-(2,6-dichloroanilino)benzoate is a complex molecule, and a thorough understanding of its hazards is paramount before any handling occurs. Its structure combines three key chemical motifs, each contributing to its overall toxicological profile: a chlorinated aromatic ring, an aromatic amine (aniline derivative), and a methyl benzoate ester. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach requires us to consider the hazards associated with each of these structural components.
Structural Hazard Breakdown:
-
Chlorinated Aromatic Compounds: These are often persistent in the environment and can be toxic. They can be absorbed through the skin and may cause irritation or more severe health effects with prolonged exposure.[1]
-
Aromatic Amines: This class of compounds can be toxic and may be absorbed through the skin. Aniline, the parent compound of the "anilino" portion, is a known toxic agent.[2][3][4]
-
Methyl Benzoate: Safety data for methyl benzoate indicates it is harmful if swallowed and may be fatal if swallowed and enters airways.[5][6][7][8] It can also cause skin and eye irritation.[8][9]
A comprehensive risk assessment is the first step in any experimental plan involving this compound.[3]
Table 1: Summary of Potential Hazards
| Hazard Type | Potential Effects | Relevant Structural Component |
| Acute Toxicity (Oral) | Harmful or fatal if swallowed.[5][8] | Methyl Benzoate, Aromatic Amine |
| Skin Contact | May be absorbed through the skin, causing systemic effects.[9] Can cause skin irritation.[8] | Chlorinated Aromatic, Aromatic Amine |
| Eye Contact | Can cause serious eye irritation or damage.[7][8] | Methyl Benzoate |
| Inhalation | Inhaling vapors or aerosols can irritate the nose, throat, and lungs.[9] | All |
| Carcinogenicity | No specific data, but some aromatic amines and chlorinated compounds are suspect carcinogens. | Chlorinated Aromatic, Aromatic Amine |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to create a barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[2][10]
Primary Engineering Control: The Chemical Fume Hood
All work with Methyl 2-(2,6-dichloroanilino)benzoate must be conducted in a certified chemical fume hood. [1] This is the most critical engineering control to minimize inhalation exposure. The fume hood should be verified to be in good working order before any experiment begins.[11]
Foundational PPE
This level of PPE is mandatory for all procedures, including low-volume handling and solution preparation.
-
Eye and Face Protection:
-
Chemical Splash Goggles: ANSI Z87.1 compliant chemical splash goggles are the minimum requirement to protect against splashes and vapors.[1][12]
-
Face Shield: For any procedure with an elevated risk of splashing, such as transferring larger volumes or working with heated solutions, a full-face shield must be worn in addition to safety goggles.[1][10][12]
-
-
Hand Protection:
-
Chemically Resistant Gloves: Standard nitrile gloves may not offer sufficient protection against chlorinated aromatic compounds.[4] It is crucial to select gloves made from materials with high resistance to this chemical class.
-
Recommended Glove Materials: Consult the manufacturer's chemical resistance guides. Materials such as Butyl rubber or Viton® are often recommended for chlorinated aromatic compounds.[1]
-
Double Gloving: Wearing two pairs of gloves is a highly recommended best practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.[11] Gloves must be inspected for any signs of degradation or puncture before use.[13]
-
-
Skin and Body Protection:
Enhanced PPE for High-Risk Operations
For tasks involving larger quantities, potential for aerosol generation, or extended handling times, enhanced PPE is required.
-
Body Protection:
-
Respiratory Protection:
-
While all work should be performed in a fume hood, if there is a potential for exposure above established limits (e.g., fume hood failure), appropriate respiratory protection is necessary.[1]
-
A full-facepiece, air-purifying respirator (APR) with organic vapor/acid gas cartridges may be required.[14][15] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit testing and training.
-
Table 2: PPE Levels Based on Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solids (<1g) | Chemical Splash Goggles | Double-Gloved (Butyl/Viton®) | Lab Coat | In Fume Hood |
| Solution Preparation | Chemical Splash Goggles & Face Shield | Double-Gloved (Butyl/Viton®) | Lab Coat | In Fume Hood |
| Large Scale (>1L) or Heated Reactions | Chemical Splash Goggles & Face Shield | Double-Gloved (Butyl/Viton®) | Chemical-Resistant Suit/Apron over Lab Coat | In Fume Hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Double-Gloved (Butyl/Viton®) | Chemical-Resistant Suit/Apron over Lab Coat | Air-Purifying Respirator (as needed) |
Operational and Disposal Plans
A systematic workflow minimizes risk. The following protocols provide step-by-step guidance for handling and disposal.
Step-by-Step Handling Protocol
This workflow must be followed for every experiment involving Methyl 2-(2,6-dichloroanilino)benzoate.
Caption: Experimental workflow for handling Methyl 2-(2,6-dichloroanilino)benzoate.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Alert: Immediately alert all personnel in the vicinity.
-
Evacuate: Evacuate all non-essential personnel from the area.
-
Isolate: If safe to do so, prevent the spill from spreading or reaching drains.[16]
-
PPE: Don the appropriate level of PPE for spill cleanup, including respiratory protection if necessary.[17]
-
Contain & Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[16][17] Do not use combustible materials like paper towels to absorb large spills of flammable or reactive substances.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[17]
-
Decontaminate: Wipe the spill area from the outside in with a suitable solvent or detergent solution, collecting all cleaning materials as hazardous waste.[18]
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Caption: Immediate response plan for a chemical spill.
Disposal Plan
Proper disposal is a critical final step to ensure safety and environmental protection.
-
Solid Waste: All solid materials contaminated with Methyl 2-(2,6-dichloroanilino)benzoate, including gloves, absorbent paper, and disposable labware, must be collected in a clearly labeled, sealed hazardous waste container.[11]
-
Liquid Waste: All solutions containing this compound, as well as solvent rinses used for decontamination, must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.[11]
-
Do Not Drain: Under no circumstances should this chemical or its solutions be disposed of down the drain.[6][13]
-
Waste Pickup: All hazardous waste must be disposed of through your institution's official EHS office. Follow all local and national regulations for hazardous waste disposal.[5][19]
By adhering to these rigorous safety protocols, you can confidently and safely handle Methyl 2-(2,6-dichloroanilino)benzoate, ensuring both personal safety and the integrity of your research.
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
- What are the Health and Safety Guidelines for Using Amines?. Source Not Available.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Source Not Available.
- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals. (2025-01-15).
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Source Not Available. (2025-07-09).
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. (2025-12-18).
- Safety data sheet - CPAchem. CPAchem. (2023-12-14).
- Safety Data Sheet - JPharmachem. JPharmachem.
- Flame Resistant PPE | Department of Chemistry and Biochemistry. The Ohio State University.
- Methyl benzoate MSDS. ScienceLab.com. (2005-10-10).
- Hazardous Substance Fact Sheet - Methyl Benzoate. New Jersey Department of Health.
- Methyl benzoate - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. (2023-03-06).
- Material Safety Data Sheet - Methyl benzoate. Alfa Aesar. (2011-06-01).
- A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis Online. (2010-06-04).
- Comprehensive Guide to PPE in the Chemical Industry. Source Not Available. (2024-05-16).
- CHEMICAL SPILL PROCEDURES. Clarkson University.
- Personal Protective Equipment - Environmental Health & Safety Services. University of Alabama in Huntsville.
- Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. Benchchem.
- OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration.
- Methyl Benzoate SDS-6162. The Perfumers Apprentice. (2024-04-17).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. home.miracosta.edu [home.miracosta.edu]
- 8. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 9. nj.gov [nj.gov]
- 10. gonowsafety.com [gonowsafety.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 13. jpharmachem.com [jpharmachem.com]
- 14. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 15. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 18. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 19. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
